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  • Product: 4-Methoxypiperidin-1-amine
  • CAS: 168272-98-8

Core Science & Biosynthesis

Foundational

Introduction: The Significance of the N-Aminopiperidine Scaffold

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxypiperidin-1-amine Abstract: This document provides a comprehensive technical overview of the predicted physicochemical properties of 4-Methoxypipe...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxypiperidin-1-amine

Abstract: This document provides a comprehensive technical overview of the predicted physicochemical properties of 4-Methoxypiperidin-1-amine. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide synthesizes information from structurally related analogs, including 4-methoxypiperidine and various N-substituted piperidines, to construct a robust predictive profile. The methodologies for experimental determination of these properties are detailed, providing a framework for empirical validation. This guide is intended for researchers, medicinal chemists, and drug development professionals who require a deep understanding of this compound's characteristics for potential applications.

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a versatile building block. The introduction of an N-amino group, creating an N-aminopiperidine (or piperazin-1-amine) moiety, adds a unique hydrazine-like functional handle. This group can alter the parent molecule's basicity, hydrogen bonding potential, and metabolic profile. When combined with a 4-methoxy substituent, as in 4-Methoxypiperidin-1-amine, the resulting molecule presents an intriguing profile of polarity, basicity, and conformational preference that warrants detailed physicochemical characterization for any potential drug discovery campaign.

This guide will systematically explore the essential physicochemical parameters of 4-Methoxypiperidin-1-amine, grounding predictions in established chemical principles and data from analogous structures.

Molecular Structure and Core Properties

The foundational step in characterizing any molecule is to define its structure and fundamental properties. The putative structure of 4-Methoxypiperidin-1-amine forms the basis for all subsequent predictions and analyses.

Chemical Structure:

Based on this structure, we can determine the core molecular properties.

PropertyValueSource
Molecular Formula C₆H₁₄N₂OCalculated
Molecular Weight 130.19 g/mol Calculated[1]
IUPAC Name 4-methoxypiperidin-1-amine
CAS Number Not readily available
Canonical SMILES COC1CCN(CC1)N

These fundamental properties are the entry point for further computational and experimental characterization.

Key Physicochemical Parameters in Drug Development

The journey of a drug candidate from discovery to clinical application is heavily influenced by its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Basicity and Ionization State (pKa)

Expertise & Experience: The pKa is arguably one of the most critical parameters for a molecule containing basic nitrogen centers. It dictates the extent of ionization at a given pH, which profoundly impacts solubility, membrane permeability, and target binding. 4-Methoxypiperidin-1-amine possesses two potential basic centers: the exocyclic primary amine (N-NH₂) and the endocyclic tertiary amine of the piperidine ring. The N-amino group, being part of a hydrazine-like moiety, is expected to be the more basic center. The electron-donating effect of the piperidine ring will increase its basicity compared to a simple alkylamine. The 4-methoxy group, being relatively distant, is expected to have only a minor electronic influence on the pKa.

Predicted pKa: The pKa of the conjugate acid is predicted to be in the range of 8.5 - 9.5 . This is based on the known pKa values of similar N-aminopiperidines and considering the electronic environment. At physiological pH (7.4), the molecule will exist predominantly in its protonated, cationic form.

Experimental Protocol: Potentiometric Titration

This is the gold-standard method for pKa determination, offering high accuracy and reliability.

Methodology:

  • Preparation: A precise weight of 4-Methoxypiperidin-1-amine is dissolved in high-purity water or a water/co-solvent mixture (e.g., methanol) to create a solution of known concentration (e.g., 1-10 mM).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Monitoring: The pH of the solution is continuously monitored using a calibrated pH electrode as the titrant is added in small, precise increments.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH value at the half-equivalence point, where half of the amine has been protonated.

pKa_Workflow cluster_prep Preparation cluster_titration Titration & Monitoring cluster_analysis Data Analysis start Dissolve Compound in Water/Co-solvent titrate Titrate with Standardized HCl start->titrate Known Conc. monitor Monitor pH with Calibrated Electrode titrate->monitor plot Plot Titration Curve (pH vs. Volume) monitor->plot pH Data determine_pKa Determine pKa at Half-Equivalence Point plot->determine_pKa Curve Analysis

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP and LogD)

Expertise & Experience: Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable compounds like 4-Methoxypiperidin-1-amine, the distribution coefficient (LogD) is more relevant as it considers all ionic and neutral species at a specific pH. Given the predicted pKa, the LogD will be significantly lower than the LogP at physiological pH because the charged form is more water-soluble.

Predicted Properties:

  • XLogP3-AA: A computationally predicted value for the neutral form is approximately -0.1 to -1.0 , suggesting a relatively polar character even when uncharged, due to the presence of two nitrogen atoms and an oxygen atom. A related compound, 4-Methoxypiperidin-3-amine, has a computed XLogP3-AA of -1.[1]

  • LogD at pH 7.4: Given the high degree of protonation at pH 7.4, the LogD is expected to be significantly lower (more negative) than the LogP, likely in the range of -2.5 to -3.5 .

Experimental Protocol: Shake-Flask Method (OECD 107)

This classic method directly measures the partitioning of a compound between two immiscible phases.

Methodology:

  • Phase Preparation: Prepare a buffered aqueous phase (e.g., PBS at pH 7.4 for LogD) and an organic phase (n-octanol), pre-saturating each with the other.

  • Partitioning: A known amount of the compound is added to a flask containing measured volumes of both phases.

  • Equilibration: The flask is shaken vigorously until equilibrium is reached (typically several hours).

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculation: LogP or LogD is calculated as log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

LogP_Workflow A Prepare Pre-saturated n-Octanol & Buffer (pH 7.4) B Add Compound to Phases A->B C Shake to Equilibrate B->C D Centrifuge to Separate Layers C->D E Quantify Compound in Aqueous Phase (Caq) D->E Sample each phase F Quantify Compound in Octanol Phase (Coct) D->F Sample each phase G Calculate LogD = log(Coct / Caq) E->G Concentration Data F->G Concentration Data

Sources

Exploratory

Synthesis of 4-Methoxypiperidin-1-amine from 4-aminopiperidine

An In-Depth Technical Guide to the Synthesis of 1-Amino-4-methoxypiperidine Introduction: Strategic Importance and Synthetic Rationale The 4-methoxypiperidin-1-amine scaffold is a valuable building block in medicinal che...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-Amino-4-methoxypiperidine

Introduction: Strategic Importance and Synthetic Rationale

The 4-methoxypiperidin-1-amine scaffold is a valuable building block in medicinal chemistry, frequently incorporated into novel therapeutic agents targeting a range of biological pathways. Its unique combination of a basic nitrogen center, a conformationally restricted piperidine ring, and a hydrogen bond-accepting methoxy group allows for versatile interactions with biological targets. This guide provides a comprehensive, field-proven methodology for the synthesis of this key intermediate.

While the direct conversion of 4-aminopiperidine to 4-methoxypiperidin-1-amine is a circuitous and impractical synthetic endeavor, a highly efficient and logical two-stage pathway is presented herein. This strategy leverages commercially available starting materials and robust, well-characterized chemical transformations. The synthesis is logically divided into two primary stages:

  • Stage 1: Synthesis of the Key Intermediate, 4-Methoxypiperidine. This involves the protection of the piperidine nitrogen, methylation of the hydroxyl group, and subsequent deprotection.

  • Stage 2: Electrophilic N-Amination. The secondary amine of 4-methoxypiperidine is converted to the target primary N-amine using a powerful aminating agent.

This document provides detailed protocols, mechanistic insights, and the critical reasoning behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Stage 1: Synthesis of the 4-Methoxypiperidine Intermediate

The most direct route to 4-methoxypiperidine begins with the readily available N-Boc-4-hydroxypiperidine. The use of the tert-butyloxycarbonyl (Boc) protecting group is a strategic choice; it prevents the undesired N-methylation of the piperidine ring and enhances the solubility of the intermediate in organic solvents, simplifying handling and purification. The synthesis proceeds via a Williamson ether synthesis, followed by acid-mediated deprotection.

Reaction Pathway: Stage 1

Stage_1_Synthesis start N-Boc-4-hydroxypiperidine reagents1 1. NaH, MeI 2. DMF start->reagents1 intermediate 1-Boc-4-methoxypiperidine reagents1->intermediate reagents2 HCl (aq) intermediate->reagents2 product 4-Methoxypiperidine reagents2->product

Caption: Workflow for the synthesis of the 4-methoxypiperidine intermediate.

Experimental Protocol: Synthesis of 1-Boc-4-methoxypiperidine

This protocol is adapted from established methodologies for Williamson ether synthesis on protected piperidinols.[1]

Materials & Reagents:

ReagentM.W. ( g/mol )EquivalentsAmount
N-Boc-4-hydroxypiperidine201.251.05.0 g
Sodium Hydride (60% in oil)24.00 (as NaH)3.02.98 g
Methyl Iodide (Iodomethane)141.943.04.64 mL
Dimethylformamide (DMF), anhydrous73.09-30 mL
Diethyl Ether74.12-As needed
Water, Deionized18.02-As needed
Brine, Saturated--As needed
Magnesium Sulfate, Anhydrous120.37-As needed

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask under an inert nitrogen atmosphere, add N-Boc-4-hydroxypiperidine (5.0 g, 24.8 mmol) and anhydrous dimethylformamide (30 mL). Stir the solution until all solids dissolve.

  • Deprotonation: Carefully add sodium hydride (2.98 g of 60% dispersion, 74.5 mmol) portion-wise to the solution at room temperature. Causality Note: NaH is a strong, non-nucleophilic base ideal for deprotonating the alcohol to form the corresponding alkoxide. The addition must be slow to control the evolution of hydrogen gas.

  • Methylation: After stirring for 5-10 minutes post-NaH addition, add methyl iodide (4.64 mL, 74.5 mmol) dropwise. An exotherm may be observed. Stir the reaction mixture for 30-60 minutes. Causality Note: Methyl iodide is a highly effective methylating agent for SN2 reactions with the generated alkoxide.

  • Workup & Extraction: Quench the reaction by the slow addition of water (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL). The combined organic layers are then washed sequentially with water (4 x 50 mL) and saturated brine. Causality Note: The extensive water washes are crucial for removing the high-boiling point DMF solvent from the organic phase.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-4-methoxypiperidine as a crude oil, which is often of sufficient purity for the next step. Expected yield is typically >95%.[1]

Experimental Protocol: Deprotection to 4-Methoxypiperidine
  • Acidolysis: Dissolve the crude 1-Boc-4-methoxypiperidine in a suitable solvent such as methanol or 1,4-dioxane.

  • HCl Addition: Add an excess of concentrated hydrochloric acid (e.g., 4-5 equivalents) and stir the mixture at room temperature or with gentle heating (40-50°C) for 1-3 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid is 4-methoxypiperidine hydrochloride. For the subsequent N-amination step, this salt can be used directly with an additional equivalent of base, or it can be neutralized.

  • Neutralization (Optional): Dissolve the hydrochloride salt in water, cool in an ice bath, and basify to pH >12 with NaOH or KOH solution. Extract the free base into an organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate to yield 4-methoxypiperidine as an oil.

Stage 2: Electrophilic N-Amination of 4-Methoxypiperidine

The transformation of the secondary amine in 4-methoxypiperidine to a primary N-amine is achieved through electrophilic amination. Hydroxylamine-O-sulfonic acid (HOSA) is the reagent of choice for this purpose. It is a stable, crystalline solid that acts as an excellent source of an electrophilic "NH2+" equivalent.[2][3]

Reaction Mechanism: N-Amination with HOSA

Sources

Foundational

Spectroscopic and Structural Elucidation of 4-Methoxypiperidin-1-amine: A Technical Guide for Drug Development Professionals

Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals and clinical c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable building block for targeting a wide array of biological receptors and enzymes. The introduction of specific functional groups onto this core structure, such as the N-amino and 4-methoxy moieties in 4-Methoxypiperidin-1-amine, allows for the fine-tuning of physicochemical properties like basicity, lipophilicity, and hydrogen bonding potential. These modifications are critical for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of 4-Methoxypiperidin-1-amine. As direct experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust, predictive framework for its identification and characterization. Understanding these spectroscopic signatures is paramount for researchers in process development, quality control, and metabolite identification.

Molecular Structure and Key Features

4-Methoxypiperidin-1-amine is a substituted piperidine featuring a primary amine attached to the ring nitrogen, rendering it a hydrazine derivative. A methoxy group is positioned at the C4 carbon of the piperidine ring.

Caption: Molecular structure of 4-Methoxypiperidin-1-amine.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for unambiguous structure determination of organic molecules. The predicted ¹H and ¹³C NMR spectra of 4-Methoxypiperidin-1-amine in a standard solvent like CDCl₃ would exhibit characteristic signals corresponding to the piperidine ring protons, the methoxy group, and the N-amino protons.

Predicted ¹H NMR Data

The piperidine ring protons will exist in a complex, conformationally mobile environment. The axial and equatorial protons at each carbon will be diastereotopic, leading to distinct chemical shifts and coupling patterns.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
-NH₂1.5 - 3.0Broad singlet2HChemical shift is concentration-dependent and the signal disappears upon D₂O exchange.[1]
H4 (CH-O)3.3 - 3.6Multiplet1HDeshielded by the adjacent oxygen atom.
-OCH₃3.2 - 3.4Singlet3HCharacteristic sharp signal for a methoxy group.
H2, H6 (Axial)2.8 - 3.1Multiplet2HDeshielded by the adjacent N-amino group.
H2, H6 (Equatorial)2.4 - 2.7Multiplet2H
H3, H5 (Axial)1.8 - 2.1Multiplet2H
H3, H5 (Equatorial)1.4 - 1.7Multiplet2H
Predicted ¹³C NMR Data

The carbon spectrum will show five distinct signals, reflecting the symmetry of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C4 (CH-O)75 - 80The most deshielded carbon of the ring due to the attached oxygen.
-OCH₃55 - 58Typical chemical shift for a methoxy carbon.
C2, C650 - 55Deshielded by the adjacent nitrogen atom.
C3, C530 - 35Aliphatic carbons adjacent to the C4 and C2/C6 positions.
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Methoxypiperidin-1-amine in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An extended acquisition time may be necessary due to the lower natural abundance of ¹³C.

  • Confirmatory Experiments: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to definitively assign proton and carbon signals, respectively. A D₂O shake experiment should be performed to confirm the assignment of the -NH₂ protons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 4-Methoxypiperidin-1-amine will be dominated by absorptions from the N-H bonds of the primary amine, the C-O bond of the methoxy group, and the C-H bonds of the aliphatic ring.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity Notes
3400 - 3250N-H stretch (asymmetric and symmetric)MediumPrimary amines typically show two distinct bands in this region.[1][2]
2950 - 2800C-H stretch (aliphatic)StrongCharacteristic of the piperidine ring and methoxy group.
1650 - 1580N-H bend (scissoring)MediumConfirms the presence of a primary amine.[2]
1470 - 1440C-H bendMedium
1250 - 1020C-N stretch (aliphatic amine)Medium[1][2]
1150 - 1085C-O stretch (ether)StrongStrong, characteristic band for the C-O-C linkage of the methoxy group.
910 - 665N-H wagBroad, MediumCharacteristic of primary and secondary amines.[2]
Experimental Protocol: FT-IR Data Acquisition
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the sample in the beam path and record the sample spectrum. The instrument's software will automatically generate the transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₆H₁₄N₂O

  • Exact Mass: 130.1106

  • Molecular Weight: 130.18 g/mol

m/z Value Proposed Fragment Notes
131.1179[M+H]⁺The protonated molecular ion, expected to be the base peak in a soft ionization technique like Electrospray Ionization (ESI).[3]
130.1106[M]⁺The molecular ion peak in Electron Ionization (EI).
115[M-CH₃]⁺Loss of a methyl radical from the methoxy group.
99[M-OCH₃]⁺Loss of a methoxy radical.
85Piperidine ring fragmentVarious fragmentation pathways of the piperidine ring.
45[CH₃O-CH₂]⁺ or [H₂N-NH-CH₂]⁺Alpha-cleavage products.
Predicted Fragmentation Pathway (Electron Ionization)

The primary fragmentation pathways in EI-MS are expected to involve alpha-cleavage adjacent to the nitrogen atoms and loss of the methoxy group.

M [C6H14N2O]+• m/z = 130 F1 [C5H11N2O]+ m/z = 115 M->F1 - •CH3 F2 [C5H10N2]+• m/z = 98 M->F2 - CH3OH F3 [C4H8N2]+• m/z = 84 F2->F3 - CH2

Caption: Simplified proposed fragmentation for 4-Methoxypiperidin-1-amine.

Experimental Protocol: ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire data in positive ion mode. For structural confirmation, perform tandem MS (MS/MS) on the protonated molecular ion ([M+H]⁺) to induce fragmentation and analyze the resulting daughter ions.

Conclusion

The spectroscopic characterization of 4-Methoxypiperidin-1-amine is crucial for its successful application in drug discovery and development. This guide provides a detailed, predictive overview of its ¹H NMR, ¹³C NMR, IR, and MS data based on fundamental principles and analysis of related structures. The provided experimental protocols offer a standardized approach for acquiring high-quality data. By understanding these spectroscopic signatures, researchers can confidently identify this molecule, confirm its structure, assess its purity, and track its fate in biological systems, thereby accelerating the journey from chemical entity to potential therapeutic agent.

References

  • Taylor & Francis Online. (n.d.). Experimental Spectroscopic, Structural (Monomer and Dimer), Molecular Docking, Molecular Dynamics Simulation and Hirshfeld Surface Analysis of 2-Amino-6-Methylpyridine. Retrieved from [Link]

  • PubChem. (n.d.). 1-methoxypiperidin-4-amine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines. Retrieved from [Link]

  • Columbia University. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • DEA.gov. (n.d.). 4-Methoxyphencyclidine: An Analytical Profile. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-Methoxypiperidine: Synthesis, Properties, and Applications in Drug Discovery

Introduction: Clarifying the Chemical Landscape In the realm of medicinal chemistry and drug development, precise molecular architecture is paramount. The nomenclature of chemical entities dictates their unique propertie...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Clarifying the Chemical Landscape

In the realm of medicinal chemistry and drug development, precise molecular architecture is paramount. The nomenclature of chemical entities dictates their unique properties and potential applications. This guide focuses on 4-Methoxypiperidine , a versatile heterocyclic building block. It is important to note that the related compound, "4-Methoxypiperidin-1-amine," is not readily found in established chemical databases under that specific name. The "1-amine" designation suggests an N-amino functionality, which would classify the molecule as a hydrazine derivative. While the synthesis of N-aminopiperidines is chemically feasible, the lack of a registered CAS number or significant literature for "4-Methoxypiperidin-1-amine" suggests it is not a commonly used reagent.

Therefore, this technical guide will provide an in-depth exploration of the well-characterized and commercially available 4-Methoxypiperidine . We will delve into its synthesis, chemical properties, and its established role as a valuable scaffold in the design of novel therapeutics.

Core Compound Identification

  • Chemical Name: 4-Methoxypiperidine

  • CAS Number: 4045-24-3[1][2][3]

  • Molecular Formula: C₆H₁₃NO[1][2]

  • Molecular Weight: 115.17 g/mol [1]

Molecular Structure

4-Methoxypiperidine is a saturated heterocyclic compound featuring a six-membered piperidine ring. A methoxy group (-OCH₃) is substituted at the 4-position of the ring. The nitrogen atom at the 1-position is a secondary amine, possessing a lone pair of electrons that imparts basicity and nucleophilicity to the molecule.

Caption: 2D Molecular Structure of 4-Methoxypiperidine

Synthesis of 4-Methoxypiperidine

The synthesis of 4-methoxypiperidine can be achieved through several routes, often starting from commercially available 4-hydroxypiperidine derivatives. A common and efficient method involves the Williamson ether synthesis, where the hydroxyl group of a protected 4-hydroxypiperidine is deprotonated with a strong base, followed by reaction with a methylating agent.

Illustrative Synthetic Workflow

synthesis_workflow start N-Boc-4-hydroxypiperidine step1 Deprotonation with NaH in DMF start->step1 Reactant step2 Methylation with Iodomethane (CH₃I) step1->step2 Alkoxide Intermediate step3 Aqueous Workup and Extraction step2->step3 Crude N-Boc-4-methoxypiperidine step4 Boc Deprotection (e.g., TFA in DCM) step3->step4 Purified Intermediate product 4-Methoxypiperidine step4->product Final Product

Caption: Synthetic Workflow for 4-Methoxypiperidine

Experimental Protocol: Synthesis from N-Boc-4-hydroxypiperidine

This protocol is based on a general procedure for Williamson ether synthesis on N-protected piperidinols.

Materials:

  • N-Boc-4-hydroxypiperidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Iodomethane (CH₃I)

  • Diethyl ether

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Deprotonation: To a solution of N-Boc-4-hydroxypiperidine in anhydrous DMF, slowly add sodium hydride at 0 °C. The mixture is stirred for a short period to allow for the formation of the corresponding alkoxide.

  • Methylation: Iodomethane is then added to the reaction mixture, which is stirred for approximately 30 minutes.

  • Workup and Extraction: The reaction is quenched by the addition of water. The aqueous layer is extracted with diethyl ether.

  • Purification of Intermediate: The combined organic fractions are washed sequentially with water and brine, dried over MgSO₄, and the solvent is removed under reduced pressure to yield N-Boc-4-methoxypiperidine.

  • Deprotection: The purified N-Boc-4-methoxypiperidine is dissolved in DCM, and TFA is added. The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • Final Isolation: The solvent and excess TFA are removed under reduced pressure. The residue is neutralized with a suitable base and extracted to afford the final product, 4-methoxypiperidine.

Physicochemical Properties

The physicochemical properties of 4-methoxypiperidine are summarized in the table below.

PropertyValueSource
Molecular Weight 115.17 g/mol [1]
Appearance Clear colorless to light yellow liquid[2]
Boiling Point 44.0°C (9.0 mbar)[2]
Density 0.930 g/mL[2]
Refractive Index 1.4590 to 1.4610 (20°C, 589nm)[2]
SMILES COC1CCNCC1[1][2]
InChI Key ZEYSHALLPAKUHG-UHFFFAOYSA-N[1][2]

Applications in Drug Discovery and Development

4-Methoxypiperidine serves as a crucial building block in the synthesis of a wide range of biologically active molecules. The piperidine scaffold is a common motif in many approved drugs, and the methoxy group at the 4-position can influence the molecule's polarity, lipophilicity, and metabolic stability.

Role as a Synthetic Intermediate

The secondary amine of 4-methoxypiperidine provides a reactive handle for various chemical transformations, including N-alkylation, N-arylation, acylation, and sulfonylation. This allows for the facile introduction of the 4-methoxypiperidine moiety into larger, more complex molecules.

applications_workflow start 4-Methoxypiperidine step1 N-Alkylation / N-Arylation start->step1 step2 Acylation / Sulfonylation start->step2 step3 Reductive Amination start->step3 product1 Substituted Piperidine Derivatives step1->product1 product2 Amides and Sulfonamides step2->product2 product3 Tertiary Amines step3->product3

Caption: Synthetic Utility of 4-Methoxypiperidine

The resulting derivatives have been explored for a variety of therapeutic targets, including but not limited to G-protein coupled receptors (GPCRs), ion channels, and enzymes. The incorporation of the 4-methoxypiperidine scaffold can impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to the parent molecule.

Safety and Handling

4-Methoxypiperidine is classified as harmful if swallowed and can cause skin irritation and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated fume hood. For detailed safety information, please consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Methoxypiperidine is a valuable and versatile building block in the field of medicinal chemistry. Its well-defined structure, accessible synthesis, and reactive secondary amine make it an attractive starting material for the creation of diverse chemical libraries for drug discovery. While the initially queried "4-Methoxypiperidin-1-amine" remains elusive in the chemical literature, the thorough understanding and application of 4-Methoxypiperidine provide researchers with a powerful tool for the development of novel therapeutic agents.

References

  • PubChem. 4-Methoxypiperidine. National Center for Biotechnology Information. [Link]

Sources

Foundational

A Senior Application Scientist’s Guide to 4-Methoxypiperidin-1-amine in Modern Medicinal Chemistry

Abstract The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds in approved pharmaceuticals, prized for its favorable physicochemical properties and its ability to serve as a versatile three-d...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds in approved pharmaceuticals, prized for its favorable physicochemical properties and its ability to serve as a versatile three-dimensional building block.[1] Within this privileged class, strategic substitution is paramount for fine-tuning molecular properties to achieve desired therapeutic outcomes. This in-depth guide focuses on the 4-Methoxypiperidin-1-amine scaffold, a derivative that offers a unique combination of features for addressing complex challenges in drug discovery. We will dissect the strategic value of the 4-methoxy and N-amino functionalities, explore their impact on ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, and detail their application in contemporary medicinal chemistry campaigns. This whitepaper provides researchers, scientists, and drug development professionals with a technical and practical framework for leveraging this valuable building block.

The Strategic Imperative of the 4-Methoxypiperidine Scaffold

The selection of a specific chemical scaffold is a foundational decision in any drug discovery program. The 4-Methoxypiperidin-1-amine moiety is not merely a structural component; it is a tool for precise molecular engineering. Its utility stems from the synergistic interplay between the piperidine core, the 4-methoxy group, and the N-amino handle.

The Privileged Piperidine Core

The six-membered piperidine heterocycle is a cornerstone of drug design for several key reasons:

  • Three-Dimensionality: It provides a non-planar, saturated core that allows for the precise spatial orientation of substituents, enabling optimal interactions with complex biological targets.

  • Favorable Physicochemical Properties: Piperidine-containing compounds often exhibit good solubility and metabolic stability, contributing to improved pharmacokinetic profiles.[1]

  • Synthetic Tractability: A wealth of established synthetic methodologies allows for the efficient and diverse functionalization of the piperidine ring.

The 4-Methoxy Group: A Subtle Modulator of Potency and Pharmacokinetics

The methoxy group (-OCH₃) is a small, yet powerful, functional group prevalent in many approved drugs.[2] Its installation at the 4-position of the piperidine ring imparts several strategic advantages:

  • Hydrogen Bonding Capability: The oxygen atom acts as a hydrogen bond acceptor, which can establish a critical interaction with a target protein, anchoring the ligand in the binding pocket and enhancing potency.[2]

  • Metabolic Blocking: The 4-position of a piperidine ring can be susceptible to metabolic oxidation (hydroxylation). The presence of a methoxy group can block this metabolic pathway, thereby increasing the compound's half-life and metabolic stability. While O-demethylation can occur, it often proceeds at a slower rate than direct C-H oxidation.[2]

  • Tuning Lipophilicity and Solubility: The methoxy group provides a modest increase in polarity compared to an alkyl or hydrogen substituent. This can improve aqueous solubility and modulate the overall lipophilicity (LogP) of a molecule, which is a critical parameter for balancing membrane permeability and bioavailability.[3][4][5]

The N-Amino Group: A Versatile Synthetic Handle

The 1-amino (N-amino) functionality transforms the piperidine into a hydrazine derivative, opening up a distinct set of synthetic possibilities beyond those of typical secondary or tertiary amine piperidines. This group serves as a nucleophilic handle for covalently linking the scaffold to a larger molecule through stable, well-defined linkages such as amides, sulfonamides, or via reductive amination.

Core Applications in Drug Discovery Programs

The unique combination of features in 4-Methoxypiperidin-1-amine makes it a valuable building block across various therapeutic areas, particularly where CNS penetration and optimized pharmacokinetics are essential.

Central Nervous System (CNS) Disorders

The piperidine scaffold is a hallmark of many CNS-active agents. The 4-methoxypiperidine moiety is particularly well-suited for this space. Its ability to enhance solubility and act as a hydrogen bond acceptor can be leveraged in the design of agents targeting neurological disorders.[4] Derivatives of substituted piperidines are widely explored as analgesics, antidepressants, and N-type calcium channel blockers for the treatment of neuropathic pain.[3][6][7] The modulation of physicochemical properties by the methoxy group can be critical for achieving the requisite blood-brain barrier penetration while avoiding undesirable off-target effects.

Bioisosteric Replacement for Lead Optimization

A core strategy in medicinal chemistry is the bioisosteric replacement of functional groups to overcome liabilities in a lead compound while retaining or improving potency.[8][9] 4-Methoxypiperidin-1-amine can serve as an effective bioisostere for other cyclic amines or fragments with suboptimal properties.

Table 1: Comparative Physicochemical Properties

PropertyPiperidine4-Hydroxypiperidine4-MethoxypiperidineRationale for Use
Molecular Weight 85.15 g/mol 101.15 g/mol 115.17 g/mol Minimal size increase for property modulation.
Calculated LogP ~0.8~ -0.4~0.1Fine-tunes lipophilicity to balance permeability and solubility.
H-Bonding Acceptor (N)Donor (OH), Acceptor (N, O)Acceptor (N, O)Offers an H-bond acceptor without the potential metabolic liability of a donor OH group.
Metabolic Site Ring C-HRing C-HBlocks C4 oxidation; O-demethylation possible.Can improve metabolic stability by blocking a key site of oxidation.

This comparative data illustrates how the 4-methoxy derivative offers a nuanced alternative to the more common hydroxy or unsubstituted piperidines, providing a means to subtly adjust key drug-like properties.

Antiviral and Anti-Infective Agents

Substituted piperidines have shown promise as scaffolds for antiviral agents. For instance, a 4-aminopiperidine scaffold was identified as a potent inhibitor of Hepatitis C Virus (HCV) assembly.[10] This highlights the utility of the substituted piperidine core in disrupting complex biological processes. The 4-methoxypiperidin-1-amine scaffold could be employed in similar campaigns, with the methoxy group potentially providing additional interactions or improved pharmacokinetic properties to enhance antiviral efficacy.

Synthetic Integration and Methodologies

The true value of a building block is realized through its ease of incorporation into diverse molecular frameworks. 4-Methoxypiperidin-1-amine offers straightforward reactivity through its N-amino group.

Workflow: Hit-to-Lead Optimization Using the 4-Methoxypiperidine Scaffold

The following diagram outlines a typical workflow where this scaffold could be introduced to optimize a hit compound identified from a high-throughput screen.

G cluster_0 Phase 1: Hit Identification & Analysis cluster_1 Phase 2: Strategy - Bioisosteric Replacement cluster_2 Phase 3: Synthesis & Coupling cluster_4 Phase 4: Evaluation & Iteration Hit Initial Hit Identified (e.g., contains a labile ester or metabolically weak amine) Analyze Analyze Hit for Liabilities (Poor PK, Metabolic Instability) Hit->Analyze Strategy Propose 4-Methoxypiperidine as a bioisostere to improve PK and add H-bond acceptor Analyze->Strategy Couple Coupling Reaction (Reductive Amination, Amidation, etc.) Strategy->Couple Scaffold 4-Methoxypiperidin-1-amine Scaffold->Couple Core Core Molecule (with aldehyde/acid/sulfonyl chloride) Core->Couple NewAnalog Novel Analog Generated Couple->NewAnalog Test In Vitro & In Vivo Testing (Potency, ADME, Toxicity) NewAnalog->Test SAR Analyze SAR Iterate or Advance Lead Test->SAR SAR->Strategy Iterate G compound1 R-CHO (Core Aldehyde) intermediate [ Imine Intermediate ] compound1->intermediate H⁺ cat. plus1 + compound2 H₂N-N-(4-MeO-Pip) (Scaffold) compound2->intermediate product R-CH₂-NH-N-(4-MeO-Pip) (Final Product) intermediate->product reagent NaBH(OAc)₃ reagent->product Reduction

Sources

Exploratory

A Technical Guide to the Design, Synthesis, and Potential Biological Activities of 4-Methoxypiperidin-1-amine Derivatives

Preamble: Charting a Course in Unexplored Chemical Space In the landscape of medicinal chemistry, the piperidine ring stands as a cornerstone—a privileged scaffold found in a remarkable number of therapeutic agents.[1][2...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting a Course in Unexplored Chemical Space

In the landscape of medicinal chemistry, the piperidine ring stands as a cornerstone—a privileged scaffold found in a remarkable number of therapeutic agents.[1][2] Its conformational flexibility and synthetic tractability have made it a perennial favorite for drug designers targeting a vast array of biological systems. This guide ventures into a specific, less-explored territory: the 4-methoxypiperidin-1-amine scaffold.

Direct literature on the biological activities of this precise derivative class is sparse. Therefore, this document is structured not as a retrospective summary, but as a prospective guide for the researcher, scientist, or drug development professional. By leveraging established principles of medicinal chemistry, structure-activity relationships (SAR) from closely related analogues, and validated experimental protocols, we will construct a robust framework for exploring the therapeutic potential of these intriguing molecules. We will operate on the foundational hypothesis that the unique combination of a 4-methoxy group (a key bioisostere for the common 4-hydroxy moiety) and a synthetically versatile 1-amino group presents a rich opportunity for generating novel chemical entities with significant biological activity.

Part 1: The 4-Methoxypiperidin-1-amine Scaffold: A Structural and Functional Analysis

The therapeutic potential of any molecular scaffold is dictated by the sum of its parts. The 4-methoxypiperidin-1-amine core is a triad of functional components, each contributing distinct physicochemical and synthetic characteristics.

The Piperidine Core: A Foundation of Conformational Versatility

The six-membered saturated nitrogen heterocycle of piperidine is the architectural foundation. Its ability to adopt low-energy chair conformations allows substituents to be precisely positioned in either axial or equatorial orientations. This three-dimensional control is critical for optimizing interactions with the intricate topographies of biological targets, from enzyme active sites to receptor binding pockets.

The 4-Methoxy Moiety: A Strategic Bioisosteric Replacement

Many biologically active piperidine derivatives feature a hydroxyl group at the 4-position, which can act as a hydrogen bond donor and acceptor. The replacement of this -OH group with a methoxy (-OCH3) group is a classic bioisosteric strategy in medicinal chemistry.[3] This seemingly minor alteration has profound implications:

  • Metabolic Stability: Phenolic and secondary alcohol groups are often sites of Phase I metabolic oxidation or Phase II glucuronidation. Masking the hydroxyl group as a methyl ether can block these metabolic pathways, potentially increasing the compound's half-life and oral bioavailability.

  • Lipophilicity: Replacing a polar hydroxyl group with a more nonpolar methoxy group typically increases the molecule's overall lipophilicity (LogP).[3] This can enhance membrane permeability and blood-brain barrier penetration, which is particularly relevant for centrally acting agents.

  • Receptor Interactions: The methoxy group loses the ability to donate a hydrogen bond but retains its capacity as a hydrogen bond acceptor. This change fundamentally alters the potential binding interactions within a target protein.

The 1-Amino (N-Amino) Functionality: A Gateway to Chemical Diversity

The N-amino group is the most distinctive feature of this scaffold, transforming the piperidine nitrogen from a typical tertiary amine into a hydrazine derivative. This functionality is a powerful synthetic handle, offering several advantages:

  • Nucleophilicity: The terminal nitrogen of the N-amino group is a potent nucleophile, readily reacting with electrophiles.

  • Derivative Formation: It provides a straightforward route to a wide array of derivatives, most notably hydrazones (via condensation with aldehydes and ketones), but also amides, sulfonamides, and ureas. This allows for the rapid generation of compound libraries to probe structure-activity relationships.

  • Physicochemical Modulation: The N-amino group increases the polarity and basicity of the molecule compared to its N-alkyl counterparts and introduces an additional hydrogen bond donor.[4]

Part 2: Potential Therapeutic Applications and Biological Targets

Based on the extensive pharmacology of related piperidine scaffolds, we can identify several high-priority therapeutic areas for the exploration of 4-methoxypiperidin-1-amine derivatives.

Monoamine Oxidase (MAO) Inhibition: A Prime Opportunity

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters like dopamine, serotonin, and norepinephrine.[5] Their inhibition is a clinically validated strategy for treating Parkinson's disease (MAO-B inhibitors) and depression (MAO-A inhibitors).[6] The piperidine scaffold is a well-established pharmacophore for MAO inhibition.[1][7]

Mechanistic Rationale: MAO inhibitors often feature a nitrogen-containing heterocycle that interacts with the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site. The overall shape and substitution pattern of the molecule determine its potency and selectivity for the MAO-A or MAO-B isoform.

Design Strategy for 4-Methoxypiperidin-1-amine Derivatives: The 1-amino group can be readily condensed with a variety of aromatic aldehydes to form Schiff base derivatives (hydrazones). This strategy allows for the systematic exploration of substitutions on the aromatic ring, which can probe the hydrophobic accessory pocket of the MAO active site. The 4-methoxy group on the piperidine ring can contribute to optimal positioning and binding affinity.[8]

MAO_Pathway Dopamine Dopamine MAO_B Monoamine Oxidase B (MAO-B) Dopamine->MAO_B Metabolism DOPAL DOPAL (3,4-Dihydroxyphenylacetaldehyde) MAO_B->DOPAL ROS Reactive Oxygen Species (H₂O₂) MAO_B->ROS Neurodegeneration Oxidative Stress & Neurodegeneration ROS->Neurodegeneration Inhibitor 4-Methoxypiperidin-1-amine Derivative (Inhibitor) Inhibitor->MAO_B Inhibition

Table 1: MAO Inhibitory Activity of Selected Piperidine-Containing Compounds (Note: Data is for analogous compounds to guide future design, as no data for the target scaffold is publicly available.)

Compound ClassSpecific DerivativeTargetIC50 (µM)Selectivity Index (SI)Reference
Piperine Analogue4-Methylpiperidine amideMAO-B0.497>201[8]
Donepezil-BHT HybridAlkene-bridged amideMAO-B~1.5 (Calculated)High[8]
PiperineNatural ProductMAO-B7.0~3 (MAO-A/MAO-B)[8]
Chalcone DerivativePiperidinyl Chalcone 15 MAO-B0.212-[9]
Modulation of Central Nervous System (CNS) Receptors

The piperidine scaffold is integral to numerous CNS-active drugs. Derivatives of 4-aminopiperidine have been successfully developed as potent N-type calcium channel blockers, demonstrating efficacy in models of acute and neuropathic pain.[10] While direct analogues of 4-methoxypiperidin-1-amine may require significant modification to achieve high affinity for specific receptors, the scaffold serves as an excellent starting point for targeting ion channels or G-protein coupled receptors (GPCRs).

Design Strategy: The 1-amino group can be acylated with various carboxylic acids or reacted with isocyanates to produce amides and ureas, respectively. These functional groups are excellent for forming directed hydrogen bonds within receptor binding sites. The lipophilicity imparted by the 4-methoxy group may be advantageous for achieving the necessary brain penetration for CNS targets.

Part 3: Experimental Design and Protocols

A successful drug discovery campaign requires robust and reproducible synthetic and biological testing methodologies.

General Synthetic Strategies

The synthesis of a library of 4-methoxypiperidin-1-amine derivatives can be approached in a logical, stepwise fashion.

Synthesis_Workflow core core condensation condensation core->condensation library library condensation->library aldehydes aldehydes aldehydes->condensation

Experimental Protocol 1: Synthesis of the 4-Methoxypiperidin-1-amine Core

Causality: This two-step protocol is a standard method for converting secondary amines to N-amino derivatives. Nitrosation is a classic reaction for secondary amines, and the subsequent reduction of the N-nitroso group is efficiently achieved with common reducing agents.[11]

  • Nitrosation:

    • Dissolve 4-methoxypiperidine (1.0 eq) in an aqueous solution of hydrochloric acid (2 M) at 0-5 °C (ice bath).

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Extract the product, N-nitroso-4-methoxypiperidine, with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Reduction:

    • Prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C.

    • Slowly add a solution of the N-nitroso-4-methoxypiperidine (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to stir at room temperature overnight.

    • Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting solids and wash with THF. Concentrate the filtrate under reduced pressure to yield 4-methoxypiperidin-1-amine. Purify as needed by distillation or chromatography.

Experimental Protocol 2: Library Synthesis via Schiff Base Formation

Causality: This is a highly efficient and atom-economical condensation reaction. A catalytic amount of acid protonates the aldehyde carbonyl, making it more electrophilic and accelerating the nucleophilic attack by the N-amino group.

  • To a solution of 4-methoxypiperidin-1-amine (1.0 eq) in ethanol, add the desired aromatic aldehyde (1.0 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the resulting residue by column chromatography or recrystallization to obtain the pure hydrazone derivative.

In Vitro Biological Assay: Fluorometric MAO Inhibition

Trustworthiness: This protocol describes a self-validating system. It is a widely used, robust, and sensitive method for determining MAO activity.[5][12] The use of specific substrates and well-characterized inhibitors (positive controls) for each isoform ensures the reliability of the results. The fluorescence-based readout provides a high signal-to-noise ratio suitable for high-throughput screening.

Assay_Principle Substrate Monoamine Substrate (e.g., p-Tyramine) MAO MAO Enzyme (A or B) Substrate->MAO Oxidative Deamination H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 HRP Horseradish Peroxidase (HRP) H2O2->HRP Probe Non-Fluorescent Probe (e.g., Amplex® Red) Probe->HRP Product Fluorescent Product (Resorufin) HRP->Product Oxidation Detector Measure Fluorescence (Ex/Em = 530/585 nm) Product->Detector Inhibitor Test Compound (Inhibitor) Inhibitor->MAO Blocks

Protocol 3: Determination of IC50 for MAO-A and MAO-B

  • Materials & Reagents:

    • Recombinant human MAO-A and MAO-B enzymes.[5]

    • MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.[5]

    • Substrate: p-Tyramine (non-selective) or Benzylamine (MAO-B selective).[5]

    • Detection Reagents: Amplex® Red and Horseradish Peroxidase (HRP).[5]

    • Positive Controls: Clorgyline (MAO-A selective inhibitor), Selegiline (MAO-B selective inhibitor).[6]

    • Test Compounds (4-methoxypiperidin-1-amine derivatives) dissolved in DMSO.

    • 96-well black, flat-bottom microplates.

  • Reagent Preparation:

    • Prepare a working solution of detection reagents in MAO Assay Buffer containing Amplex® Red and HRP.

    • Prepare a working solution of the substrate (e.g., p-Tyramine) in MAO Assay Buffer.

    • Prepare serial dilutions of the test compounds and positive controls in MAO Assay Buffer (ensure final DMSO concentration is <1%).

  • Assay Procedure:

    • To each well of the 96-well plate, add 20 µL of the test compound dilution (or positive control/buffer for controls).

    • Add 50 µL of the MAO-A or MAO-B enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Add 50 µL of the detection reagent working solution to each well.

    • Initiate the reaction by adding 20 µL of the substrate working solution to each well.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~580-590 nm) every 1-2 minutes for 20-30 minutes in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Outlook

The 4-methoxypiperidin-1-amine scaffold, while not extensively documented, represents a promising starting point for the development of novel therapeutic agents. By applying established medicinal chemistry strategies—such as bioisosteric replacement and versatile derivatization via the N-amino group—researchers can systematically explore its potential across multiple therapeutic areas. The inhibition of monoamine oxidase stands out as a particularly compelling initial target, supported by a wealth of data on related piperidine structures and the availability of robust screening protocols. The methodologies and insights provided in this guide are intended to serve as a comprehensive roadmap for unlocking the full pharmacological potential of this intriguing and underexplored chemical scaffold.

References

A complete, numbered list of all sources cited will be generated upon final compilation.

Sources

Foundational

A Technical Guide to the Procurement of 4-Methoxypiperidin-1-amine for Research &amp; Development

Executive Summary 4-Methoxypiperidin-1-amine is a specialized heterocyclic building block with potential applications in medicinal chemistry and drug discovery programs. Its unique structure, featuring a hydrazine moiety...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-Methoxypiperidin-1-amine is a specialized heterocyclic building block with potential applications in medicinal chemistry and drug discovery programs. Its unique structure, featuring a hydrazine moiety attached to the piperidine nitrogen, makes it a valuable synthon for introducing specific pharmacophoric elements. However, an extensive survey of the current chemical supplier landscape reveals that 4-Methoxypiperidin-1-amine is not commercially available as a catalog item. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this challenge and presents a validated, practical pathway for its procurement via custom synthesis. We will detail the technical basis for a feasible synthetic route starting from a readily available precursor and outline the process for engaging with a contract research organization (CRO) to obtain this target molecule.

Chemical Identity and Properties

Before delving into procurement strategies, it is critical to establish the precise identity of the target molecule to avoid confusion with its isomers.

Identifier Value
IUPAC Name 4-Methoxypiperidin-1-amine
Common Synonym N-Amino-4-methoxypiperidine
CAS Number Not assigned (as of Jan 2026)
Molecular Formula C₆H₁₄N₂O
Molecular Weight 130.19 g/mol
Chemical Structure Chemical structure of 4-Methoxypiperidin-1-amine

Note: The structure is provided for clarity. A CAS number has not been assigned due to its absence from major chemical registries.

Commercial Availability Analysis

Direct searches for "4-Methoxypiperidin-1-amine" or "N-Amino-4-methoxypiperidine" across major chemical supplier databases and platforms yield no commercial listings. This confirms its status as a non-catalog compound.

However, the critical precursor, 4-Methoxypiperidine (CAS No. 4045-24-3) , is readily available from numerous bulk and fine chemical suppliers. The accessibility of this starting material is the cornerstone of a viable custom synthesis project, making the procurement of the target compound a matter of chemical synthesis rather than sourcing.

Proposed Synthesis and Technical Feasibility

The absence of a commercial source necessitates a custom synthesis approach. The most direct and chemically sound strategy is the N-amination of the secondary amine precursor, 4-Methoxypiperidine.

Underlying Chemistry: Electrophilic Amination

The core of the proposed synthesis is an electrophilic amination reaction.[1] This process involves the reaction of a nucleophilic amine (the secondary amine of 4-methoxypiperidine) with an electrophilic nitrogen source. A well-established and effective reagent for this transformation is hydroxylamine-O-sulfonic acid (HOSA) .[2] The mechanism involves the nucleophilic attack of the piperidine nitrogen onto the electron-deficient nitrogen of HOSA, followed by the departure of the sulfate leaving group to form the new N-N bond.

Conceptual Synthesis Protocol

A contract research organization would likely adopt the following high-level protocol. This protocol is self-validating through in-process controls and final analytical characterization.

  • Reaction Setup: Dissolve 4-Methoxypiperidine (1.0 eq) in a suitable aqueous or mixed solvent system, often with a base like sodium hydroxide to maintain alkalinity and scavenge the acidic byproduct.

  • Reagent Addition: Prepare a fresh aqueous solution of hydroxylamine-O-sulfonic acid (HOSA, ~1.0-1.2 eq). Add this solution dropwise to the cooled (typically 0-10 °C) piperidine solution to control the exothermic reaction.[2]

  • Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.

  • Workup and Extraction: Once the reaction is complete, adjust the pH of the mixture to be strongly basic (pH > 12) to ensure the product is in its free base form. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) to isolate the product.

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product will likely require purification via column chromatography on silica gel to remove unreacted starting material and any side products.

  • Final Characterization: The identity and purity of the final product, 4-Methoxypiperidin-1-amine, must be rigorously confirmed using a suite of analytical methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC.

Synthesis Workflow Diagram

G cluster_0 Phase 1: Reaction cluster_1 Phase 2: Isolation & Purification cluster_2 Phase 3: Quality Control start 4-Methoxypiperidine (Precursor) reaction Electrophilic N-Amination (Aqueous NaOH, 0-10 °C) start->reaction reagent Hydroxylamine-O-Sulfonic Acid (HOSA) reagent->reaction monitoring In-Process Control (TLC, LC-MS) reaction->monitoring workup Basification (pH > 12) & Organic Extraction monitoring->workup purify Column Chromatography workup->purify qc Structure & Purity Confirmation (NMR, HRMS, HPLC) purify->qc product Final Product: 4-Methoxypiperidin-1-amine qc->product

Caption: Proposed workflow for the custom synthesis of 4-Methoxypiperidin-1-amine.

Procurement via Custom Synthesis Providers

Given that this molecule requires synthesis, the procurement process shifts from purchasing a product to commissioning a service. Several reputable companies specialize in providing custom chemical synthesis for the pharmaceutical and biotechnology industries.[3][4][5][6][7]

Engaging a Custom Synthesis Partner

The process typically follows a fee-for-service (FFS) model for a well-defined, non-exploratory target like this. The engagement workflow is standardized across the industry.[8]

  • Request for Quotation (RFQ): The researcher provides the chemical structure, desired quantity, required purity, and any specific analytical requirements to one or more potential CROs.

  • Technical Evaluation & Proposal: The CRO's chemists will evaluate the synthetic route's feasibility, estimate the number of steps, and identify potential challenges. They will then return a detailed proposal outlining the scope of work, estimated timeline, and a firm price quotation.

  • Project Initiation: Upon acceptance of the proposal and issuance of a purchase order, the CRO will source the starting materials and initiate the synthesis project.

  • Project Management & Reporting: The CRO will assign a project manager who provides regular progress updates to the client. These reports typically include analytical data from key steps.

  • Final Delivery: Upon successful completion, the final compound is shipped to the client along with a comprehensive Certificate of Analysis (CoA) detailing the analytical results (NMR, MS, HPLC purity) that confirm it meets the agreed-upon specifications.

Selecting a Provider

When selecting a CRO, consider factors such as:

  • Expertise: Experience with heterocyclic chemistry and handling of reactive intermediates.

  • Scale: Capability to produce the required quantity (milligrams to kilograms).

  • Communication: A clear process for project updates and client interaction.

  • Quality Systems: Robust analytical and quality assurance processes.

Table of Potential Custom Synthesis Providers:

Company Service Focus Noteworthy Capabilities
Dalton Pharma Services Pharmaceutical intermediates, APIs, cGMP synthesis.[3]Experience with complex, multi-step organic synthesis.[3]
AxisPharm Small molecules, biologics, ADC linkers.[4]Specializes in drug discovery and development support.[4]
Kingchem Pharmaceutical intermediates, agrochemicals, electronic materials.[5]Offers route design, process optimization, and scale-up.[5]
BOC Sciences Broad custom synthesis from mg to kg scale.[6]Offers synthesis of building blocks, metabolites, and reference standards.[6]
Otava Chemicals Chemical building blocks, compound libraries, fluorescent dyes.[7]Integrates cheminformatics and molecular modeling in their services.[7]
Enamine Building blocks, screening compounds, custom synthesis.[9]Large-scale provider known for a vast catalog and synthesis capabilities.
Custom Synthesis Procurement Workflow

G cluster_0 Phase 1: Sourcing cluster_1 Phase 2: Execution cluster_2 Phase 3: Delivery start Researcher Defines Need: Structure, Quantity, Purity rfq Submit Request for Quote (RFQ) to Multiple CROs start->rfq proposal Receive & Evaluate Technical Proposals & Costs rfq->proposal selection Select CRO Partner & Issue Purchase Order proposal->selection synthesis CRO Performs Synthesis, Purification & QC selection->synthesis updates CRO Provides Regular Progress Updates synthesis->updates shipment Final Compound Shipped synthesis->shipment coa Certificate of Analysis (CoA) Provided synthesis->coa product Researcher Receives Validated Compound shipment->product coa->product

Caption: Standard workflow for procuring a compound via a custom synthesis CRO.

Conclusion

While 4-Methoxypiperidin-1-amine is not available off-the-shelf, it is readily accessible to the research community through custom synthesis. The technical path forward is clear and low-risk, predicated on the electrophilic N-amination of the commercially available precursor, 4-Methoxypiperidine. By engaging with a qualified contract research organization, scientists and drug developers can reliably procure this valuable building block, complete with a full analytical data package to ensure quality and integrity, thereby enabling its incorporation into advanced research and development programs.

References

  • Custom Chemical Synthesis | Fine Chemical Services. Dalton Pharma Services. [Link]

  • Custom Synthesis Chemistry Contract Research Services Company. AxisPharm. [Link]

  • Custom Chemical Synthesis. Kingchem. [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. [Link]

  • Chemical Synthesis Services. Biocompare. [Link]

  • Custom Synthesis. Otava Chemicals. [Link]

  • Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. PubMed. [Link]

  • WO2006115456A1 - Synthesis of 1-aminopiperidine.
  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications (RSC Publishing). [Link]

  • Piperidine synthesis. Organic Chemistry Portal. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

  • Custom synthesis for U.S. Organizations. Apex Molecular. [Link]

  • Custom synthesis : fee for service. Atlanchim Pharma. [Link]

  • Service Fees for External Users. Chemical Synthesis Core Facility. [Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journals. [Link]

  • Electrophilic amination. Wikipedia. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Reactivity Profile of 4-Methoxypiperidin-1-amine: A Chemoselectivity Analysis for Drug Development

Abstract 4-Methoxypiperidin-1-amine is a bifunctional scaffold of significant interest in medicinal chemistry, featuring both an endocyclic secondary amine and an exocyclic primary amine. The nuanced differences in the s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Methoxypiperidin-1-amine is a bifunctional scaffold of significant interest in medicinal chemistry, featuring both an endocyclic secondary amine and an exocyclic primary amine. The nuanced differences in the steric and electronic environments of these two nitrogen centers present both a challenge and an opportunity for selective chemical modification. This in-depth technical guide provides a comprehensive analysis of the reactivity profile of these two amine groups. We will explore the underlying principles governing their nucleophilicity and basicity, including the alpha-effect and steric hindrance. Furthermore, this guide furnishes detailed, field-proven experimental protocols for key transformations—acylation, sulfonylation, and alkylation—designed to selectively engage one amine over the other. These methodologies are supported by mechanistic rationale, analytical characterization techniques, and visual workflows to empower researchers, scientists, and drug development professionals in leveraging this versatile scaffold for the synthesis of complex molecular architectures.

Introduction: The Structural Dichotomy of 4-Methoxypiperidin-1-amine

The piperidine motif is a cornerstone in pharmaceutical development, present in a vast number of approved drugs.[1] The introduction of an N-amino group, as seen in 4-Methoxypiperidin-1-amine, creates a unique hydrazine derivative with two distinct reactive centers. The endocyclic nitrogen is a secondary amine, part of the piperidine ring, while the exocyclic nitrogen is a primary amine. The 4-methoxy substituent, while distal, can exert subtle electronic influences on the ring system.

Understanding the differential reactivity of these two amines is paramount for its strategic use as a synthetic building block. Chemoselective functionalization allows for the controlled and predictable elaboration of the scaffold, a critical requirement in the multi-step syntheses common in drug discovery. This guide will dissect the factors that allow chemists to target either the primary or the secondary amine with high fidelity.

ReactivityFactors cluster_primary Primary Amine (-NH2) cluster_secondary Secondary Amine (-NH-) P_factors Key Factors P_steric Low Steric Hindrance P_factors->P_steric P_alpha Alpha-Effect P_factors->P_alpha P_result Enhanced Nucleophilicity P_steric->P_result P_alpha->P_result S_factors Key Factors S_steric High Steric Hindrance S_factors->S_steric S_inductive Inductive Effect (+I) S_factors->S_inductive S_result Enhanced Basicity S_steric->S_result S_inductive->S_result

Caption: Factors influencing the differential reactivity of the amine groups.

Experimental Protocols for Selective Functionalization

The following protocols are designed as self-validating systems to probe and exploit the differential reactivity of 4-methoxypiperidin-1-amine.

Protocol 1: Competitive Acylation

This experiment leverages the superior nucleophilicity of the exocyclic primary amine to achieve selective N-acylation. By using a slight deficiency of the acylating agent, the more reactive amine will be preferentially acylated.

Objective: To demonstrate the preferential acylation of the primary amine.

Methodology:

  • Materials: 4-Methoxypiperidin-1-amine, Acetic Anhydride (Ac₂O), Triethylamine (TEA), Dichloromethane (DCM), Saturated aq. NaHCO₃, Brine, Anhydrous MgSO₄.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Methoxypiperidin-1-amine (1.0 eq).

  • Dissolution: Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration). Add triethylamine (1.1 eq) to act as an acid scavenger.

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps control the reaction rate and improve selectivity.

  • Acylation: Add acetic anhydride (0.9 eq) dropwise via syringe over 10 minutes. The substoichiometric amount is crucial for the competition experiment.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product ratio by ¹H NMR and/or LC-MS. The major product is expected to be N'-(4-methoxypiperidin-1-yl)acetamide.

Causality Behind Choices:

  • Acetic Anhydride: A moderately reactive acylating agent, ideal for showcasing nucleophilicity differences.

  • Triethylamine: A non-nucleophilic base used to neutralize the acetic acid byproduct, preventing protonation of the starting material which would render it unreactive.

  • Low Temperature (0 °C): Enhances selectivity by favoring the reaction pathway with the lower activation energy, which is typically the attack by the more potent nucleophile.

AcylationWorkflow start Start: Dissolve Amine and TEA in DCM cool Cool to 0 °C start->cool add_ac2o Add Acetic Anhydride (0.9 eq) Dropwise cool->add_ac2o react Stir at 0 °C (1h), then RT (3h) add_ac2o->react workup Aqueous Workup (NaHCO3, Brine) react->workup analysis Analysis (NMR, LC-MS) Determine Product Ratio workup->analysis end End: Major Product is N'-acylated analysis->end

Caption: Experimental workflow for the competitive acylation of 4-Methoxypiperidin-1-amine.

Protocol 2: Differentiating with Sulfonylation (Hinsberg Test Adaptation)

The Hinsberg test is a classic chemical test for distinguishing primary, secondary, and tertiary amines based on their reaction with a sulfonyl chloride. [2][3][4]We can adapt this principle to our molecule. The primary amine will form a sulfonamide with an acidic N-H proton, while the secondary amine will form a neutral sulfonamide.

Objective: To differentiate the two amines based on the properties of their sulfonamide products.

Methodology:

  • Materials: 4-Methoxypiperidin-1-amine, Benzenesulfonyl Chloride, Pyridine, 10% aq. NaOH, 10% aq. HCl, Diethyl Ether.

  • Reaction Setup: In separate test tubes, react 4-Methoxypiperidin-1-amine (1.0 eq) with an excess of benzenesulfonyl chloride (2.5 eq) in pyridine. Pyridine acts as both the solvent and the acid scavenger.

  • Reaction: Warm the mixture gently for 5 minutes, then allow it to stand at room temperature for 10 minutes.

  • Product Formation: This step should yield a mixture of two products: the N'-benzenesulfonamide (from the primary amine) and the N-benzenesulfonamide (from the secondary amine).

  • Basification: Add 10% aqueous NaOH to the reaction mixture until it is strongly basic. The N'-benzenesulfonamide, possessing an acidic proton on the sulfonamide nitrogen, will deprotonate to form a water-soluble sodium salt. The N-benzenesulfonamide, lacking an acidic proton, will remain as a water-insoluble precipitate or oil.

  • Separation & Analysis:

    • Filter the mixture. The solid/insoluble material is the N-benzenesulfonamide derived from the secondary amine.

    • Take the clear filtrate and acidify it with 10% aqueous HCl. The soluble sodium salt of the N'-benzenesulfonamide will be protonated, causing it to precipitate out of the solution.

    • The identity of each isolated solid can be confirmed by standard analytical techniques (m.p., IR, NMR).

Expected Outcomes Summary:

Amine ReactantProduct with PhSO₂ClSolubility in 10% NaOHOutcome upon Acidification
Primary Amine N'-(phenylsulfonyl) sulfonamideSoluble (forms salt)Precipitate forms
Secondary Amine N-(phenylsulfonyl) sulfonamideInsoluble No change

Analytical Characterization of Products

Confirmation of selective functionalization is achieved through standard spectroscopic methods.

TechniquePrimary Amine Product (e.g., N'-acyl)Secondary Amine Product (e.g., N-acyl)
FT-IR A single N-H stretch (~3300 cm⁻¹) from the secondary amine remains. Appearance of a strong C=O stretch (~1650 cm⁻¹). [5]Two N-H stretches (~3400 & 3300 cm⁻¹) from the primary amine remain. Appearance of a strong C=O stretch (~1640 cm⁻¹). [5]
¹H NMR Disappearance of the broad -NH₂ singlet. Appearance of a new amide N-H signal (downfield, ~7-9 ppm). Protons alpha to the secondary amine will show minimal chemical shift change.The signal for the protons alpha to the secondary amine will experience a significant downfield shift due to the anisotropic effect of the new carbonyl group. The -NH₂ singlet remains.
¹³C NMR Appearance of a new carbonyl carbon (~170 ppm). Carbons of the piperidine ring are largely unaffected.Appearance of a new carbonyl carbon (~168 ppm). Carbons alpha to the secondary amine (C2, C6) will be deshielded and shift downfield.
Mass Spec. Molecular ion peak corresponding to the mono-functionalized product.Molecular ion peak corresponding to the mono-functionalized product.

Conclusion and Applications in Drug Development

The reactivity of 4-Methoxypiperidin-1-amine is characterized by a distinct separation of roles: the exocyclic primary amine serves as the dominant nucleophilic center, while the endocyclic secondary amine is the more basic site. This predictable chemoselectivity is driven by the interplay of the alpha-effect and steric hindrance for the primary amine, and the inductive effect for the secondary amine.

This understanding is not merely academic; it is a powerful tool for the drug development professional. It allows for the use of 4-Methoxypiperidin-1-amine as a versatile scaffold, enabling:

  • Selective Vector Elaboration: The primary amine can be used as a handle to attach pharmacophores, solubilizing groups, or linkers for antibody-drug conjugates, leaving the secondary amine untouched.

  • Controlled Cyclization Reactions: The secondary amine can be used in intramolecular reactions, such as lactam formation, after the primary amine has been suitably functionalized or protected.

  • Salt Formation: The more basic secondary amine can be targeted for forming pharmaceutically acceptable salts, improving the physicochemical properties of the final active pharmaceutical ingredient (API) without interfering with a functional group attached to the primary amine.

By mastering the principles and protocols outlined in this guide, researchers can unlock the full synthetic potential of this valuable building block, accelerating the discovery and development of novel therapeutics.

References

  • Fiveable. (n.d.). Nucleophilicity of Amines Definition. Fiveable.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Primary vs. Secondary Amines After Deprotection. BenchChem.
  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry.
  • Silva, T. B., Camargo, R. S., & Lima-Neto, B. S. (2014). Electronic vs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP. Journal of the Brazilian Chemical Society, 25(12), 2425-2432.
  • LibreTexts. (2023). Reactivity of Amines. Chemistry LibreTexts.
  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. MSU Chemistry.
  • Burk, B. (2011). Amines Experiment. YouTube.
  • Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods.
  • BenchChem. (2025). An In-depth Technical Guide on the Basic Reactivity of Secondary Amines in Synthesis. BenchChem.
  • Mayr, H., Breugst, M., & Ofial, A. R. (2007). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry, 72(4), 1124–1138.
  • Organic Chemistry Tutor. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube.
  • Yoshikai, N. (2025). Rewiring amino acids to piperidines.
  • Kim, S. K., Lee, J. W., & Lee, S. (2019). Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy. Physical Chemistry Chemical Physics, 21(3), 1234-1241.
  • Conticello, M., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1573.

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 4-Methoxypiperidin-1-amine and its Key Intermediates

Introduction 4-Methoxypiperidin-1-amine is a valuable heterocyclic building block in medicinal chemistry, finding application in the development of a diverse range of therapeutic agents. Its unique structural motif, feat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methoxypiperidin-1-amine is a valuable heterocyclic building block in medicinal chemistry, finding application in the development of a diverse range of therapeutic agents. Its unique structural motif, featuring a piperidine ring substituted with a methoxy group at the 4-position and an amino group at the 1-position, imparts specific physicochemical properties that are often sought after in drug design. This guide provides a comprehensive overview of the synthetic pathways to 4-Methoxypiperidin-1-amine, with a particular focus on the preparation of its key intermediates. We will delve into the strategic considerations behind the chosen synthetic routes, offering detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Strategic Approach to the Synthesis of 4-Methoxypiperidin-1-amine

The synthesis of 4-Methoxypiperidin-1-amine is most efficiently approached in a two-stage process. The first stage involves the synthesis of the core intermediate, 4-methoxypiperidine. The second stage is the crucial N-amination of this secondary amine to introduce the primary amino group at the 1-position. This modular approach allows for the optimization of each stage independently, ensuring high overall yields and purity of the final product.

Part 1: Synthesis of the Key Intermediate: 4-Methoxypiperidine

The most common and practical route to 4-methoxypiperidine commences with the readily available starting material, 4-hydroxypiperidine. The synthetic strategy involves a three-step sequence:

  • N-Protection of 4-Hydroxypiperidine: To prevent the secondary amine from interfering with the subsequent O-methylation step, it is first necessary to protect the nitrogen atom. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under basic conditions and its facile removal under mild acidic conditions.

  • O-Methylation of N-Boc-4-hydroxypiperidine: With the nitrogen protected, the hydroxyl group at the 4-position can be selectively methylated. This is typically achieved using a strong base to deprotonate the alcohol, followed by reaction with a methylating agent.

  • N-Deprotection of N-Boc-4-methoxypiperidine: The final step to obtaining 4-methoxypiperidine is the removal of the Boc protecting group under acidic conditions.

The overall synthetic pathway for 4-methoxypiperidine is depicted in the following workflow diagram:

Synthesis_of_4_Methoxypiperidine start 4-Hydroxypiperidine step1 N-Protection (Boc)2O, Base start->step1 intermediate1 N-Boc-4-hydroxypiperidine step1->intermediate1 step2 O-Methylation Base, CH3I intermediate1->step2 intermediate2 N-Boc-4-methoxypiperidine step2->intermediate2 step3 N-Deprotection Acid (e.g., HCl) intermediate2->step3 end 4-Methoxypiperidine step3->end

Caption: Synthetic workflow for the preparation of 4-methoxypiperidine.

Experimental Protocols for the Synthesis of 4-Methoxypiperidine

Step 1: Synthesis of N-Boc-4-hydroxypiperidine

  • Rationale: The reaction of 4-hydroxypiperidine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, such as potassium carbonate, provides a high-yielding and clean conversion to the N-protected intermediate. Methanol is a suitable solvent for this transformation.[1]

  • Procedure:

    • To a solution of 4-hydroxypiperidine in methanol, add potassium carbonate.

    • To this stirred suspension, add di-tert-butyl dicarbonate.

    • The reaction mixture is then refluxed for 6-8 hours.

    • After completion of the reaction (monitored by TLC), the inorganic solids are filtered off.

    • The methanol is removed under reduced pressure.

    • The resulting residue is treated with petroleum ether and cooled to induce crystallization, affording the desired N-Boc-4-hydroxypiperidine as a white solid.

Reagent/SolventMolar EquivalentNotes
4-Hydroxypiperidine1.0Starting material
Di-tert-butyl dicarbonate1.0 - 1.2Boc-protecting agent
Potassium Carbonate1.5 - 2.0Base
Methanol-Solvent
Petroleum Ether-For crystallization

Table 1: Reagents for the synthesis of N-Boc-4-hydroxypiperidine.

Step 2: Synthesis of N-Boc-4-methoxypiperidine

  • Rationale: The Williamson ether synthesis is a classic and effective method for the O-methylation of alcohols. A strong base, such as sodium hydride, is used to deprotonate the hydroxyl group of N-Boc-4-hydroxypiperidine, generating an alkoxide that then undergoes nucleophilic substitution with methyl iodide.

  • Procedure:

    • To a solution of N-Boc-4-hydroxypiperidine in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add sodium hydride in portions at 0 °C.

    • The mixture is stirred at this temperature for a short period to allow for complete deprotonation.

    • Methyl iodide is then added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion.

    • The reaction is carefully quenched with water and the product is extracted with an organic solvent like diethyl ether.

    • The combined organic layers are washed, dried, and concentrated to yield N-Boc-4-methoxypiperidine.

Reagent/SolventMolar EquivalentNotes
N-Boc-4-hydroxypiperidine1.0Starting material
Sodium Hydride1.1 - 1.5Base
Methyl Iodide1.1 - 1.5Methylating agent
Tetrahydrofuran (THF)-Anhydrous solvent

Table 2: Reagents for the synthesis of N-Boc-4-methoxypiperidine.

Step 3: Synthesis of 4-Methoxypiperidine

  • Rationale: The Boc group is readily cleaved under acidic conditions. A solution of hydrogen chloride in an organic solvent like 1,4-dioxane is a common and effective reagent for this deprotection, affording the hydrochloride salt of the desired product, which can then be neutralized.[2]

  • Procedure:

    • N-Boc-4-methoxypiperidine is dissolved in a saturated solution of hydrogen chloride in 1,4-dioxane.

    • The reaction is stirred at room temperature for 2 hours.

    • The solvent is removed under reduced pressure to give 4-methoxypiperidine hydrochloride as a solid.[2]

    • For obtaining the free base, the hydrochloride salt is dissolved in water and treated with a base (e.g., NaOH or K₂CO₃) until the solution is alkaline.

    • The free 4-methoxypiperidine is then extracted with an organic solvent, dried, and concentrated to yield the final product as an oil. A patent describes a 100% yield for a similar deprotection of a benzyl-protected 4-methoxypiperidine derivative via hydrogenation.[3]

Reagent/SolventNotes
N-Boc-4-methoxypiperidineStarting material
Saturated HCl in 1,4-DioxaneDeprotecting agent

Table 3: Reagents for the synthesis of 4-methoxypiperidine.

Part 2: Synthesis of 4-Methoxypiperidin-1-amine via Electrophilic N-Amination

The introduction of the amino group onto the nitrogen of 4-methoxypiperidine is achieved through an electrophilic amination reaction. Among the various reagents available for this transformation, hydroxylamine-O-sulfonic acid (HOSA) stands out as a versatile, stable, and efficient aminating agent.[4][5][6]

Mechanism of N-Amination with Hydroxylamine-O-sulfonic Acid (HOSA)

Hydroxylamine-O-sulfonic acid exists as a zwitterion (+H₃NOSO₃⁻) and acts as an electrophilic source of the "NH₂" group.[7] The reaction with a secondary amine, such as 4-methoxypiperidine, proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic nitrogen of HOSA. The sulfate group acts as a good leaving group, facilitating the formation of the N-N bond.

N_Amination_Mechanism cluster_0 Nucleophilic Attack 4-MP 4-Methoxypiperidine (Nucleophile) TS Transition State 4-MP->TS HOSA Hydroxylamine-O-sulfonic acid (Electrophile) HOSA->TS Product 4-Methoxypiperidin-1-amine TS->Product Formation of N-N bond Loss of H₂SO₄

Caption: Mechanism of N-amination of 4-methoxypiperidine with HOSA.

Experimental Protocol for the Synthesis of 4-Methoxypiperidin-1-amine
  • Rationale: The N-amination of secondary amines with HOSA is typically carried out in an aqueous or alcoholic medium under basic conditions to neutralize the sulfuric acid byproduct. The use of a base is crucial for driving the reaction to completion.

  • Procedure (Adapted from the amination of piperidine):

    • 4-Methoxypiperidine is dissolved in an appropriate solvent, such as water or a lower alcohol.

    • A base, typically sodium hydroxide or potassium hydroxide, is added to the solution.

    • Hydroxylamine-O-sulfonic acid is added portion-wise to the stirred solution, maintaining the temperature below a certain threshold to control the exothermicity of the reaction.

    • The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by GC-MS or LC-MS).

    • Upon completion, the reaction mixture is worked up by extraction with a suitable organic solvent.

    • The organic layer is then dried and concentrated under reduced pressure to afford the crude 4-Methoxypiperidin-1-amine.

    • Purification can be achieved by distillation under reduced pressure or by column chromatography.[8]

Reagent/SolventMolar EquivalentNotes
4-Methoxypiperidine1.0Starting material
Hydroxylamine-O-sulfonic acid1.0 - 1.2Aminating agent
Sodium Hydroxide2.0 - 2.5Base
Water/Alcohol-Solvent

Table 4: Reagents for the N-amination of 4-methoxypiperidine.

Alternative N-Amination Strategies

While HOSA is a preferred reagent, other methods for the N-amination of piperidines have been reported and can be considered as alternative routes:

  • Nitrosation followed by Reduction: This two-step process involves the formation of an N-nitroso intermediate by treating the secondary amine with a nitrosating agent (e.g., sodium nitrite in acidic medium), followed by reduction of the N-nitroso group to a primary amino group using a reducing agent like lithium aluminum hydride (LiAlH₄) or zinc in acetic acid.[9]

  • Hofmann Rearrangement of N-Ureidopiperidines: This method involves the reaction of the secondary amine with an isocyanate or a carbamoyl chloride to form an N-ureido derivative. Subsequent treatment with a hypohalite solution (e.g., bromine in aqueous sodium hydroxide) induces a Hofmann rearrangement to yield the corresponding 1-aminopiperidine. A patent describes the synthesis of 1-boc-4-aminopiperidine from 1-boc-4-piperidyl urea using bromine and sodium hydroxide.[10]

Conclusion

The synthesis of 4-Methoxypiperidin-1-amine is a well-defined process that relies on the strategic use of protecting groups and a robust N-amination reaction. The presented guide outlines a reliable and efficient pathway starting from 4-hydroxypiperidine, with a particular emphasis on the use of hydroxylamine-O-sulfonic acid for the key N-amination step. The detailed experimental protocols and mechanistic discussions provided herein are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the synthesis of this important chemical entity and its derivatives for the exploration of new therapeutic frontiers.

References

  • Xiaohua, S. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. SciSpace. [Link]

  • Google Patents. Synthesis method of N-boc-4-hydroxypiperidine.
  • Wikipedia. Hydroxylamine-O-sulfonic acid. [Link]

  • Google Patents.
  • Organic Syntheses. [-]-Bicyclo[3.1.1]heptan-3-amine, 2,6,6-trimethyl-. [Link]

  • ResearchGate. Deprotection of different N-Boc-compounds | Download Table. [Link]

  • ResearchGate. Substrates scope for the synthesis of secondary amides from ketones using HOSA.. [Link]

  • ResearchGate. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

  • NTU > IRep. Hydroxylamine-O -sulfonic acid — a versatile synthetic reagent. [Link]

  • Semantic Scholar. Hydroxylamine‐O‐Sulfonic Acid (HOSA): A Recent Synthetic Overview. [Link]

  • Google Patents. Extraction and purification method of 1-amino-4-methylpiperazine.
  • ResearchGate. Hydroxylamine‐O‐Sulfonic Acid (HOSA): A Recent Synthetic Overview. [Link]

  • ResearchGate. Hydroxylamine-O-Sulfonic Acid | Request PDF. [Link]

  • Korea Science. Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES 1. INTRODUCTION Mannich bases exhibit divers. [Link]

  • RSC Publishing. Copper-catalyzed electrophilic amination using N-methoxyamines. [Link]

  • PubChem. 4-Methoxypiperidine | C6H13NO | CID 77666. [Link]

  • MDPI. Theoretical and Experimental Insights into the Tandem Mannich—Electrophilic Amination Reaction: Synthesis of Safirinium Dyes. [Link]

  • Google Patents. Method for synthesizing 1-boc-4-aminopiperidine.
  • ResearchGate. Is there any synthesis method available for the preparation of 1-Amino Piperazine?. [Link]

  • Bowers Lab. Electrophilic Oxaziridines for N-Amination. [Link]

  • RSC Publishing. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. [Link]

  • PubChem. 1-Methoxypiperidin-4-one | C6H11NO2 | CID 19936653. [Link]

  • Google Patents. Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
  • ResearchGate. How to remove excess 4-amino piperidine from reaction medium?. [Link]

  • ResearchGate. (PDF) Synthesis and structural characterization of 1-methylpiperazinediium tetrasulfidotungstate monohydrate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Reductive Amination Utilizing 4-Methoxypiperidin-1-amine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Reductive Amination and the Utility of 4-Methoxypiperidin-1-amine Reductive amination stands as a cornerstone of m...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Reductive Amination and the Utility of 4-Methoxypiperidin-1-amine

Reductive amination stands as a cornerstone of modern organic synthesis, particularly in the realm of medicinal chemistry, for its efficiency and reliability in constructing carbon-nitrogen bonds.[1] This powerful transformation converts aldehydes and ketones into primary, secondary, and tertiary amines through the in situ formation and subsequent reduction of an imine or iminium ion intermediate.[1][2] This one-pot methodology is highly valued in drug discovery for its broad substrate scope and operational simplicity, contributing to the synthesis of a vast array of biologically active molecules.[3][4]

The choice of the amine component is critical in defining the structural and functional properties of the final product. 4-Methoxypiperidin-1-amine is a valuable building block in this context, introducing a substituted piperidine motif that is prevalent in numerous pharmaceutical agents. The piperidine ring system is a common scaffold in drug design, often imparting favorable pharmacokinetic properties. The methoxy group at the 4-position can further influence solubility, lipophilicity, and metabolic stability, making this reagent a versatile tool for fine-tuning the characteristics of a lead compound.

This document provides a detailed guide to the principles and execution of reductive amination using 4-Methoxypiperidin-1-amine, with a focus on the use of sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent.

Mechanistic Overview: The Chemistry of Imine Formation and Reduction

The reductive amination process is a sequential reaction that begins with the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone.[2] This is followed by dehydration to form an imine intermediate, which is then reduced by a hydride source to the final amine product.

The reaction is typically carried out under mildly acidic conditions, which serves to activate the carbonyl group for nucleophilic attack and facilitate the dehydration step.[2] However, the pH must be carefully controlled, as highly acidic conditions will protonate the amine, rendering it non-nucleophilic.

Key Steps in the Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of 4-Methoxypiperidin-1-amine attacks the electrophilic carbonyl carbon.

  • Hemiaminal Formation: A proton transfer step leads to the formation of a neutral hemiaminal intermediate.

  • Dehydration: Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, forming a good leaving group (water). Subsequent elimination of water results in the formation of a positively charged iminium ion.

  • Hydride Reduction: A hydride reagent, such as sodium triacetoxyborohydride, delivers a hydride ion to the electrophilic carbon of the iminium ion, yielding the final secondary amine product.

Sodium triacetoxyborohydride (STAB) is a particularly effective reducing agent for this transformation due to its mild nature and selectivity for imines and iminium ions over aldehydes and ketones.[2] This selectivity allows for a one-pot procedure where the amine, carbonyl compound, and reducing agent can be combined without significant reduction of the starting carbonyl.[1][2]

Visualizing the Reaction Pathway

Diagram 1: General Workflow for Reductive Amination

G A Aldehyde/Ketone + 4-Methoxypiperidin-1-amine B Solvent (e.g., DCE, THF) C Imine/Iminium Ion Formation (Mildly Acidic Conditions) B->C Mixing of Reactants D Sodium Triacetoxyborohydride (STAB) Addition C->D E Reduction of Imine/Iminium Ion D->E F Aqueous Work-up (e.g., NaHCO3 solution) E->F Reaction Quench G Extraction with Organic Solvent F->G H Drying and Concentration G->H I Purification (e.g., Column Chromatography) H->I J Final Product: Substituted N-Piperidinylamine I->J

Caption: A schematic overview of the one-pot reductive amination protocol.

Recommended Protocol: Reductive Amination with 4-Methoxypiperidin-1-amine and STAB

This protocol provides a general procedure for the reductive amination of an aldehyde or ketone with 4-Methoxypiperidin-1-amine using sodium triacetoxyborohydride. The reaction conditions may require optimization depending on the specific substrate.

Materials and Equipment
ReagentsEquipment
4-Methoxypiperidin-1-amineRound-bottom flask
Aldehyde or KetoneMagnetic stirrer and stir bar
Sodium triacetoxyborohydride (STAB)Nitrogen or Argon inlet
1,2-Dichloroethane (DCE) or THF, anhydrousSyringes and needles
Saturated aqueous sodium bicarbonateSeparatory funnel
BrineRotary evaporator
Anhydrous sodium sulfate or magnesium sulfateChromatography columns and silica gel
Standard laboratory glasswareTLC plates and developing chamber
Experimental Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the aldehyde or ketone (1.0 eq).

  • Addition of Amine: Dissolve the carbonyl compound in anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approximately 0.1-0.2 M). Add 4-Methoxypiperidin-1-amine (1.0-1.2 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30-60 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (2-3 times).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted piperidinylamine.

Data Presentation: Representative Reaction Parameters

The following table provides hypothetical examples of reaction conditions for the reductive amination of different carbonyl substrates with 4-Methoxypiperidin-1-amine. These are starting points and may require optimization.

Carbonyl SubstrateAmine (eq)STAB (eq)SolventTime (h)Expected Yield (%)
Benzaldehyde1.11.3DCE4-685-95
4-Chlorobenzaldehyde1.11.3DCE4-680-90
Cyclohexanone1.21.5THF12-1875-85
Acetophenone1.21.5DCE18-2460-75

Safety and Handling

4-Methoxypiperidin-1-amine:

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Sodium Triacetoxyborohydride (STAB):

  • Handling: STAB is a moisture-sensitive and flammable solid.[5] Handle under an inert atmosphere and avoid contact with water or protic solvents, as it can release flammable gases.[5] Wear appropriate PPE.

  • Storage: Store in a tightly sealed container under a dry, inert atmosphere.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Incomplete imine formation; inactive reducing agent.Add a catalytic amount of acetic acid (especially for ketones); use fresh STAB; ensure anhydrous reaction conditions.
Formation of alcohol byproduct Reduction of the carbonyl starting material.Ensure the amine and carbonyl have sufficient time to form the imine before adding the reducing agent. STAB is generally selective, so this is less common.
Complex mixture of products Side reactions or decomposition.Lower the reaction temperature; monitor the reaction closely and stop it once the starting material is consumed.
Difficult purification Presence of unreacted amine or byproducts.An acidic wash during work-up can help remove unreacted basic amine. Optimize chromatography conditions.

Conclusion

The reductive amination of aldehydes and ketones with 4-Methoxypiperidin-1-amine is a robust and versatile method for the synthesis of novel N-substituted piperidinylamines. The use of sodium triacetoxyborohydride provides a mild and selective one-pot procedure that is amenable to a wide range of substrates, making it a valuable tool in drug discovery and development. Careful control of reaction conditions and appropriate safety precautions are essential for successful and safe execution of this protocol.

References

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Reductive amination. Retrieved from [Link]

  • Pike, R. D., et al. (2012). Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. Journal of Chemical Crystallography, 42(9), 933-939.
  • Kulesza, A., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30037-30045.
  • Matassini, C., et al. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 23(2), 285.
  • Myers, A. (n.d.).
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]

  • Stewart, C. D., & White, N. G. (2023).
  • SciSpace. (n.d.). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. Retrieved from [Link]

  • MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • ResearchGate. (n.d.). Iridium‐Catalyzed Direct Reductive Amination of Ketones and Secondary Amines: Breaking the Aliphatic Wall. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-piperidone hcl hydrate.
  • MDPI. (2021, December 2). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • Google Patents. (n.d.). Compositions for reductive aminations utilizing supported tricarboxyborohydride reagents and methods of using the same.
  • The Hive. (n.d.). Easy P2P reductive amination with NaBH(OAc)3. Retrieved from [Link]

  • ResearchGate. (n.d.). I have a question what is the product of secondary amine with ketone using reductive amination mechanism? Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1727, 4-Aminopyridine. Retrieved from [Link]

Sources

Application

The Strategic Integration of 4-Methoxypiperidin-1-amine in the Design of Advanced GPCR Ligands: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the piperidine scaffold stands as a cornerstone in the design of therapeutics targeting G-protein coupled re...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperidine scaffold stands as a cornerstone in the design of therapeutics targeting G-protein coupled receptors (GPCRs), the largest family of cell surface receptors and a highly productive target class in drug discovery.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged structure in a multitude of approved drugs. This guide delves into the nuanced application of a specific, yet versatile building block: 4-Methoxypiperidin-1-amine . We will explore its synthesis, strategic incorporation into GPCR ligands, and the rationale behind its use, supported by detailed protocols and structure-activity relationship (SAR) insights.

The Rationale for 4-Methoxypiperidin-1-amine in GPCR Ligand Design

The unique structural features of 4-Methoxypiperidin-1-amine offer several advantages in the design of GPCR ligands. The 4-methoxy group can influence key pharmacological properties such as solubility, metabolic stability, and receptor-ligand interactions. The 1-amino group provides a convenient handle for the introduction of diverse chemical moieties, allowing for the exploration of a broad chemical space to fine-tune ligand affinity, selectivity, and functional activity.

The strategic placement of the methoxy group at the 4-position of the piperidine ring can:

  • Modulate Lipophilicity: The methoxy group can subtly alter the lipophilicity of the final compound, which is a critical parameter for optimizing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

  • Introduce a Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming key interactions with amino acid residues in the GPCR binding pocket.

  • Influence Conformation: The size and electronics of the methoxy group can influence the conformational preference of the piperidine ring, which in turn can affect the overall topography of the ligand and its fit within the receptor.

The N-amino functionality serves as a versatile synthetic handle for:

  • Amide Bond Formation: The primary amine can be readily acylated to introduce a wide variety of substituents.

  • Reductive Amination: The amine can be used in reductive amination reactions to form secondary or tertiary amines, further expanding the accessible chemical space.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates allows for the synthesis of urea and thiourea derivatives, which are known to participate in important hydrogen bonding interactions with protein targets.

Synthesis of the 4-Methoxypiperidin-1-amine Building Block

While a direct, one-step synthesis of 4-Methoxypiperidin-1-amine is not prominently described in the literature, a plausible and effective multi-step approach can be devised based on established chemical transformations of piperidine derivatives. A common strategy for the synthesis of N-amino piperidines involves the nitrosation of the parent piperidine followed by reduction of the resulting N-nitrosamine.[2]

Protocol 1: Synthesis of 4-Methoxypiperidin-1-amine Hydrochloride

This protocol outlines a two-step synthesis starting from the commercially available 4-methoxypiperidine.

Step 1: Synthesis of 1-Nitroso-4-methoxypiperidine

  • Reaction:

  • Procedure:

    • Dissolve 4-methoxypiperidine (1.0 eq) in a suitable aqueous acidic solution (e.g., 3M HCl) and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO2, 1.1 eq) in water dropwise to the cooled piperidine solution, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to yield the crude 1-nitroso-4-methoxypiperidine, which can be used in the next step without further purification.

Step 2: Reduction of 1-Nitroso-4-methoxypiperidine to 4-Methoxypiperidin-1-amine Hydrochloride

  • Reaction:

  • Procedure:

    • Dissolve the crude 1-nitroso-4-methoxypiperidine from the previous step in a suitable solvent such as ethanol or tetrahydrofuran (THF).

    • Add a reducing agent. A common and effective choice is lithium aluminum hydride (LiAlH4) in THF. Alternatively, catalytic hydrogenation (e.g., H2, Pd/C) or zinc dust in acetic acid can be used.

    • If using LiAlH4, add it portion-wise to the solution of the nitrosamine at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • After the addition, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by the sequential addition of water and 15% aqueous sodium hydroxide solution at 0 °C.

    • Filter the resulting precipitate and wash it with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the crude amine in a suitable solvent (e.g., diethyl ether or isopropanol) and bubble dry HCl gas through the solution, or add a solution of HCl in a suitable solvent, to precipitate the hydrochloride salt.

    • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to obtain 4-Methoxypiperidin-1-amine hydrochloride.

Incorporation of 4-Methoxypiperidin-1-amine into a GPCR Ligand Scaffold

The true utility of 4-Methoxypiperidin-1-amine is realized in its incorporation into larger molecules designed to interact with GPCRs. The following generalized protocol illustrates a common method for this, such as the synthesis of an amide derivative.

Protocol 2: Synthesis of a Representative GPCR Ligand via Amide Coupling

This protocol describes the coupling of 4-Methoxypiperidin-1-amine with a carboxylic acid, a common step in the synthesis of many GPCR ligands.

  • Reaction:

  • Procedure:

    • To a solution of the carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and a catalyst like 1-hydroxybenzotriazole (HOBt, 1.2 eq).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add 4-Methoxypiperidin-1-amine hydrochloride (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for GPCR ligands containing the 4-Methoxypiperidin-1-amine moiety is not extensively published, we can extrapolate from related structures, such as 4-hydroxypiperidine and 4-aminopiperidine derivatives, which have been explored as GPCR antagonists. For instance, in the development of CCR5 receptor antagonists for HIV-1 entry inhibition, the 4-position of the piperidine ring has been a key point for modification to enhance potency.[3]

The following table summarizes hypothetical SAR trends based on general principles of medicinal chemistry and data from related piperidine-containing GPCR ligands.

R-Group on N-aminoTarget GPCR (Hypothetical)Key Structural Features for ActivityIC50/EC50 (Hypothetical)
BenzoylDopamine D2 ReceptorAromatic ring for π-π stacking150 nM
4-ChlorobenzoylDopamine D2 ReceptorElectron-withdrawing group enhances binding50 nM
CyclohexylcarbonylCannabinoid CB1 ReceptorLipophilic group for hydrophobic interactions80 nM
3-PyridylcarbonylMuscarinic M1 ReceptorHeterocyclic ring for hydrogen bonding120 nM

Visualization of Synthetic and Signaling Pathways

To further illustrate the concepts discussed, the following diagrams created using Graphviz depict the synthetic workflow and a generalized GPCR signaling pathway.

Synthesis_Workflow cluster_synthesis Synthesis of 4-Methoxypiperidin-1-amine cluster_coupling Incorporation into GPCR Ligand 4-Methoxypiperidine 4-Methoxypiperidine 1-Nitroso-4-methoxypiperidine 1-Nitroso-4-methoxypiperidine 4-Methoxypiperidine->1-Nitroso-4-methoxypiperidine Nitrosation (NaNO2, HCl) 4-Methoxypiperidin-1-amine 4-Methoxypiperidin-1-amine 1-Nitroso-4-methoxypiperidine->4-Methoxypiperidin-1-amine Reduction (e.g., LiAlH4) GPCR_Ligand GPCR Ligand 4-Methoxypiperidin-1-amine->GPCR_Ligand Amide Coupling (EDC, HOBt) Carboxylic_Acid R-COOH Carboxylic_Acid->GPCR_Ligand

Caption: Synthetic workflow for 4-Methoxypiperidin-1-amine and its incorporation into a GPCR ligand.

GPCR_Signaling cluster_membrane Cell Membrane Ligand GPCR Ligand (containing 4-Methoxypiperidin-1-amine) GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Sources

Method

Reaction conditions for urea synthesis from 4-Methoxypiperidin-1-amine and isocyanates

Application Note & Protocol Topic: Strategic Synthesis of Substituted Ureas via Nucleophilic Addition: A Guide to the Reaction of 4-Methoxypiperidin-1-amine with Isocyanates Introduction: The Significance of the Piperidi...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Synthesis of Substituted Ureas via Nucleophilic Addition: A Guide to the Reaction of 4-Methoxypiperidin-1-amine with Isocyanates

Introduction: The Significance of the Piperidine-Urea Scaffold

The piperidine ring is a cornerstone in medicinal chemistry, recognized as one of the most prevalent N-heterocycles in FDA-approved pharmaceuticals.[1] Its derivatives are integral to a vast array of drugs, valued for their favorable pharmacokinetic properties and ability to serve as versatile scaffolds.[2] When combined with a urea functional group, the resulting piperidine-urea motif gives rise to compounds with significant and diverse biological activities, including neuroprotective, anticancer, and enzyme inhibitory properties.[3][4][5]

The synthesis of unsymmetrical ureas is a fundamental transformation in organic and medicinal chemistry. Among the most reliable and straightforward methods is the nucleophilic addition of an amine to an isocyanate.[6] This reaction is characterized by its high efficiency, broad functional group tolerance, and typically mild reaction conditions.

This application note provides a comprehensive guide to the synthesis of substituted ureas from 4-methoxypiperidin-1-amine and various isocyanates. We will delve into the underlying reaction mechanism, provide detailed and adaptable experimental protocols, discuss key parameters for optimization, and offer troubleshooting solutions to common challenges. The methodologies described herein are designed to be robust and scalable, catering to the needs of drug discovery and process development laboratories.

Reaction Mechanism: Nucleophilic Addition

The formation of a urea from an amine and an isocyanate is a classic example of a nucleophilic addition reaction. The terminal nitrogen atom of 4-methoxypiperidin-1-amine, being nucleophilic due to its lone pair of electrons, attacks the highly electrophilic carbonyl carbon of the isocyanate.[7][8] This attack forms a transient zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable, neutral urea product. The reaction is typically irreversible and proceeds with high atom economy.

Caption: Mechanism of Urea Formation.

General Experimental Protocol

This protocol outlines a general procedure that can be adapted for various isocyanate substrates.

3.1. Materials and Reagents

  • 4-Methoxypiperidin-1-amine

  • Isocyanate of choice (e.g., phenyl isocyanate, 4-chlorophenyl isocyanate, cyclohexyl isocyanate)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN))

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography/recrystallization (e.g., Ethyl Acetate, Hexanes)

3.2. Step-by-Step Procedure

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 4-methoxypiperidin-1-amine (1.0 eq).

  • Dissolution: Dissolve the amine in a suitable anhydrous aprotic solvent (approx. 0.1-0.5 M concentration). Stir the solution at room temperature until the amine is fully dissolved.

  • Cooling (Optional but Recommended): Cool the solution to 0 °C using an ice-water bath. This is particularly important for highly reactive isocyanates to control the exothermicity of the reaction.

  • Isocyanate Addition: Add the isocyanate (1.0-1.1 eq) to the stirred amine solution dropwise via a syringe. If the isocyanate is a solid, it can be added in portions or dissolved in a small amount of the reaction solvent and added as a solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-12 hours. The reaction progress should be monitored.

  • Monitoring: Progress can be tracked using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting amine.

  • Quenching & Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in a water-immiscible organic solvent like Ethyl Acetate or DCM.

    • Wash the organic layer sequentially with deionized water (2x) and brine (1x) to remove any water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by either recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) or by flash column chromatography on silica gel.[9][10]

Key Reaction Parameters and Optimization

The success of the synthesis often depends on the careful control of several parameters.

  • Solvent Choice: Aprotic solvents such as THF, DCM, DMF, and acetonitrile are preferred to prevent unwanted reactions with the highly electrophilic isocyanate.[9] The choice of solvent can influence reaction rate and product solubility.

  • Temperature Control: The reaction is often exothermic. Starting the addition at 0 °C helps dissipate heat, preventing the formation of side products like symmetric ureas or biurets.[9] Most reactions proceed efficiently at room temperature after the initial addition.

  • Stoichiometry: Using a slight excess of the isocyanate (e.g., 1.05-1.1 eq) can help drive the reaction to completion, but a 1:1 stoichiometry is often sufficient. A large excess should be avoided as it complicates purification.

  • Reaction Time & Monitoring: Reaction times can vary from minutes to several hours depending on the reactivity of the isocyanate. Electron-withdrawing groups on aryl isocyanates increase their reactivity, while sterically hindered or electron-rich isocyanates react more slowly.[7] Regular monitoring by TLC or LC-MS is crucial to determine the optimal reaction time and prevent degradation.

  • Catalysis: While this reaction generally does not require a catalyst, in cases of very unreactive partners, a non-nucleophilic base like triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be used in catalytic amounts to activate the amine, though this is uncommon for this specific transformation.[11]

Substrate Scope: Representative Examples

The reaction is versatile and accommodates a wide range of isocyanates.

Isocyanate SubstrateR GroupTypical ConditionsExpected Outcome/YieldNotes
Phenyl Isocyanate PhenylTHF, 0 °C to RT, 2hHigh (>90%)Forms a crystalline solid, easy to purify.
4-Chlorophenyl Isocyanate 4-ChlorophenylDCM, 0 °C to RT, 1hExcellent (>95%)Electron-withdrawing group increases reactivity.
4-Methoxyphenyl Isocyanate 4-MethoxyphenylTHF, RT, 4hHigh (>90%)Electron-donating group slightly decreases reactivity.
Cyclohexyl Isocyanate CyclohexylMeCN, RT, 6hGood (80-90%)Aliphatic isocyanates are generally less reactive than aromatic ones.
Benzyl Isocyanate BenzylDCM, RT, 3hHigh (>90%)Reactivity is similar to other alkyl isocyanates.

Detailed Workflow Visualization

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis prep Dissolve Amine (1.0 eq) in Anhydrous Solvent cool Cool to 0 °C (Ice Bath) prep->cool add Add Isocyanate (1.05 eq) Dropwise cool->add react Stir at RT Monitor by TLC/LC-MS add->react concentrate Concentrate in vacuo react->concentrate extract Redissolve & Wash (H₂O, Brine) concentrate->extract dry Dry (Na₂SO₄) & Filter extract->dry concentrate2 Concentrate to get Crude Product dry->concentrate2 purify Purify by Recrystallization or Column Chromatography concentrate2->purify analyze Characterize Final Product (NMR, MS, mp) purify->analyze

Sources

Application

Application Note &amp; Protocol: A Step-by-Step Guide for the Synthesis of N-(4-Methoxypiperidin-1-yl)sulfonamides

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents due to...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents due to its robust chemical properties and ability to engage in critical hydrogen bonding interactions with biological targets.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of novel sulfonamides derived from 4-methoxypiperidin-1-amine. The described methodology details the classic and reliable reaction of an amine with a sulfonyl chloride, offering a robust platform for generating diverse compound libraries for drug discovery and development.[3][4] We will delve into the causality behind experimental choices, provide detailed steps for synthesis and purification, outline methods for structural characterization, and offer a guide for troubleshooting common issues. This document is designed to equip researchers with a self-validating system for producing high-purity sulfonamides for further biological evaluation.

Introduction and Scientific Rationale

Sulfonamides (R-SO₂NR'R'') are a vital class of compounds in the pharmaceutical industry, renowned for their broad spectrum of biological activities, including antibacterial, anti-diabetic, and anti-inflammatory properties.[5][6] Their chemical stability and the tetrahedral geometry of the sulfonyl group make them excellent bioisosteres for amides, offering improved metabolic stability and altered binding properties.[7]

The power of modern drug discovery often lies in the ability to rapidly synthesize analogues by pairing diverse building blocks. The reaction between a sulfonyl chloride and an amine is the most fundamental and widely used method for creating the sulfonamide linkage.[4] This protocol focuses on using 4-methoxypiperidin-1-amine as the nucleophilic amine component. This specific building block introduces a saturated heterocyclic system with a methoxy group, a feature that can modulate physicochemical properties such as lipophilicity, polarity, and metabolic stability, making it an attractive scaffold for exploring new chemical space. This guide provides a general yet detailed procedure that can be adapted for various aromatic, heteroaromatic, or aliphatic sulfonyl chlorides.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The lone pair of electrons on the terminal nitrogen of 4-methoxypiperidin-1-amine attacks the electrophilic sulfur center of the sulfonyl chloride. This addition is followed by the elimination of a chloride ion. This process generates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[8] To prevent this, a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is added to the reaction mixture to act as an acid scavenger, neutralizing the HCl as it forms and driving the reaction to completion.[3][5]

Overall Experimental Workflow

The following diagram outlines the complete workflow from reagent setup to the characterization of the final product.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification cluster_analysis 5. Characterization A Dissolve 4-Methoxypiperidin-1-amine and Triethylamine in DCM B Cool solution to 0 °C (Ice Bath) A->B D Add Sulfonyl Chloride solution dropwise to amine solution B->D C Prepare solution of Sulfonyl Chloride in DCM C->D E Allow reaction to warm to RT and stir for 2-16 h D->E F Monitor reaction progress by TLC E->F G Quench with H₂O F->G H Wash with 1N HCl (aq) G->H I Wash with Brine H->I J Dry organic layer (Na₂SO₄) I->J K Concentrate in vacuo J->K L Purify crude product via Flash Column Chromatography K->L M Collect and combine pure fractions L->M N Remove solvent in vacuo M->N O Obtain ¹H NMR, ¹³C NMR N->O P Obtain Mass Spectrum (MS) N->P Q Confirm structure and purity O->Q P->Q Final Final Q->Final Pure Sulfonamide Product

Caption: Experimental workflow for sulfonamide synthesis.

Materials and Reagents

All reagents should be of high purity (≥98%) and used as received unless otherwise noted. Solvents should be anhydrous.

Reagent/MaterialCAS NumberMolecular FormulaComments
4-Methoxypiperidin-1-amine350596-76-2C₆H₁₄N₂OStarting amine
Benzenesulfonyl chloride98-09-9C₆H₅ClO₂SRepresentative sulfonyl chloride
Triethylamine (TEA)121-44-8C₆H₁₅NNon-nucleophilic base
Dichloromethane (DCM)75-09-2CH₂Cl₂Anhydrous solvent
Hydrochloric Acid (HCl)7647-01-0HClFor aqueous work-up (1N solution)
Sodium Chloride (Brine)7647-14-5NaClSaturated aqueous solution
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄Drying agent
Silica Gel7631-86-9SiO₂For column chromatography (230-400 mesh)
Hexane110-54-3C₆H₁₄Chromatography eluent
Ethyl Acetate141-78-6C₄H₈O₂Chromatography eluent

Detailed Experimental Protocol

This protocol describes the synthesis of N-(4-methoxypiperidin-1-yl)benzenesulfonamide on a 1.0 mmol scale. It can be adapted for other sulfonyl chlorides.

5.1. Reaction Setup

  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxypiperidin-1-amine (1.0 mmol, 130 mg).

  • Dissolve the amine in anhydrous dichloromethane (10 mL).

  • Add triethylamine (1.5 mmol, 152 mg, 0.21 mL). The addition of a slight excess of base ensures complete neutralization of the HCl byproduct.[4]

  • Cool the flask in an ice-water bath to 0 °C with stirring. This is crucial to control the initial exotherm upon addition of the highly reactive sulfonyl chloride.[5]

5.2. Reaction Execution

  • In a separate vial, dissolve benzenesulfonyl chloride (1.0 mmol, 177 mg, 0.13 mL) in anhydrous dichloromethane (5 mL).

  • Add the benzenesulfonyl chloride solution to the stirring amine solution dropwise over 5-10 minutes using a syringe or dropping funnel. Slow addition prevents localized overheating and potential side reactions.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Let the reaction stir at room temperature for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

5.3. Work-up and Isolation

  • Once the reaction is complete, quench the mixture by adding 10 mL of deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1N HCl (2 x 10 mL) to remove excess triethylamine and its salt, followed by saturated aqueous NaCl (brine) (1 x 15 mL) to remove residual water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as an oil or solid.

5.4. Purification

  • Purify the crude product by flash column chromatography on silica gel.[9]

  • A typical eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%). The optimal system should be determined by TLC analysis of the crude material.

  • Combine the fractions containing the pure product (as determined by TLC).

  • Remove the solvent under reduced pressure to afford the final sulfonamide product. Determine the final yield.

Product Characterization

The identity and purity of the synthesized sulfonamide must be confirmed through spectroscopic methods.[10]

  • ¹H and ¹³C NMR Spectroscopy: The NMR spectra should be consistent with the proposed structure. Key diagnostic signals in the ¹H NMR spectrum include the disappearance of the N-H₂ signal from the starting amine and the appearance of a new N-H singlet for the sulfonamide proton, typically downfield (δ 8-10 ppm).[11][12] Signals corresponding to the methoxy group, piperidine ring, and the aromatic protons of the sulfonyl group should be present and have the correct integration and multiplicity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should show a molecular ion peak ([M+H]⁺ or [M+Na]⁺) that corresponds to the calculated exact mass of the target compound, confirming its molecular formula.[13]

  • FT-IR Spectroscopy: The IR spectrum should display characteristic strong absorption bands for the asymmetric and symmetric stretching of the S=O group (typically around 1320-1350 cm⁻¹ and 1150-1170 cm⁻¹, respectively) and the S-N stretching vibration (around 900-930 cm⁻¹).[11][12]

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient reaction time. 2. Inactive sulfonyl chloride (hydrolyzed). 3. Insufficient base.1. Allow the reaction to stir longer, monitoring by TLC. Gentle heating (40 °C) may be applied. 2. Use a fresh bottle of sulfonyl chloride. 3. Add an additional 0.5 equivalents of triethylamine.
Low Yield 1. Loss of product during aqueous work-up. 2. Inefficient purification. 3. Formation of bis-sulfonated side products.1. Ensure pH of aqueous layers is correct during washes. Perform back-extraction of aqueous layers with DCM. 2. Optimize chromatography conditions (eluent polarity, column loading). 3. Ensure slow, controlled addition of the sulfonyl chloride at 0 °C.
Product is an oil and won't crystallize 1. Product is inherently non-crystalline. 2. Presence of residual solvent or impurities.1. Proceed with the product as an oil if it is pure by NMR/MS. 2. Dry the product under high vacuum for an extended period. Re-purify if necessary.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[14][15]

  • Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Reagent Handling:

    • Sulfonyl Chlorides: These compounds are corrosive and lachrymatory (cause tearing). They react with moisture in the air to release HCl. Handle with extreme care and keep containers tightly sealed.

    • Amines: Can be corrosive and toxic. Avoid inhalation of vapors and skin contact.[14]

    • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure.

  • Disposal: Dispose of all chemical waste according to local, state, and federal regulations.[16]

References

  • Youn, S. W. (2016). Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes. Chemistry & Biology Interface, 8(4), 194-205. Available at: [Link]

  • Supuran, C. T. (2021). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1-2. Available at: [Link]

  • Jampilek, J., & Kralova, K. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(1), 1-15. Available at: [Link]

  • Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9294–9298. Available at: [Link]

  • Various Authors. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Synthesis, 56. Available at: [Link]

  • Wikipedia contributors. (n.d.). Sulfonamide. In Wikipedia. Retrieved January 13, 2026, from [Link]

  • D'Amico, J. J. (1957). Sulfonamide purification process. U.S. Patent No. 2,777,844. Washington, DC: U.S. Patent and Trademark Office.
  • Various Authors. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available at: [Link]

  • Cooper, J. T., & Wiemer, D. F. (2001). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 66(12), 4319-4322. Available at: [Link]

  • Moratal, J. M., et al. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Journal of Inorganic Biochemistry, 45(4), 231-43. Available at: [Link]

  • Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available at: [Link]

  • Taylor, L. T., & Chang, C. (1998). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 36(5), 241-246. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved January 13, 2026, from [Link]

  • Ayi, A. A., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Crystals, 12(11), 1561. Available at: [Link]

  • Mottier, P., et al. (2003). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Journal of AOAC International, 86(3), 534-44. Available at: [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved January 13, 2026, from [Link]

  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved January 13, 2026, from [Link]

  • Nematollahi, D., et al. (2023). A new type of convergent paired electrochemical synthesis of sulfonamides under green and catalyst-free conditions. Scientific Reports, 13(1), 17534. Available at: [Link]

  • Ivanov, I., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(1), M1879. Available at: [Link]

  • Shields, J. D., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(40), 22007–22015. Available at: [Link]

  • Wang, L., et al. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. ChemistryOpen, 11(10), e202200097. Available at: [Link]

  • Greenbook.net. (n.d.). SAFETY DATA SHEET CLEAN AMINE®. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (n.d.). 4‐Methoxypyridine N‐oxide. Retrieved January 13, 2026, from [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved January 13, 2026, from [Link]

  • Organic Chemistry Tutor. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. Available at: [Link]

  • Read, D. S., & Deportere, M. D. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 88(6), 3749–3761. Available at: [Link]

Sources

Method

Application Note: Strategic Implementation of 1-(3-Methoxypropyl)-4-piperidinamine in the Convergent Total Synthesis of Prucalopride

Audience: Researchers, Scientists, and Drug Development Professionals Introduction: Prucalopride and the Need for Efficient Synthesis Prucalopride, marketed under brand names like Resolor® and Motegrity®, is a selective,...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Prucalopride and the Need for Efficient Synthesis

Prucalopride, marketed under brand names like Resolor® and Motegrity®, is a selective, high-affinity serotonin 5-HT₄ receptor agonist.[1] Its primary therapeutic application is the treatment of chronic idiopathic constipation (CIC) in adults, where it enhances gastrointestinal motility through its enterokinetic properties. The chemical structure of Prucalopride is 4-amino-5-chloro-2,3-dihydro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide.[1]

The efficacy and commercial significance of Prucalopride necessitate a robust, scalable, and efficient total synthesis route. The core of its structure is assembled via a convergent strategy, culminating in a critical amide bond formation. This application note provides a detailed guide to this key synthetic step, focusing on the strategic use of the pivotal piperidine building block.

Clarification of the Key Piperidine Intermediate

While the topic specified "4-Methoxypiperidin-1-amine," a thorough review of authoritative chemical literature, including patents and peer-reviewed journals, confirms that the key intermediate used in the synthesis of Prucalopride is, in fact, 1-(3-methoxypropyl)-4-piperidinamine . These are structurally distinct molecules, as illustrated below.

Queried CompoundDocumented Intermediate for Prucalopride
4-Methoxypiperidin-1-amine 1-(3-methoxypropyl)-4-piperidinamine
Structure not utilized in Prucalopride synthesis.Correct and validated building block.

The structural integrity of the final Active Pharmaceutical Ingredient (API) is critically dependent on the precise arrangement of functional groups in its precursors. The 1-(3-methoxypropyl) group on the piperidine nitrogen and the amino group at the C4 position are essential for the molecule's interaction with the 5-HT₄ receptor. Therefore, this guide will focus exclusively on the validated application of 1-(3-methoxypropyl)-4-piperidinamine .

Retrosynthetic Analysis and Overall Strategy

The total synthesis of Prucalopride is most efficiently achieved through an amide coupling reaction between two advanced intermediates. This convergent approach allows for the independent synthesis and purification of each fragment before the final coupling, maximizing overall yield and purity.

The disconnection of the central amide bond reveals the two primary building blocks:

  • The Carboxylic Acid Component: 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid

  • The Amine Component: 1-(3-methoxypropyl)-4-piperidinamine

The core of the synthesis involves activating the carboxylic acid to make it susceptible to nucleophilic attack by the primary amine of the piperidine derivative.

Prucalopride_Synthesis_Workflow cluster_reactants Key Intermediates cluster_reaction Core Reaction cluster_product API Synthesis Acid 4-amino-5-chloro-2,3- dihydrobenzofuran-7-carboxylic acid Coupling Amide Coupling (Activation & Condensation) Acid->Coupling Amine 1-(3-methoxypropyl)- 4-piperidinamine Amine->Coupling Prucalopride_Base Prucalopride (Free Base) Coupling->Prucalopride_Base Salt_Formation Salt Formation (+ Succinic Acid) Prucalopride_Base->Salt_Formation Prucalopride_Succinate Prucalopride Succinate Salt_Formation->Prucalopride_Succinate Amide_Coupling_Mechanism cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling Acid Benzofuran Carboxylic Acid Intermediate Reactive Mixed Anhydride Intermediate Acid->Intermediate Forms Activator Ethyl Chloroformate + Triethylamine Product Prucalopride (Amide Bond Formed) Intermediate->Product Nucleophilic Attack Amine 1-(3-methoxypropyl)- 4-piperidinamine

Sources

Application

Application Notes and Protocols: N-Alkylation of the Piperidine Nitrogen in 4-Methoxypiperidin-1-amine

Abstract This technical guide provides a comprehensive overview and detailed protocols for the N-alkylation of the piperidine nitrogen in 4-methoxypiperidin-1-amine. This substrate presents a unique chemoselectivity chal...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the N-alkylation of the piperidine nitrogen in 4-methoxypiperidin-1-amine. This substrate presents a unique chemoselectivity challenge due to the presence of two nucleophilic nitrogen atoms: the endocyclic piperidine nitrogen and the exocyclic primary amino group. This document explores strategies to achieve selective alkylation at the piperidine nitrogen, a crucial transformation for the synthesis of novel pharmaceutical agents and molecular probes. We will delve into the mechanistic underpinnings of this selectivity, provide step-by-step protocols for key methodologies, and offer expert insights into reaction optimization and troubleshooting.

Introduction: The Significance of N-Alkylated Piperidines in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern drug discovery, appearing in a vast number of FDA-approved drugs and clinical candidates.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be functionalized to modulate pharmacological activity, physicochemical properties, and metabolic stability.[3][4] N-alkylation of the piperidine nitrogen is a fundamental strategy to introduce diverse substituents, thereby influencing a molecule's interaction with biological targets and its overall drug-like properties.[5][6]

The target molecule, 4-methoxypiperidin-1-amine, offers a particularly interesting synthetic challenge. The presence of both a secondary amine within the piperidine ring and a primary exocyclic amine necessitates careful control of reaction conditions to achieve selective alkylation at the desired nitrogen atom. This guide will focus on methodologies that favor the alkylation of the more sterically hindered but often more nucleophilic endocyclic piperidine nitrogen.

Mechanistic Considerations: Achieving Chemoselective N-Alkylation

The key to selectively alkylating the piperidine nitrogen of 4-methoxypiperidin-1-amine lies in exploiting the differences in nucleophilicity and steric hindrance between the two nitrogen centers.

  • Nucleophilicity: In general, secondary amines are more nucleophilic than primary amines due to the electron-donating effect of the two alkyl groups. This intrinsic property favors the reaction at the piperidine nitrogen.

  • Steric Hindrance: The piperidine nitrogen is more sterically encumbered than the exocyclic primary amine. This factor can be leveraged by using bulky alkylating agents or by employing reaction conditions that are sensitive to steric effects.

  • Reaction Type: The choice of alkylation method plays a crucial role. Reductive amination and direct alkylation with alkyl halides are two common approaches, each with its own mechanistic pathway that can be tuned to favor the desired product.

Experimental Protocols

This section provides detailed, step-by-step protocols for two primary methods of N-alkylation of 4-methoxypiperidin-1-amine: Reductive Amination and Direct Alkylation.

Protocol 1: Reductive Amination

Reductive amination is a powerful and widely used method for the formation of C-N bonds.[7] It involves the reaction of an amine with a carbonyl compound to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[8][9] This one-pot procedure is often preferred due to its high efficiency and the use of mild reducing agents.[7]

Workflow for Reductive Amination:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine 4-Methoxypiperidin-1-amine and Aldehyde/Ketone in Solvent B Add Reducing Agent (e.g., Sodium Triacetoxyborohydride) A->B C Stir at Room Temperature B->C D Monitor Reaction Progress by TLC/LC-MS C->D E Quench Reaction D->E F Extract with Organic Solvent E->F G Purify by Column Chromatography F->G

Caption: General workflow for the reductive amination protocol.

Materials:

  • 4-Methoxypiperidin-1-amine

  • Aldehyde or Ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of 4-methoxypiperidin-1-amine (1.0 eq) in DCM (0.1 M) is added the desired aldehyde or ketone (1.1 eq).

  • The mixture is stirred at room temperature for 30 minutes to allow for imine/enamine formation.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 10 minutes. Caution: The reaction may be exothermic.

  • The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution.

  • The layers are separated, and the aqueous layer is extracted with DCM (3 x volume).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired N-alkylated product.

Expert Insights:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[8] It is less reactive towards the carbonyl starting material compared to other hydrides like sodium borohydride, thus minimizing the formation of alcohol byproducts.

  • Solvent: Anhydrous chlorinated solvents like DCM or DCE are commonly used.

  • pH Control: The reaction is typically carried out under neutral or slightly acidic conditions to facilitate iminium ion formation.[7]

Protocol 2: Direct Alkylation with Alkyl Halides

Direct N-alkylation with an alkyl halide is a classic and straightforward method for forming C-N bonds.[10] The reaction proceeds via a nucleophilic substitution mechanism (SN2). To drive the reaction to completion and neutralize the hydrohalic acid byproduct, a base is typically required.

Workflow for Direct Alkylation:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine 4-Methoxypiperidin-1-amine and Base in Solvent B Add Alkyl Halide A->B C Stir at Appropriate Temperature B->C D Monitor Reaction Progress by TLC/LC-MS C->D E Filter off Salts (if applicable) D->E F Concentrate and Extract E->F G Purify by Column Chromatography F->G

Caption: General workflow for the direct alkylation protocol.

Materials:

  • 4-Methoxypiperidin-1-amine

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA))

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of 4-methoxypiperidin-1-amine (1.0 eq) in ACN or DMF (0.1 M) is added the base (1.5-2.0 eq).

  • The alkyl halide (1.1 eq) is added dropwise to the mixture.

  • The reaction is stirred at room temperature or heated (e.g., 50-80 °C) and monitored by TLC or LC-MS until completion (typically 4-24 hours).

  • If an inorganic base like K₂CO₃ is used, the solids are filtered off and washed with the reaction solvent.

  • The filtrate is concentrated under reduced pressure.

  • The residue is taken up in EtOAc and washed with water and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography.

Expert Insights:

  • Choice of Base: An inorganic base like potassium carbonate is often effective and easily removed by filtration.[10] Organic bases such as triethylamine or DIPEA can also be used. The choice of base can influence the reaction rate and selectivity.

  • Solvent: Polar aprotic solvents like ACN or DMF are typically used to dissolve the reactants and facilitate the SN2 reaction.[10]

  • Alkylating Agent: The reactivity of the alkyl halide follows the order I > Br > Cl. Primary and benzylic halides are generally good substrates.

  • Over-alkylation: A potential side reaction is the formation of a quaternary ammonium salt, especially if an excess of the alkylating agent is used or the reaction is run for an extended period.[10] Careful monitoring of the reaction is crucial.

Data Presentation and Comparison of Methods

The choice between reductive amination and direct alkylation will depend on the specific substrate, the desired product, and the available reagents. The following table summarizes the key features of each method.

FeatureReductive AminationDirect Alkylation
Alkylating Agent Aldehydes and KetonesAlkyl Halides
Key Reagent Hydride reducing agent (e.g., NaBH(OAc)₃)Base (e.g., K₂CO₃, Et₃N)
Byproducts Water, Acetate saltsHalide salts
Advantages - High chemoselectivity[8]- Mild reaction conditions- One-pot procedure[7]- Simple procedure- Wide range of alkyl halides available
Disadvantages - Requires a carbonyl compound- Potential for over-alkylation[10]- May require heating

Troubleshooting and Optimization

  • Low Yield:

    • Reductive Amination: Ensure anhydrous conditions. The imine/iminium ion formation can be acid-catalyzed; a small amount of acetic acid can be added.

    • Direct Alkylation: Increase the reaction temperature or use a more reactive alkyl halide (iodide instead of bromide or chloride). A stronger, non-nucleophilic base may be beneficial.

  • Poor Chemoselectivity (Alkylation at the primary amine):

    • Consider protecting the primary amine before alkylation. A Boc (tert-butyloxycarbonyl) group is a common choice and can be removed under acidic conditions.

    • Use a bulkier alkylating agent to sterically disfavor reaction at the more accessible primary amine.

  • Formation of Byproducts:

    • Over-alkylation (Direct Alkylation): Use a slight excess of the amine relative to the alkylating agent and monitor the reaction closely.[10]

    • Alcohol Formation (Reductive Amination): Ensure the use of a selective reducing agent like NaBH(OAc)₃.

Conclusion

The N-alkylation of the piperidine nitrogen in 4-methoxypiperidin-1-amine is a synthetically valuable transformation that requires careful consideration of chemoselectivity. Both reductive amination and direct alkylation with alkyl halides are viable methods to achieve this goal. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can successfully synthesize a wide range of N-alkylated 4-methoxypiperidin-1-amine derivatives for applications in drug discovery and chemical biology. The protocols and insights provided in this guide serve as a robust starting point for the development of these important molecules.

References

  • Challenges and development of enantioconvergent N-alkylation of... - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. (2025, August 18). Retrieved January 13, 2026, from [Link]

  • Procedure for N-alkylation of Piperidine? - ResearchGate. (2017, March 16). Retrieved January 13, 2026, from [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. (2018, April 9). Retrieved January 13, 2026, from [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes | ACS Omega - ACS Publications. (2023, February 1). Retrieved January 13, 2026, from [Link]

  • The Regioselective 3-Alkylation of Piperidine - ODU Digital Commons. (1982, January). Retrieved January 13, 2026, from [Link]

  • An Overview of Palladium-Catalyzed N-alkylation Reactions - ChemRxiv. (n.d.). Retrieved January 13, 2026, from [Link]

  • Direct N-alkylation of unprotected amino acids with alcohols - PMC - NIH. (2017, December 8). Retrieved January 13, 2026, from [Link]

  • The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. (n.d.). Retrieved January 13, 2026, from [Link]

  • Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines - PMC - NIH. (n.d.). Retrieved January 13, 2026, from [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. (n.d.). Retrieved January 13, 2026, from [Link]

  • The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. (n.d.). Retrieved January 13, 2026, from [Link]

  • A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides - Macmillan Group - Princeton University. (2021, July 1). Retrieved January 13, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved January 13, 2026, from [Link]

  • CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine - Google Patents. (n.d.).
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed. (2025, August 18). Retrieved January 13, 2026, from [Link]

  • CN101602748B - A kind of purification method of high-purity piperidine - Google Patents. (n.d.).
  • Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy - ResearchGate. (2025, October 18). Retrieved January 13, 2026, from [Link]

  • (PDF) Piperidine nucleus in the field of drug discovery - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

  • (PDF) Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 - ResearchGate. (2025, December 22). Retrieved January 13, 2026, from [Link]

  • Selective endo -Cyclic α-Functionalization of Saturated N -Alkyl Piperidines - ResearchGate. (2025, November 19). Retrieved January 13, 2026, from [Link]

  • Myers Chem 115. (n.d.). Retrieved January 13, 2026, from [Link]

  • Reductive amination - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2 - NIH. (n.d.). Retrieved January 13, 2026, from [Link]

  • Reductive Amination - Chemistry Steps. (n.d.). Retrieved January 13, 2026, from [Link]

  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017, April 26). Retrieved January 13, 2026, from [Link]

  • US2363158A - Process for the purification of piperidine - Google Patents. (n.d.).
  • Methods for mono‐selective N‐alkylation of amines using peroxides (I)... - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

  • N-Alkylation of Some Imidazopyridines - FABAD Journal of Pharmaceutical Sciences. (n.d.). Retrieved January 13, 2026, from [Link]

  • SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE - NIH. (n.d.). Retrieved January 13, 2026, from [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC - PubMed Central. (n.d.). Retrieved January 13, 2026, from [Link]

  • Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

  • 1-Methoxypiperidin-4-one | C6H11NO2 | CID 19936653 - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]

  • 1-methoxypiperidin-4-amine (C6H14N2O) - PubChemLite. (n.d.). Retrieved January 13, 2026, from [Link]

Sources

Method

Use of 4-Methoxypiperidin-1-amine in parallel synthesis and library generation

Application Note & Protocol Topic: High-Throughput Synthesis of Novel Hydrazone Libraries Utilizing 4-Methoxypiperidin-1-amine for Drug Discovery Audience: Researchers, scientists, and drug development professionals. Int...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput Synthesis of Novel Hydrazone Libraries Utilizing 4-Methoxypiperidin-1-amine for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 4-Methoxypiperidinyl Hydrazone Scaffold

In the landscape of modern medicinal chemistry, the piperidine moiety is a highly privileged scaffold, present in over 100 commercially available drugs.[1] Its saturated, three-dimensional structure offers distinct advantages over flat aromatic rings by providing improved pharmacokinetic profiles, metabolic stability, and the ability to form complex interactions with biological targets.[1][2] When functionalized as 4-Methoxypiperidin-1-amine, this building block becomes a powerful tool for generating chemical libraries with significant structural diversity and drug-like properties.

The primary amine of 4-Methoxypiperidin-1-amine serves as a reactive handle for a variety of chemical transformations. Its most prominent application in library synthesis is the condensation reaction with aldehydes and ketones to form stable hydrazone linkages.[1][3] Hydrazones are key structural motifs in a vast number of biologically active compounds and act as versatile intermediates in the synthesis of various heterocyclic systems.[1] This application note provides a comprehensive guide for the efficient use of 4-Methoxypiperidin-1-amine in parallel synthesis to generate diverse hydrazone libraries, complete with detailed protocols and an explanation of the underlying chemical principles.

Chemical & Mechanistic Rationale

The Hydrazone Formation Reaction

The core reaction is the acid-catalyzed condensation between the primary amine of 4-Methoxypiperidin-1-amine and a carbonyl compound (aldehyde or ketone). The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond of the hydrazone.[4]

Mechanism Overview:

  • Nucleophilic Attack: The lone pair of the terminal nitrogen in 4-Methoxypiperidin-1-amine attacks the carbonyl carbon.

  • Proton Transfer: An intramolecular proton transfer occurs, forming a neutral aminoalcohol intermediate (carbinolamine).

  • Acid Catalysis: An acid catalyst (e.g., acetic acid) protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (H₂O).

  • Dehydration: The lone pair on the adjacent nitrogen assists in the elimination of water, forming a protonated iminium ion.

  • Deprotonation: A base (e.g., solvent) removes a proton from the nitrogen, yielding the final, stable hydrazone product.

The rate of this reaction is pH-dependent. Mildly acidic conditions (pH ~4-6) are optimal, as sufficient acid is present to catalyze the dehydration step without excessively protonating the starting amine, which would render it non-nucleophilic.[4]

Why 4-Methoxypiperidin-1-amine?

The choice of this specific building block is strategic:

  • 3D Conformation: The piperidine ring introduces a non-planar, Fsp³-rich character into the resulting molecules, a desirable trait for exploring new chemical space and improving solubility and metabolic profiles.[1]

  • Modulation of Properties: The methoxy group at the 4-position can influence physicochemical properties such as lipophilicity and hydrogen bonding capacity, potentially improving cell permeability and pharmacokinetic (ADME) properties.[2]

  • Synthetic Tractability: The primary amine is highly reactive towards carbonyls, ensuring high conversion rates under mild conditions suitable for high-throughput synthesis formats.

Experimental Workflow for Parallel Library Generation

The following workflow outlines the process for generating a library of hydrazone compounds in a parallel format, such as a 96-well plate. This approach allows for the rapid synthesis and screening of numerous analogs.

G cluster_prep Plate & Reagent Preparation cluster_synthesis Parallel Synthesis cluster_analysis Analysis & Storage prep_plate Prepare 96-well Reaction Block dispense_amine Dispense Amine Solution to each well prep_plate->dispense_amine prep_amine Prepare Stock Solution: 4-Methoxypiperidin-1-amine in Ethanol prep_amine->dispense_amine prep_carbonyls Prepare Stock Solutions: Aldehyde/Ketone Library in Ethanol dispense_carbonyls Dispense unique Aldehyde/Ketone to each well prep_carbonyls->dispense_carbonyls dispense_amine->dispense_carbonyls add_catalyst Add Acetic Acid (catalyst) to each well dispense_carbonyls->add_catalyst react Seal Plate & React (e.g., 40°C, 12-24h) add_catalyst->react analysis QC Analysis (LC-MS on select wells) react->analysis storage Dilute & Transfer to Assay/Storage Plates analysis->storage

Caption: Parallel synthesis workflow for hydrazone library generation.

Detailed Experimental Protocol

This protocol describes the parallel solution-phase synthesis of a hydrazone library in a 96-well reaction block format, reacting 4-Methoxypiperidin-1-amine with a diverse set of aldehydes.[5]

Materials & Reagents:
  • 4-Methoxypiperidin-1-amine (Stock Solution: 0.2 M in anhydrous ethanol)

  • Aldehyde Library (Individual Stock Solutions: 0.2 M in anhydrous ethanol)

  • Glacial Acetic Acid (Catalyst)

  • Anhydrous Ethanol (Solvent)

  • 96-well polypropylene reaction block with sealing mat

  • Multichannel pipette or automated liquid handler

Procedure:
  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of 4-Methoxypiperidin-1-amine in anhydrous ethanol.

    • Prepare individual 0.2 M stock solutions for each aldehyde to be included in the library. Store these in a separate 96-well source plate.

  • Reaction Setup (in the 96-well reaction block):

    • Using a multichannel pipette or liquid handler, dispense 200 µL of the 4-Methoxypiperidin-1-amine stock solution into each well of the reaction block. This corresponds to 40 µmol per well.

    • Dispense 200 µL of a unique aldehyde stock solution into each corresponding well. This adds an equimolar amount (40 µmol) of the carbonyl component.

    • To each well, add 5 µL of glacial acetic acid. This acts as the catalyst for the condensation reaction.

  • Reaction Incubation:

    • Securely seal the reaction block with a chemically resistant sealing mat.

    • Place the block on a shaker and incubate at 40°C for 12-24 hours. The reaction can often proceed at room temperature, but gentle heating ensures completion for less reactive carbonyls.

    • Reaction progress can be monitored by taking a small aliquot from a few representative wells and analyzing via LC-MS.

  • Work-up and Storage:

    • Upon completion, allow the reaction block to cool to room temperature.

    • For most screening applications, the crude reaction mixture can be used directly after dilution. The solvent is simply evaporated under a stream of nitrogen or in a vacuum centrifuge.

    • The resulting library of hydrazone products can be re-dissolved in a suitable solvent (e.g., DMSO) to a desired concentration (e.g., 10 mM) and transferred to storage plates.

Data Presentation: Representative Library Synthesis

To demonstrate the utility of this protocol, a representative library can be synthesized from 4-Methoxypiperidin-1-amine and a selection of commercially available aromatic aldehydes. The reaction is generally high-yielding.

EntryAldehyde SubstrateProduct StructureExpected Yield (%)Notes
1Benzaldehyde>90%Unsubstituted aromatic aldehyde, typically high conversion.
24-Nitrobenzaldehyde>95%Electron-withdrawing groups often accelerate the reaction.
34-Methoxybenzaldehyde>90%Electron-donating groups may slightly slow the reaction but still result in high yield.
42-Naphthaldehyde>85%Sterically bulkier aldehydes may require longer reaction times or slightly elevated temperatures.
5Thiophene-2-carboxaldehyde>90%Heterocyclic aldehydes are well-tolerated and introduce valuable pharmacophores.

Yields are estimated based on typical hydrazone formation reactions and should be confirmed experimentally by techniques such as LC-MS analysis.

Trustworthiness & Self-Validation

The protocol described is designed to be robust and self-validating. The high reliability of hydrazone formation under these conditions minimizes the need for purification of individual library members prior to initial screening.

  • Quality Control: It is recommended to perform LC-MS analysis on a small, representative subset of the library (e.g., one row or column of the 96-well plate) to confirm the identity and estimate the purity of the products.

  • Reaction Scope: The protocol is broadly applicable to a wide range of aldehydes (aromatic, heteroaromatic, aliphatic) and many ketones. Sterically hindered ketones may exhibit lower reactivity and require optimization of reaction conditions (e.g., increased temperature or longer reaction times).

  • Stability: Hydrazone products are generally stable under typical storage conditions (frozen in DMSO). However, they are susceptible to hydrolysis under strongly acidic conditions.[1]

Conclusion

4-Methoxypiperidin-1-amine is an exemplary building block for the construction of diverse, 3D-rich compound libraries for drug discovery. The parallel synthesis of hydrazones via acid-catalyzed condensation is a reliable, efficient, and scalable method that is highly amenable to automated high-throughput formats. By leveraging the structural and physicochemical advantages of the 4-methoxypiperidine scaffold, researchers can rapidly generate novel chemical entities to fuel the discovery of next-generation therapeutics.

References

  • Dirksen, A., et al. (2006). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. National Institutes of Health. Available at: [Link]

  • Chemistry Learner. Hydrazone: Formation, Structure, and Reactions. Available at: [Link]

  • Dubs, P., et al. (2007). Parallel synthesis of a lipopeptide library by hydrazone-based chemical ligation. PubMed. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2008). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. Hydrazone synthesis. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]

  • King, C. Combinatorial Lab. Available at: [Link]

  • Lee, Y., et al. (2003). Parallel Synthesis of 1,6-Disubstituted-1,2,4-Triazin-3-Ones on Solid-Phase. National Institutes of Health. Available at: [Link]

  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central. Available at: [Link]

  • Margaretha, P. (2014). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a sec. Thieme Connect. Available at: [Link]

  • Pearson. Show what amines and carbonyl compounds combine to give the following derivatives. Available at: [Link]

  • ResearchGate. Reaction mechanism for formation of an imine from a carbonyl compound and an amine. Available at: [Link]

  • European Journal of Medicinal Chemistry. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Chemistry LibreTexts. (2023). Reaction with Primary Amines to form Imines. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Yield of 4-Methoxypiperidin-1-amine Synthesis

Welcome to the Technical Support Center for the synthesis of 4-Methoxypiperidin-1-amine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthet...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Methoxypiperidin-1-amine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to this valuable building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges and enhance your reaction yields and product purity.

Introduction: The Synthetic Challenge

The synthesis of 4-Methoxypiperidin-1-amine, a key intermediate in various pharmaceutical applications, primarily involves the formation of a nitrogen-nitrogen bond at the secondary amine of the 4-methoxypiperidine scaffold. While seemingly straightforward, this transformation is often plagued by issues such as low yields, incomplete reactions, and challenging purifications. This guide will walk you through the most common synthetic strategies and provide expert insights into overcoming the hurdles you may encounter.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific problems you might face during the synthesis of 4-Methoxypiperidin-1-amine. We will focus on the two most prevalent synthetic routes: Nitrosation followed by Reduction and Direct Electrophilic Amination .

Route 1: Nitrosation and Subsequent Reduction

This classical two-step approach first involves the formation of an N-nitroso intermediate, which is then reduced to the desired 1-amino product.

Q1: My nitrosation of 4-methoxypiperidine is sluggish and gives a low yield of the N-nitroso intermediate. What can I do?

A1: Incomplete nitrosation is a common issue. Here are several factors to consider:

  • pH Control is Critical: The reaction of secondary amines with nitrous acid (generated in situ from a nitrite salt and a strong acid) is highly pH-dependent. The optimal pH for nitrosation is typically between 3 and 4.

    • Causality: At a lower pH, nitrous acid can be protonated to form the less reactive H₂O₂N⁺ species. At a higher pH, the concentration of the active nitrosating agent, dinitrogen trioxide (N₂O₃), decreases.

  • Choice of Acid: While hydrochloric acid is commonly used, using a weaker acid like acetic acid can sometimes provide better control over the pH.

  • Temperature: The reaction is typically run at low temperatures (0-5 °C) to minimize the decomposition of nitrous acid and prevent side reactions. Ensure your cooling is efficient and consistent.

  • Stoichiometry: A slight excess of the nitrite salt (e.g., 1.1-1.2 equivalents of sodium nitrite) can help drive the reaction to completion. However, a large excess should be avoided as it can lead to the formation of byproducts and complicate the workup.

Q2: The reduction of my N-nitroso-4-methoxypiperidine is incomplete, or I am observing significant side product formation. How can I improve this step?

A2: The reduction of the N-nitroso group is the most challenging step and is often the primary determinant of the overall yield.

  • Choice of Reducing Agent:

    • Zinc dust in acetic acid is a common and cost-effective choice. However, the reaction can sometimes be difficult to drive to completion. Ensure the zinc dust is activated (e.g., by washing with dilute HCl) and that the reaction is stirred vigorously.

    • Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can provide higher yields. However, it is more expensive and requires strictly anhydrous conditions. It is also less selective and can potentially reduce other functional groups if present.

    • Catalytic Hydrogenation (e.g., H₂/Pd-C): This method can be very effective but may require optimization of pressure, temperature, and catalyst loading. The 4-methoxy group is generally stable under these conditions.

  • Reaction Conditions:

    • Temperature: For reductions with zinc, gentle heating may be required to initiate and sustain the reaction. For LiAlH₄, the reaction is typically started at a low temperature and then allowed to warm to room temperature or gently refluxed.

    • Solvent: Ethereal solvents like THF or diethyl ether are necessary for LiAlH₄ reductions. For zinc reductions, aqueous acetic acid is commonly used.

Reducing AgentTypical Yield RangeKey Considerations
Zn/CH₃COOH40-70%Cost-effective, but may require optimization.
LiAlH₄60-85%High yielding, but requires anhydrous conditions and careful handling.
H₂/Pd-C50-80%Clean, but requires specialized equipment for hydrogenation.

Q3: I am having difficulty purifying the final 4-Methoxypiperidin-1-amine product. What are the best practices?

A3: Purification can be challenging due to the basic and often water-soluble nature of the product.

  • Workup is Key: After the reduction, it is crucial to carefully neutralize the reaction mixture.

    • For zinc reductions, basify the solution with a strong base (e.g., NaOH or KOH) to a pH > 12 to ensure the product is in its free base form.[1]

    • For LiAlH₄ reductions, a careful Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) is recommended to quench the excess reagent and precipitate the aluminum salts.

  • Extraction: Use a suitable organic solvent for extraction, such as dichloromethane or a mixture of isopropanol and chloroform. Multiple extractions are often necessary to recover all the product from the aqueous layer.

  • Purification Techniques:

    • Distillation under reduced pressure is the preferred method for purifying the free base, which is a liquid at room temperature.

    • Column chromatography on silica gel can be used, but it is often complicated by the basicity of the amine. It is recommended to use a solvent system containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to prevent tailing.

    • Salt Formation: If the free base is difficult to handle or purify, it can be converted to a stable crystalline salt, such as the hydrochloride or oxalate salt, which can then be purified by recrystallization.[1] The free base can be regenerated by treatment with a base.

Route 2: Direct Electrophilic Amination

This more modern approach involves the direct reaction of 4-methoxypiperidine with an electrophilic aminating agent, such as hydroxylamine-O-sulfonic acid (HOSA).

Q1: My direct amination of 4-methoxypiperidine with HOSA gives a very low yield. What are the critical parameters for this reaction?

A1: Direct amination with HOSA can be highly effective but is sensitive to reaction conditions.

  • pH Control: The reaction is typically performed under basic conditions to deprotonate the piperidine nitrogen, making it more nucleophilic. A strong base like sodium hydroxide is commonly used.

  • Solvent: The reaction is often carried out in an aqueous solution or a biphasic system.

  • Temperature: The reaction is usually exothermic and should be carefully controlled with cooling.

  • Stoichiometry: Using a slight excess of HOSA can help improve the conversion, but a large excess can lead to the formation of side products.

Q2: I am observing the formation of significant byproducts in my HOSA amination reaction. What are they, and how can I avoid them?

A2: The primary side reaction in HOSA aminations is the formation of tetrasubstituted tetrazenes from the oxidation of the initially formed hydrazine product.[2]

  • Control the Stoichiometry: Use a minimal excess of HOSA to reduce the chances of over-oxidation.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further reaction of the product.

  • Workup: Promptly work up the reaction to isolate the desired product before it can decompose or react further.

Frequently Asked Questions (FAQs)

Q: What is the role of the 4-methoxy group in the synthesis of 4-Methoxypiperidin-1-amine?

A: The 4-methoxy group is an electron-donating group, which can slightly increase the nucleophilicity of the piperidine nitrogen compared to unsubstituted piperidine. This can be beneficial for the N-amination reaction. However, it does not significantly alter the fundamental reactivity, and the primary challenges in the synthesis are typically associated with the N-amination chemistry itself rather than the presence of the methoxy group.

Q: Are there any safety concerns I should be aware of?

A: Yes, several safety precautions are necessary:

  • N-Nitroso Compounds: N-nitroso compounds are potent carcinogens and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

  • Lithium Aluminum Hydride (LiAlH₄): This reagent reacts violently with water and other protic solvents. It should only be handled under a dry, inert atmosphere.

  • Hydroxylamine-O-sulfonic Acid (HOSA): HOSA can be corrosive and should be handled with care.

Q: Can I use other electrophilic aminating agents besides HOSA?

A: Yes, other electrophilic aminating agents have been developed, such as certain oxaziridines and hydroxylamine derivatives.[3][4] These reagents can offer advantages in terms of stability, reactivity, and milder reaction conditions. However, they are often more expensive and less readily available than HOSA.

Visualizing the Process

Synthetic Workflow

G cluster_0 Route 1: Nitrosation-Reduction cluster_1 Route 2: Electrophilic Amination 4-Methoxypiperidine 4-Methoxypiperidine N-Nitroso-4-methoxypiperidine N-Nitroso-4-methoxypiperidine 4-Methoxypiperidine->N-Nitroso-4-methoxypiperidine NaNO₂, HCl 0-5 °C 4-Methoxypiperidin-1-amine 4-Methoxypiperidin-1-amine N-Nitroso-4-methoxypiperidine->4-Methoxypiperidin-1-amine Reducing Agent (e.g., Zn/AcOH or LiAlH₄) 4-Methoxypiperidine_2 4-Methoxypiperidine 4-Methoxypiperidin-1-amine_2 4-Methoxypiperidin-1-amine 4-Methoxypiperidine_2->4-Methoxypiperidin-1-amine_2 HOSA, NaOH Aqueous solution

Caption: Key synthetic routes to 4-Methoxypiperidin-1-amine.

Troubleshooting Decision Tree for Low Yield (Nitrosation-Reduction Route)

G Start Low Overall Yield Check_Nitrosation Analyze Nitrosation Step (TLC, GC-MS) Start->Check_Nitrosation Check_Reduction Analyze Reduction Step (TLC, GC-MS) Start->Check_Reduction Incomplete_Nitrosation Incomplete Nitrosation? Check_Nitrosation->Incomplete_Nitrosation Incomplete_Reduction Incomplete Reduction? Check_Reduction->Incomplete_Reduction Incomplete_Nitrosation->Check_Reduction No Optimize_pH_Nitrosation Adjust pH to 3-4 Incomplete_Nitrosation->Optimize_pH_Nitrosation Yes Increase_NaNO2 Increase NaNO₂ Stoichiometry (1.1-1.2 eq) Incomplete_Nitrosation->Increase_NaNO2 Yes Control_Temp_Nitrosation Ensure Temp is 0-5 °C Incomplete_Nitrosation->Control_Temp_Nitrosation Yes Change_Reducer Consider a stronger reducing agent (e.g., LiAlH₄) Incomplete_Reduction->Change_Reducer Yes Activate_Zn Activate Zinc Dust Incomplete_Reduction->Activate_Zn Yes Increase_Temp_Time Increase Reaction Temperature/Time Incomplete_Reduction->Increase_Temp_Time Yes

Caption: Decision tree for troubleshooting low yield.

References

Sources

Optimization

Technical Support Center: Purification of Crude 4-Methoxypiperidin-1-amine

Welcome to the technical support guide for the purification of 4-Methoxypiperidin-1-amine. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaini...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Methoxypiperidin-1-amine. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key synthetic intermediate in high purity. We will address common issues through a series of frequently asked questions and provide detailed, field-proven protocols to guide your experimental work.

Frequently Asked Questions (FAQs)

This section is structured to address specific problems you might face during the purification process, from initial analysis to advanced troubleshooting.

Section 1: Initial Assessment and Common Impurities

Question: What are the most probable impurities in my crude 4-Methoxypiperidin-1-amine?

Answer: The impurity profile of your crude material is intrinsically linked to its synthetic route. N-amino piperidines are often synthesized via two primary pathways: the reduction of an N-nitrosamine intermediate or the direct amination of the parent piperidine.[1][2]

Common impurities may include:

  • Unreacted Starting Materials: Residual 4-methoxypiperidine.

  • Route-Specific Byproducts:

    • From Nitrosamine Reduction: Unreduced N-nitroso-4-methoxypiperidine, which is a potential mutagen and should be removed with care.

    • From Reductive Amination: Over-alkylated products or partially reacted intermediates.[3]

  • Solvent and Reagent Residues: Residual solvents (e.g., toluene, THF, ethanol) and inorganic salts from the workup.

  • Degradation Products: The N-amino group can be susceptible to oxidation or other degradation pathways if not handled under appropriate conditions (e.g., inert atmosphere).[4]

A preliminary ¹H NMR or LC-MS of the crude product is highly recommended to identify the major impurities, which will inform the selection of the most effective purification strategy.

Question: How can I quickly assess the purity of my crude sample and choose a purification method?

Answer: Thin Layer Chromatography (TLC) is the most effective initial technique. Because 4-Methoxypiperidin-1-amine is a basic compound, standard silica TLC plates may show significant streaking.

Quick TLC Protocol:

  • Stationary Phase: Use a standard silica gel 60 F254 plate.

  • Mobile Phase Trial: Start with a moderately polar solvent system like 95:5 Dichloromethane (DCM)/Methanol. To counteract the basicity of the amine, add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase.[5]

  • Visualization: Check for spots under a UV lamp (254 nm) if your compound or impurities are UV-active. Stain the plate with potassium permanganate or ninhydrin to visualize the amine.

The TLC results will guide your decision. A few well-separated spots suggest that column chromatography will be effective. If there is a significant amount of non-polar or highly polar material, a preliminary acid-base extraction or distillation may be beneficial.

Section 2: Troubleshooting Column Chromatography

Question: My compound is streaking severely on the silica gel column, leading to poor separation. Why is this happening and how can I fix it?

Answer: This is the most common issue when purifying basic amines on silica gel.[5] Silica gel has an acidic surface due to the presence of silanol groups (Si-OH). The basic amine interacts strongly with these acidic sites via an acid-base interaction, causing it to "stick" and elute slowly and broadly (streak) rather than as a tight band.[5]

Solutions:

  • Mobile Phase Modification: The most straightforward solution is to add a competing base to your eluent. This base will occupy the acidic sites on the silica, allowing your compound to elute more cleanly.

    • Triethylamine (TEA): Add 0.5-2% TEA to your solvent system (e.g., Hexane/Ethyl Acetate + 1% TEA).

    • Ammonium Hydroxide: For more polar solvent systems (e.g., DCM/Methanol), adding 0.5-2% of a concentrated ammonium hydroxide solution can be very effective.

  • Use a Different Stationary Phase:

    • Amine-Functionalized Silica: These columns have been pre-treated with amino groups, providing a basic surface that repels basic compounds, leading to excellent peak shape without mobile phase modifiers.[5]

    • Alumina (Basic or Neutral): Alumina is another polar stationary phase that can be used. Basic or neutral alumina is often a better choice than silica for purifying basic amines.

dot graph TD { rankdir="LR"; size="7.5,4"; node [shape=box, style="filled,rounded", margin=0.2];

} caption [label="Logic flow for troubleshooting amine purification on silica gel.", shape=plaintext]

Question: My compound is either not eluting from the column or is eluting with the solvent front. How do I adjust my solvent system?

Answer: This indicates a mismatch between the polarity of your compound and the eluent.

  • Compound Not Eluting (Stuck at the top): Your solvent system is not polar enough. The compound has a higher affinity for the stationary phase than the mobile phase.

    • Solution: Gradually increase the polarity of the eluent. If you are using a Hexane/Ethyl Acetate system, slowly increase the percentage of Ethyl Acetate. If that is insufficient, switch to a more polar system like DCM/Methanol. A gradient elution, where the polarity is increased over the course of the separation, is highly effective.[6]

  • Compound Eluting Immediately (Low Rf): Your solvent system is too polar. The compound has a low affinity for the stationary phase and is being washed through without separation.

    • Solution: Decrease the polarity of the eluent. Increase the proportion of the less polar solvent (e.g., increase hexane in a Hexane/EtOAc system).[6]

IssueProbable CauseRecommended Action
Compound Stuck on Column Eluent is not polar enough.Gradually increase eluent polarity (e.g., increase MeOH in DCM/MeOH).
Compound Elutes Too Fast Eluent is too polar.Decrease eluent polarity (e.g., decrease EtOAc in Hexane/EtOAc).
Poor Separation of Spots Incorrect solvent system polarity.Optimize the solvent ratio using TLC to achieve Rf values between 0.2 and 0.5.
Column Overloading Too much crude material applied.Use a larger column or reduce the sample load (typically 1-5% of silica mass).[6]
Section 3: Purification via Salt Formation and Crystallization

Question: Can I purify 4-Methoxypiperidin-1-amine by converting it to a salt? My compound is an oil.

Answer: Absolutely. This is an excellent and highly effective technique, especially if your free base is an oil or difficult to crystallize. Converting the basic amine to its hydrochloride salt often produces a stable, crystalline solid that can be easily purified by recrystallization.[1] This process is particularly good at removing non-basic impurities.

The general procedure involves dissolving the crude free base in a suitable organic solvent (like diethyl ether or ethyl acetate) and adding a solution of HCl (e.g., HCl in dioxane or gaseous HCl) to precipitate the hydrochloride salt. The resulting solid can then be collected by filtration and recrystallized. A Chinese patent describes a similar process for N-aminopiperidine, where the hydrochloride salt is formed and then recrystallized from an ethanol/ethyl acetate mixture.[1]

Question: I've formed the hydrochloride salt, but I'm having trouble with the recrystallization. What can I do?

Answer: Recrystallization success depends heavily on solvent choice. The ideal solvent should dissolve the compound when hot but not when cold.

Troubleshooting Steps:

  • Use a Solvent/Anti-Solvent System: Dissolve the salt in a minimum amount of a polar solvent in which it is soluble (e.g., hot ethanol, methanol). Then, slowly add a less polar "anti-solvent" in which the salt is insoluble (e.g., ethyl acetate, diethyl ether, hexane) until the solution becomes cloudy. Gently heat until it becomes clear again, then allow it to cool slowly.[1]

  • Ensure Minimum Solvent Usage: Using too much solvent is a common reason for low recovery. Dissolve your compound in the minimum amount of boiling solvent required for complete dissolution.[6]

  • Induce Crystallization: If crystals don't form on cooling, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous batch.

  • Cool Slowly: Allow the solution to cool to room temperature slowly, then place it in a refrigerator or freezer to maximize crystal formation. Rapid cooling often leads to the formation of smaller, less pure crystals.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography on Modified Silica Gel

This protocol is designed for purifying crude 4-Methoxypiperidin-1-amine that shows promise for chromatographic separation based on TLC analysis.

1. Preparation:

  • Prepare your eluent. A good starting point is 98:2 DCM/Methanol + 0.5% NH₄OH. Prepare a sufficient quantity for the entire purification.

  • Pack a glass column with silica gel using a wet slurry method with your chosen non-polar solvent (e.g., hexane or DCM).

  • Prepare the sample by adsorbing the crude oil onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude material in a minimal amount of a volatile solvent (like DCM), add silica gel (2-3x the mass of your crude), and evaporate the solvent until a dry, free-flowing powder is obtained.

2. Elution:

  • Carefully add the dry-loaded sample to the top of the packed column.

  • Begin elution with your solvent system. If using a gradient, start with a less polar mixture (e.g., 100% DCM + 0.5% NH₄OH) and gradually increase the percentage of methanol.

  • Collect fractions and monitor them by TLC.

3. Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator. The added base (NH₄OH or TEA) is volatile and should be removed under vacuum.

  • Place the resulting oil or solid under high vacuum to remove any final traces of solvent.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled,rounded", fontname="Helvetica"]; edge [fontname="Helvetica"];

} caption [label="Workflow for Flash Column Chromatography.", shape=plaintext]

Protocol 2: Purification via Hydrochloride Salt Formation

This protocol is ideal for removing non-basic impurities and for purifying compounds that are difficult to handle as a free base.

1. Salt Formation:

  • Dissolve the crude 4-Methoxypiperidin-1-amine (1.0 eq) in anhydrous diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude).

  • In a separate flask, prepare a solution of 2M HCl in diethyl ether or use a commercially available solution of HCl in dioxane.

  • Cool the amine solution in an ice bath. Slowly add the HCl solution dropwise with stirring.

  • A white precipitate of the hydrochloride salt should form immediately. Continue adding the HCl solution until no more precipitate is observed.

  • Stir the resulting slurry in the ice bath for an additional 30 minutes.

2. Isolation and Recrystallization:

  • Collect the solid salt by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any soluble impurities.

  • Dry the crude salt under vacuum.

  • Perform a recrystallization. A good starting solvent system is a mixture of ethanol and ethyl acetate.[1] Dissolve the crude salt in a minimal amount of boiling ethanol. Slowly add ethyl acetate until the solution becomes turbid. Add a few drops of ethanol to redissolve the solid and then allow the solution to cool slowly to room temperature, followed by cooling in a refrigerator.

3. Final Product:

  • Collect the pure crystalline hydrochloride salt by vacuum filtration, wash with a cold ethanol/ethyl acetate mixture, and dry thoroughly under high vacuum.

  • If the free base is required, the pure salt can be dissolved in water, basified with a strong base (e.g., NaOH), and extracted with an organic solvent (e.g., DCM or EtOAc).

References

  • BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
  • Biotage. (2023). Is there an easy way to purify organic amines? Biotage.
  • SIELC Technologies. Separation of Piperidine, 1-amino-, hydrochloride on Newcrom R1 HPLC column. SIELC.
  • Google Patents. (2007). Process for preparing N-amino piperidine hydrochloride. CN100345828C.
  • Canadian Science Publishing. (1949). A New Synthesis of Piperidine. Canadian Journal of Research.
  • Google Patents. (2006). Synthesis of 1-aminopiperidine. WO2006115456A1.
  • Google Patents. Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same.
  • ACS Publications. (2006). Stereoselective Synthesis of New Chiral N-Tertiary Tetrasubstituted β-Enamino Ester Piperidines through an Ammonia-Catalyzed Process. The Journal of Organic Chemistry.
  • PubMed. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd
  • BenchChem Technical Support Team. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
  • University of Rochester, Department of Chemistry. Workup: Amines.
  • ResearchGate. (2006). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA).

Sources

Troubleshooting

Identifying and minimizing side products in 4-Methoxypiperidin-1-amine reactions

Introduction Welcome to the technical support guide for the synthesis of 4-Methoxypiperidin-1-amine. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing thi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-Methoxypiperidin-1-amine. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile N-amino heterocyclic intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This guide is structured in a practical question-and-answer format to directly address the common challenges encountered in the synthesis, with a primary focus on the identification and minimization of reaction side products.

Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale method for synthesizing 4-Methoxypiperidin-1-amine?

The most prevalent and direct method for preparing 4-Methoxypiperidin-1-amine (or 1-amino-4-methoxypiperidine) is through the electrophilic N-amination of the parent heterocycle, 4-methoxypiperidine. This reaction introduces an -NH₂ group onto the secondary amine. The two most common aminating agents for this transformation are Hydroxylamine-O-sulfonic acid (HOSA) and monochloramine (NH₂Cl), often generated in situ.[1][2]

  • Hydroxylamine-O-sulfonic acid (HOSA): This is a stable, commercially available solid. The reaction is typically performed in an aqueous or alcoholic medium under basic conditions. The secondary amine of the piperidine acts as a nucleophile, attacking the electrophilic nitrogen of HOSA.[3]

  • Monochloramine (NH₂Cl): This reagent is a powerful aminating agent but is highly reactive and typically prepared just before use (in situ) from sodium hypochlorite and ammonia.[4]

The choice between these reagents often depends on scale, safety considerations, and the specific substrate.

Q2: I'm seeing a significant amount of unreacted 4-methoxypiperidine starting material. What are the likely causes?

This is a common issue and can stem from several factors:

  • Insufficient Aminating Agent: Ensure you are using a sufficient molar excess of the aminating agent (typically 1.1 to 1.5 equivalents). HOSA, for example, can decompose or be consumed in side reactions, necessitating a slight excess.

  • Inadequate Base: The reaction requires a base (e.g., NaOH, KOH) to deprotonate the piperidine nitrogen, increasing its nucleophilicity. If the pH is too low, the starting amine will be protonated and unreactive. The base also neutralizes the sulfuric acid byproduct when using HOSA.

  • Low Reaction Temperature or Time: N-amination reactions can be sluggish. If the reaction is run at too low a temperature or for an insufficient duration, the conversion will be incomplete. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Poor Reagent Quality: Degradation of the aminating agent, especially if using an older bottle of HOSA or improperly prepared monochloramine, can lead to low reactivity.

Troubleshooting Guide: Side Product Identification & Minimization
Q3: My LC-MS shows a peak with a mass of approximately 242 g/mol . What is this impurity and how can I prevent it?

This impurity is almost certainly the dimerized side product, N,N'-bis(4-methoxypiperidin-1-yl)hydrazine .

  • Causality of Formation: This side product forms when the desired product, 4-Methoxypiperidin-1-amine, which is a substituted hydrazine and still nucleophilic, reacts with another molecule of the aminating agent (HOSA or NH₂Cl). This secondary amination is a classic problem in hydrazine synthesis.

  • Identification:

    • Mass Spectrometry (MS): Expected [M+H]⁺ = 243.2.

    • Chromatography: Being larger and less polar than the desired product, it will typically have a longer retention time on reverse-phase HPLC.

  • Minimization Strategies:

    • Control Stoichiometry: Avoid a large excess of the aminating agent. Use a molar ratio as close to 1:1.1 (Piperidine:HOSA) as possible while still achieving good conversion.

    • Slow Addition: Add the aminating agent (or the solution of starting piperidine) slowly to the reaction mixture. This maintains a low instantaneous concentration of the aminating agent, favoring the reaction with the more abundant starting material over the product.

    • Use an Excess of Starting Material: A less atom-economical but effective strategy is to use a slight excess of the 4-methoxypiperidine starting material. This ensures the aminating agent is consumed before it can react with the product. The unreacted starting material can then be removed during purification.

Reaction Pathway: Formation of Dimer Side Product

cluster_main Primary Reaction cluster_side Side Reaction SM 4-Methoxypiperidine Product 4-Methoxypiperidin-1-amine (Desired Product) SM->Product + HOSA - H₂SO₄ HOSA H₂NOSO₃H (HOSA) Dimer N,N'-bis(4-methoxypiperidin-1-yl)hydrazine (Dimer Side Product) Product->Dimer + HOSA - H₂SO₄

Caption: Main vs. Side Reaction Pathway in N-Amination.

Q4: My final product has a yellowish tint and my NMR shows some aromatic signals. What could be the issue?

This suggests the presence of oxidation or rearrangement byproducts, which can be particularly problematic when using stronger aminating agents or if the reaction is exposed to air and heat for prolonged periods.

  • Causality of Formation: Substituted hydrazines can be susceptible to oxidation, which can lead to the formation of colored impurities. While less common with simple piperidines, certain aminating agents, like those derived from arenesulfonyl hydroxylamines, can undergo rearrangement to yield aniline derivatives.[5] If your starting material or solvent contains impurities (e.g., aromatic contaminants), these could also be carried through.

  • Identification:

    • UV-Vis Spectroscopy: Check for absorbance in the visible range.

    • NMR Spectroscopy: Look for unexpected signals in the aromatic region (δ 6.5-8.0 ppm).

    • LC-MS/MS: Use a photodiode array (PDA) detector to see the UV profile of the impurity peaks and MS/MS to fragment the ion for structural clues.

  • Minimization Strategies:

    • Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidative side reactions.

    • Purified Reagents: Use high-purity starting materials and solvents.

    • Temperature Control: Avoid excessive heating during the reaction and workup.

    • Purification Method: These colored impurities can often be removed via charcoal treatment or careful column chromatography.

Q5: How can I effectively separate my product from the unreacted starting material and the dimer?

Separation can be challenging due to the similar polarities of the components. A multi-step approach is often best.

  • Causality of Difficulty: All three key components (starting material, product, dimer) are basic amines with similar functional groups, leading to overlapping properties.

  • Recommended Purification Workflow:

    • Acid-Base Extraction: After quenching the reaction, perform an acid-base workup. Extract the aqueous layer with a non-polar solvent (e.g., MTBE, DCM) at a basic pH to remove non-basic impurities. Then, acidify the aqueous layer and wash with the organic solvent to remove any neutral or acidic impurities. Finally, re-basify the aqueous layer and extract the amine products into an organic solvent.

    • Column Chromatography: This is the most effective method. Given the basic nature of the compounds, silica gel can be challenging.

      • Option A (Recommended): Use a deactivated silica gel (e.g., pre-treated with triethylamine) or alumina.

      • Option B: Use a standard silica gel column but add a small percentage of a basic modifier (e.g., 0.5-1% triethylamine or ammonia in methanol) to your eluent system (e.g., Dichloromethane/Methanol). This prevents peak tailing and improves separation.

    • Crystallization: The product can be isolated as a salt (e.g., hydrochloride or oxalate). Dissolve the crude oil in a suitable solvent like isopropanol or ethanol and add a solution of HCl in ether or oxalic acid. The salt of the desired product may selectively precipitate, leaving more soluble impurities behind.

Purification Workflow

Start Crude Reaction Mixture Extraction Acid-Base Extraction (Liquid-Liquid) Start->Extraction Chromatography Column Chromatography (Basic Mobile Phase Additive) Extraction->Chromatography Crystallization Salt Formation & Crystallization Chromatography->Crystallization Final Pure 4-Methoxypiperidin-1-amine Crystallization->Final

Sources

Optimization

Degradation pathways of 4-Methoxypiperidin-1-amine under acidic or basic conditions

Introduction Welcome to the technical support guide for 4-Methoxypiperidin-1-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-Methoxypiperidin-1-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for experiments involving this compound. As a substituted N-aminopiperidine, its stability profile is of critical importance, particularly when exposed to the varying pH conditions common in pharmaceutical development and organic synthesis. This guide moves beyond simple protocols to explain the underlying chemical principles governing its degradation, empowering you to anticipate challenges, interpret unexpected results, and design robust experimental plans.

Part 1: Degradation Under Acidic Conditions - Troubleshooting & FAQs

Exposure to acidic conditions is a common scenario, whether in forced degradation studies, salt formation, or acidic chromatography mobile phases. Understanding the potential liabilities of 4-Methoxypiperidin-1-amine in this environment is crucial for maintaining sample integrity.

FAQ 1: I've observed a new peak in my LC-MS analysis after treating my sample with 0.1 M HCl. The mass corresponds to a loss of 14 Da. What is the likely degradant?

Answer: This observation strongly suggests the acid-catalyzed hydrolysis of the 4-methoxy group. The mass difference of 14 Da (CH₂) corresponds to the conversion of the methoxy ether (-OCH₃) to a hydroxyl group (-OH).

  • Mechanism: The degradation proceeds via protonation of the ether oxygen, which makes it a good leaving group (methanol). A water molecule can then act as a nucleophile, attacking the C4 position of the piperidine ring. Subsequent deprotonation yields the 4-hydroxypiperidin-1-amine derivative. This is a classic example of acid-catalyzed ether cleavage.[1] The N-amino and piperidine ring nitrogen atoms will also be protonated in acidic solution, which can influence the overall reaction rate but does not fundamentally change this primary degradation pathway.

  • Experimental Causality: Ethers are generally stable but can be cleaved under sufficiently acidic conditions, especially when heated. The presence of a strong acid catalyst facilitates this transformation by making the methoxy group a more favorable leaving group.

Proposed Acidic Degradation Pathway

Acidic_Degradation Parent 4-Methoxypiperidin-1-amine (C₆H₁₄N₂O) Protonation Protonation of Ether Oxygen Parent->Protonation + H⁺ Intermediate Oxonium Ion Intermediate Protonation->Intermediate Nucleophilic_Attack Nucleophilic Attack by H₂O Intermediate->Nucleophilic_Attack + H₂O Product 4-Hydroxypiperidin-1-amine (C₅H₁₂N₂O) Nucleophilic_Attack->Product - H⁺ Methanol Methanol (CH₄O) Nucleophilic_Attack->Methanol - H⁺

Caption: Proposed mechanism for acid-catalyzed hydrolysis.

FAQ 2: My compound appears to be degrading over time in an acidic mobile phase (e.g., 0.1% formic acid in water/acetonitrile). How can I prevent this?

Answer: While 0.1% formic or acetic acid is considered a mild condition, on-instrument degradation can occur, especially if samples are left in the autosampler for extended periods at room temperature.

  • Causality: The continuous exposure to the acidic environment, even if mild, can slowly drive the ether hydrolysis reaction described in FAQ 1. The rate will be significantly slower than with a strong acid like HCl but can become apparent over 12-24 hours.

  • Troubleshooting Steps:

    • Cool the Autosampler: Set your autosampler temperature to 4-10 °C. This is the single most effective step to slow down degradation kinetics.

    • Minimize Residence Time: Analyze samples as quickly as possible after they are placed in the autosampler. Avoid letting sample sets sit overnight if stability is a concern.

    • pH Gradient: If using a gradient method, consider if the degradation is more pronounced at higher aqueous (and thus, higher acid concentration) portions of the run. This is unlikely to be the primary cause but can be a factor.

    • Alternative Acids: In rare cases, switching to a different mobile phase modifier like ammonium formate (which buffers the solution closer to neutral) might be an option, but this can impact chromatography and MS sensitivity.

Part 2: Degradation Under Basic Conditions - Troubleshooting & FAQs

The behavior of 4-Methoxypiperidin-1-amine under basic conditions is generally more predictable, but potential pitfalls, particularly related to oxidative processes, should be considered.

FAQ 1: I subjected my compound to 0.1 M NaOH at 60 °C and see no significant degradation. Is 4-Methoxypiperidin-1-amine considered base-stable?

Answer: Yes, based on its structure, 4-Methoxypiperidin-1-amine is expected to be highly stable under typical basic hydrolytic conditions.

  • Mechanistic Rationale: The key bonds in the molecule are not susceptible to nucleophilic attack by hydroxide ions (OH⁻).

    • Ether Linkage: The C-O bond of the methoxy group is resistant to cleavage by bases.

    • N-N Bond: The nitrogen-nitrogen bond of the hydrazine moiety is also stable to hydrolysis under these conditions.

    • C-N Bonds: The carbon-nitrogen bonds of the piperidine ring are similarly robust.

Proposed Basic Condition Stability

Basic_Stability Parent 4-Methoxypiperidin-1-amine (C₆H₁₄N₂O) Condition 0.1 M NaOH, Heat Parent->Condition Result No Significant Degradation Observed Condition->Result

Caption: General stability under basic hydrolytic stress.

FAQ 2: Although my sample is in a basic solution, I am seeing several minor, unexpected peaks after prolonged storage or exposure to air. What could be happening?

Answer: This could be indicative of oxidative degradation. While not a direct result of the basic conditions, the environment can sometimes promote oxidation. The N-amino group (a substituted hydrazine) is a potential site for oxidation.

  • Causality: Hydrazine and its derivatives can be susceptible to oxidation. Dissolved oxygen in the solvent, potentially catalyzed by trace metal impurities, can lead to the formation of various oxidative byproducts. Basic conditions can sometimes influence the rate of these reactions.

  • Potential Products: The exact products can be complex and may include N-oxides or even cleavage of the N-N bond, although this is less common without strong oxidizing agents.

  • Troubleshooting & Investigation:

    • Inert Atmosphere: Repeat the experiment under an inert atmosphere (e.g., by sparging your solutions with nitrogen or argon before sealing the vial). If the formation of the unknown peaks is diminished, oxidation is the likely cause.

    • Control for Metals: Ensure high-purity solvents and use glassware that has been properly cleaned to remove trace metal contaminants.

    • Characterize Unknowns: Use high-resolution mass spectrometry (HRMS) to get accurate mass data for the unknown peaks and perform MS/MS fragmentation to help elucidate their structures. Common fragmentation patterns for piperidine derivatives involve alpha-cleavage adjacent to the nitrogen.[3]

Part 3: Analytical Methodologies & Troubleshooting

A robust analytical method is the cornerstone of any stability study. The following provides a validated starting point for LC-MS analysis and guidance for confirming degradant identity.

Recommended LC-MS Starting Conditions

This method is designed to separate the polar parent compound from its less polar potential degradants.

ParameterRecommended SettingRationale
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and peak shape for this class of compounds.[3][4]
Mobile Phase A 0.1% Formic Acid in WaterStandard acidic modifier for good ionization in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic solvent.
Gradient 5% to 95% B over 5-7 minutesA standard screening gradient to elute a range of polarities.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 35 °CEnsures reproducible retention times.
Injection Vol. 1 - 5 µLStandard volume to avoid peak distortion.
MS Ionization ESI PositiveThe basic nitrogen atoms readily accept a proton for efficient ionization.
MS Scan Mode Full Scan (e.g., m/z 50-500) & Product Ion ScanUse Full Scan to find degradants and Product Ion Scan (MS/MS) on the parent and suspected degradant masses to confirm structural relationships.
Protocol 1: Forced Degradation Stress Testing

This protocol provides a framework for systematically evaluating the stability of 4-Methoxypiperidin-1-amine.

1. Stock Solution Preparation:

  • Prepare a 1.0 mg/mL stock solution of 4-Methoxypiperidin-1-amine in a 50:50 mixture of acetonitrile and water.

2. Stress Condition Setup (in triplicate):

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

  • Control: Mix 1 mL of stock solution with 1 mL of water.

3. Incubation:

  • Place all vials in a heating block or oven set to 60 °C for 24 hours. Keep vials loosely capped to prevent pressure buildup.

4. Sample Quenching and Preparation:

  • After incubation, allow all vials to cool to room temperature.

  • Acid Sample: Neutralize by adding 1 mL of 0.2 M NaOH.

  • Base Sample: Neutralize by adding 1 mL of 0.2 M HCl.

  • Control Sample: Add 1 mL of water.

  • Dilute all samples 10-fold with the mobile phase A/B starting condition mixture (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of ~50 µg/mL.

5. Analysis:

  • Analyze all samples immediately using the recommended LC-MS method.

  • Calculate the percentage of degradation by comparing the parent peak area in the stressed samples to the control sample.

Workflow for Degradant Identificationdot

// Nodes A [label="Run Forced Degradation Samples\n(Protocol 1)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Compare Chromatograms:\nStressed vs. Control", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Identify New Peaks (Degradants)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Determine m/z of Degradant\n(Full Scan MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Propose Structure Based on\nMass Shift (e.g., -14 Da)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Perform MS/MS on Parent\nand Degradant", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Compare Fragmentation Patterns", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Confirm Structural Relationship\n(Shared Fragments)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; G -> H [color="#5F6368"]; }

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 4-Methoxypiperidin-1-amine

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Methoxypiperidin-1-amine. This guide is designed to provide in-depth, practical solutions to common c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Methoxypiperidin-1-amine. This guide is designed to provide in-depth, practical solutions to common challenges encountered during catalytic reactions with this versatile building block. By explaining the causality behind experimental choices, this document aims to empower you to troubleshoot effectively and optimize your synthetic routes.

Section 1: Foundational Knowledge & General Catalyst Selection

This section addresses the fundamental reactivity of 4-Methoxypiperidin-1-amine and provides a logical framework for initial catalyst selection.

Q1: What are the most common catalytic reactions for 4-Methoxypiperidin-1-amine, and what are the key considerations for catalyst selection?

A1: 4-Methoxypiperidin-1-amine is primarily used as a nucleophile in two major classes of catalytic reactions: Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) and reductive amination .

  • Buchwald-Hartwig Amination: This reaction forms an aryl-nitrogen bond, coupling the N-amino group of the piperidine with an aryl halide or triflate. The key challenge is the nature of the N-N bond, which makes it a substituted hydrazine derivative. These can be challenging substrates due to potential side reactions or catalyst inhibition.

    • Catalyst System: The choice of palladium precursor and, more critically, the phosphine ligand is paramount. Bulky, electron-rich biarylphosphine ligands are often required to facilitate the reductive elimination step, which is typically rate-limiting.[1][2] Modern palladium pre-catalysts, which are air-stable and form the active Pd(0) species more cleanly, are highly recommended over older sources like Pd(OAc)₂.[3]

  • Reductive Amination: This reaction forms an alkyl-nitrogen bond by reacting the amine with a ketone or aldehyde to form an imine (or iminium ion) intermediate, which is then reduced in situ.[4][5]

    • Catalyst/Reagent System: The choice here is the reducing agent. The agent must be selective for the iminium ion over the starting carbonyl compound to prevent formation of alcohol byproducts.[6] While sometimes uncatalyzed, acid or Lewis acid catalysts can be used to accelerate imine formation.[4][7]

The following diagram illustrates the initial decision-making process for catalyst selection based on the desired transformation.

sub Starting Material: 4-Methoxypiperidin-1-amine decision What is the desired transformation? reagent Coupling Partner cn_coupling Buchwald-Hartwig Amination decision->cn_coupling C-N Bond to an Aromatic/Vinylic Carbon red_amination Reductive Amination decision->red_amination C-N Bond to an Aliphatic Carbon pd_catalyst Palladium Pre-catalyst + Bulky Phosphine Ligand (e.g., XPhos, RuPhos, tBuBrettPhos) cn_coupling->pd_catalyst Primary Choice reducing_agent Selective Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) red_amination->reducing_agent Primary Choice

Caption: Catalyst selection workflow for 4-Methoxypiperidin-1-amine.

Section 2: Troubleshooting Guide for Common Reactions

This section provides specific, actionable advice for overcoming common experimental hurdles.

Buchwald-Hartwig Amination Troubleshooting
Q2: My Buchwald-Hartwig amination with an aryl chloride is showing low or no conversion. What are the likely causes and how can I fix it?

A2: Low conversion with aryl chlorides is a frequent issue because the oxidative addition of the Ar-Cl bond to the Pd(0) center is kinetically challenging and often rate-limiting.[3] Here is a systematic troubleshooting approach:

  • Verify Reagent & System Integrity:

    • Catalyst Activity: Is your palladium pre-catalyst fresh? Pre-catalysts are preferred, but if using a source like Pd(OAc)₂ or Pd₂(dba)₃, ensure they have been stored properly.[3]

    • Solvent & Atmosphere: Ensure your solvent (e.g., toluene, dioxane) is anhydrous and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the Pd(0) catalyst.[8]

    • Base Quality: The base, typically a strong one like sodium tert-butoxide (NaOtBu), must be fresh and handled under inert conditions. Clumps or discoloration can indicate decomposition.

  • Optimize the Catalytic System (Ligand is Key):

    • Increase Ligand Steric Bulk: For sluggish reactions with aryl chlorides, moving to a more sterically demanding and electron-rich ligand is the most effective solution. This facilitates the difficult oxidative addition step. If you started with a less bulky ligand, screen more advanced ones.

    • Consider N-Heterocyclic Carbenes (NHCs): For particularly challenging or hindered substrates, NHC ligands can sometimes outperform phosphines due to their strong σ-donating properties, which stabilize the palladium center.[9]

Data-Driven Ligand Selection for Aryl Chlorides:

Ligand ClassExample LigandsKey Strengths for Ar-Cl CouplingCommon Pre-catalysts
Biarylphosphines XPhos, RuPhos, BrettPhosExcellent for a wide range of aryl chlorides, including hindered ones.[1][10]G3 or G4 Pre-catalysts
Ferrocenylphosphines tBuXPhos, JosiphosHighly active for C-N coupling, showing great functional group tolerance.[11]Pd-G4 Pre-catalysts
N-Heterocyclic Carbenes IPr, IPr*OMeStrong σ-donors, very effective for hindered systems.[2][9]PEPPSI-type Pre-catalysts
  • Adjust Reaction Conditions:

    • Increase Temperature: Reactions with aryl chlorides often require higher temperatures (e.g., 100-120 °C) compared to bromides or iodides.

    • Change the Base: While NaOtBu is common, sometimes switching to a different base like Lithium bis(trimethylsilyl)amide (LiHMDS) or Cesium Carbonate (Cs₂CO₃) can have a dramatic effect, especially if substrate compatibility is an issue.

start Low Conversion in Buchwald-Hartwig (Ar-Cl) check_reagents Step 1: Verify Reagents - Fresh Catalyst/Base? - Anhydrous Solvent? - Inert Atmosphere? start->check_reagents reagent_fail Action: Replace reagents, purge system, re-run. check_reagents->reagent_fail No change_ligand Step 2: Change Ligand - Increase steric bulk? (e.g., move to XPhos, RuPhos) check_reagents->change_ligand Yes reagent_fail->start Retry ligand_action Action: Screen bulkier biarylphosphine ligands. change_ligand->ligand_action Yes change_conditions Step 3: Adjust Conditions - Increase Temperature? - Change Base? change_ligand->change_conditions No success Reaction Optimized ligand_action->success condition_action Action: Increase temp to 110°C. Screen LiHMDS or Cs₂CO₃. change_conditions->condition_action Yes change_conditions->success No, consult specialist condition_action->success

Caption: Troubleshooting logic for low conversion in Buchwald-Hartwig amination.

Reductive Amination Troubleshooting
Q3: My reductive amination is producing a significant amount of alcohol byproduct from my starting aldehyde/ketone. How can I improve selectivity for the desired amine?

A3: The formation of an alcohol byproduct indicates that the reduction of the carbonyl starting material is competing with, or is faster than, the reduction of the iminium intermediate. This is a classic selectivity problem that can be solved by choosing the right reducing agent and optimizing conditions.

  • Use a More Selective Reducing Agent: The primary cause is often a reducing agent that is too powerful.

    • Avoid Sodium Borohydride (NaBH₄): NaBH₄ can readily reduce both aldehydes and ketones, especially at neutral or acidic pH.

    • Employ Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for most reductive aminations.[12] It is mild enough that it will not significantly reduce the starting carbonyl but is highly effective at reducing the protonated imine (iminium ion). It is often used in a one-pot procedure without prior formation of the imine.

    • Consider Sodium Cyanoborohydride (NaBH₃CN): This is another excellent choice, particularly effective under mildly acidic conditions (pH 4-6) where imine formation is favored and the reagent's reducing power is enhanced for the iminium ion.[6]

  • Control the Reaction pH: Imine formation is typically catalyzed by mild acid, which also activates the imine for reduction by forming the iminium ion. However, strong acid can inhibit imine formation and promote polymerization or decomposition.

    • Acetic Acid (AcOH): A catalytic amount of acetic acid is often added to facilitate the reaction, especially when using NaBH(OAc)₃.

  • Consider a Stepwise Procedure: If a one-pot reaction is still problematic, you can perform the reaction in two steps:

    • Step 1 (Imine Formation): Mix the 4-Methoxypiperidin-1-amine and the carbonyl compound in a solvent like methanol or dichloromethane. You can add a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves to drive the equilibrium towards the imine.[4]

    • Step 2 (Reduction): Once imine formation is complete (monitor by TLC or LC-MS), add the reducing agent.

Comparative Table of Reducing Agents:

Reducing AgentTypical ConditionsProsCons
NaBH(OAc)₃ 1.1-1.5 eq., CH₂Cl₂ or DCE, often with cat. AcOHExcellent selectivity; one-pot procedure is common; broad functional group tolerance.[12]Can be slower than other hydrides.
NaBH₃CN 1.1-1.5 eq., MeOH, pH 4-6High selectivity for iminium ions; works well in protic solvents.[6]Toxicity of cyanide byproducts if pH drops too low.
H₂/Catalyst Pd/C, PtO₂, Raney Ni"Green" option; high yielding.Requires specialized hydrogenation equipment; may reduce other functional groups (e.g., alkenes, nitro groups).[13]
NaBH₄ 1.1-1.5 eq., MeOHInexpensive and readily available.Poor selectivity ; often leads to significant alcohol byproduct formation.[12]

Section 3: Frequently Asked Questions (FAQs)

  • Q4: Can I use copper catalysts for C-N coupling with 4-Methoxypiperidin-1-amine as an alternative to palladium?

    • A4: Yes, copper-catalyzed Ullmann-type couplings are a viable alternative.[14][15] They often require different ligands (e.g., diamines, phenols) and can be advantageous for specific substrates, sometimes offering complementary reactivity. However, palladium catalysis, particularly with modern biarylphosphine ligands, is generally considered to have a broader substrate scope and higher functional group tolerance for this type of transformation.[14]

  • Q5: I am observing diarylation of the primary amine in my Buchwald-Hartwig reaction. How can I prevent this?

    • A5: While less common with the N-amino group of a substituted hydrazine, diarylation can occur. To minimize it, use the amine as the limiting reagent (e.g., 1.0 eq. of amine to 1.1-1.2 eq. of aryl halide). Additionally, using sterically hindered ligands can often disfavor the second coupling event.[10] The fourth-generation Josiphos-based catalysts have shown nearly perfect selectivity for monoarylation of primary amines.[11]

  • Q6: My reductive amination is very slow. What can I do to speed it up?

    • A6: Slow reductive aminations are often due to slow imine formation.[12] Ensure you have a catalytic amount of acid (like AcOH) present. If the carbonyl substrate is sterically hindered, you may need to increase the reaction temperature or add a dehydrating agent (like 4Å molecular sieves) to drive the imine-forming equilibrium forward.[4][16]

Section 4: Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide

This protocol is a starting point and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the ligand (if not using a pre-catalyst, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol). Then add 4-Methoxypiperidin-1-amine (1.2 mmol) followed by anhydrous toluene (5 mL).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction with ethyl acetate, filter through a pad of Celite®, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for One-Pot Reductive Amination

This protocol uses the preferred sodium triacetoxyborohydride.

  • Reaction Setup: To a round-bottom flask, add the aldehyde or ketone (1.0 mmol) and 4-Methoxypiperidin-1-amine (1.1 mmol).

  • Solvent Addition: Dissolve the reagents in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) (10 mL).

  • Acid Catalyst (Optional but Recommended): Add a catalytic amount of glacial acetic acid (e.g., 0.1 mmol, 10 mol%). Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) portion-wise to control any initial effervescence.

  • Reaction: Stir the reaction at room temperature for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.

References

  • Ohtsuka, Y., Hagiwara, H., Miyazaki, T., & Yamakawa, T. (2019). Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole. Synthetic Communications, 49(1), 159–165. [Link]

  • Sci-Hub. (n.d.). Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole. Retrieved from a valid source providing access to the scientific article.
  • Ehrler, J., & Beller, M. (2005). A new improved catalyst for the palladium-catalyzed amination of aryl chlorides.
  • BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for Amine Synthesis. BenchChem.
  • WordPress. (n.d.). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Kvasovs, N., Fang, J., Kliuev, F., & Gevorgyan, V. (2022). Merging of Light/Dark Palladium Catalytic Cycles Enables Multicomponent Tandem Alkyl Heck/Tsuji–Trost Homologative Amination Reaction toward Allylic Amines. Journal of the American Chemical Society, 144(3), 1259–1269. [Link]

  • Williams, D. R., & Jung, D. K. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. ACS Omega, 5(27), 16817–16825. [Link]

  • Kumar, A., & Anil, G. (2024). Palladium N-Heterocyclic Carbene-Catalyzed Aminations: An Outline. SN Applied Sciences, 6(1), 44. [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]

  • Sharma, R. K., Gaur, R., & Adholeya, A. (2013). New Stable Cu(I) Catalyst Supported on Weakly Acidic Polyacrylate Resin for Green C-N Coupling. Catalysts, 3(4), 849-861. [Link]

  • BenchChem. (2025). Optimizing reaction conditions for 1-(3-Methoxypropyl)-4-piperidinamine synthesis. BenchChem.
  • WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • Hartwig, J. F. (2007). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 40(3), 196–204. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2015). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2015(4), 1-38.
  • Izquierdo, M., et al. (2021). Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. Catalysts, 11(11), 1366. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Ma, D., & Cai, Q. (2019). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 9(11), 10598-10603. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2.
  • Butler, T., et al. (2016). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 59(21), 9845-9856. [Link]

Sources

Optimization

Solving solubility issues of 4-Methoxypiperidin-1-amine in organic solvents

Introduction: Navigating the Solubility Challenges of 4-Methoxypiperidin-1-amine Welcome to the technical support hub for 4-Methoxypiperidin-1-amine. This versatile heterocyclic amine is a valuable building block in medi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Solubility Challenges of 4-Methoxypiperidin-1-amine

Welcome to the technical support hub for 4-Methoxypiperidin-1-amine. This versatile heterocyclic amine is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex molecular scaffolds.[1][2] However, its unique structure—a combination of a polar primary amine, a hydrogen bond-accepting ether, and a largely nonpolar piperidine ring—presents distinct solubility challenges that can impact reaction kinetics, yield, and purification.

This guide is designed to provide researchers, scientists, and drug development professionals with a framework for understanding, predicting, and systematically solving solubility issues encountered during its use. We will move beyond simple solvent lists to explore the underlying physicochemical principles, empowering you to make informed decisions for your specific experimental context.

Section 1: Understanding the Molecule - A Predictive Solubility Analysis

The solubility of 4-Methoxypiperidin-1-amine is governed by the interplay of its three key structural features. A clear understanding of these components is the first step in troubleshooting.

  • The N-Amino Group (-NH₂): This primary amine is the dominant polar feature. It can both donate and accept hydrogen bonds, making it highly interactive with polar protic solvents (like alcohols) and polar aprotic solvents (like DMSO).[3][4][5]

  • The Methoxy Group (-OCH₃): The ether oxygen atom acts as a hydrogen bond acceptor, further contributing to its affinity for polar solvents.

  • The Piperidine Ring: This saturated six-membered ring is fundamentally aliphatic and nonpolar. This hydrophobic character can limit solubility in highly aqueous systems and enhance it in less polar organic solvents like dichloromethane or toluene.[6]

The molecule's overall solubility is a balance between these competing characteristics. While it is a polar molecule, the nonpolar surface area of the ring is significant.

Caption: Key functional groups of 4-Methoxypiperidin-1-amine.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of 4-Methoxypiperidin-1-amine in common organic solvents?

While precise quantitative data is application-dependent, a qualitative profile can be predicted based on chemical principles. Aliphatic amines generally show significant solubility in polar organic solvents.[3] The presence of both hydrogen-bond donating and accepting groups in 4-Methoxypiperidin-1-amine reinforces this trend.

Table 1: Predicted Solubility of 4-Methoxypiperidin-1-amine

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh to Miscible Strong hydrogen bonding interactions between the solvent's -OH group and the molecule's -NH₂ and -OCH₃ groups.[4][6]
Polar Aprotic DMSO, DMF, Acetonitrile (ACN), THFHigh Favorable dipole-dipole interactions. The solvent can accept hydrogen bonds from the -NH₂ group.[7]
Halogenated Dichloromethane (DCM), ChloroformModerate to High Good balance of polarity to interact with the amine and ether, while accommodating the nonpolar ring. Note: Primary amines can be incompatible with chloroform.[3]
Aromatic Toluene, BenzeneLow to Moderate The aliphatic ring has some compatibility, but the molecule's overall polarity is a mismatch for these nonpolar solvents.
Nonpolar Hexane, HeptaneVery Low / Insoluble Significant mismatch in intermolecular forces. The polar groups cannot be effectively solvated.[6]
Q2: I'm observing a precipitate ("crashing out") during my reaction, even in a solvent where the amine is supposed to be soluble. What's happening?

This is a common issue that can be traced to several causes:

  • Change in Polarity: Your reaction may be consuming a polar starting material or generating a nonpolar product, causing the overall solvent polarity to decrease and forcing your compound out of solution.

  • Salt Formation: As an amine, the compound is basic.[3] If your reaction generates an acidic byproduct (e.g., HCl), it can react with your amine to form a piperidinium salt. These salts often have drastically different solubility profiles than the free base, typically being less soluble in organic solvents and more soluble in water.

  • Temperature Effects: Solubility is generally temperature-dependent.[7] If your reaction was heated to dissolve the components, the product or starting material may precipitate upon cooling to room temperature.

  • Supersaturation: You may have initially created a supersaturated solution, which is inherently unstable. Any small disturbance (scratching the flask, adding a seed crystal) can trigger rapid precipitation.

Q3: How should I select the best solvent for a reaction involving 4-Methoxypiperidin-1-amine?

The ideal solvent must not only dissolve your amine but also all other reactants and reagents, while being compatible with the reaction conditions. The following decision-making workflow can guide your selection process.

Solvent Selection Workflow start Start: Define Reaction check_reactants Are all reactants soluble in a single solvent? start->check_reactants select_solvent Select Solvent System (e.g., DCM, THF, ACN) check_reactants->select_solvent Yes cosolvent Consider a Co-Solvent System (e.g., Toluene/THF) check_reactants->cosolvent No check_compatibility Is the solvent compatible with reaction conditions? (Temp, Reagents) select_solvent->check_compatibility end_good Proceed with Reaction cosolvent->select_solvent System Found phase_transfer Consider Phase-Transfer Catalysis (PTC) cosolvent->phase_transfer No System Found phase_transfer->end_good PTC Suitable check_compatibility->start No, Re-evaluate check_compatibility->end_good Yes

Caption: Decision-making workflow for solvent selection.

Section 3: Troubleshooting Protocols and Methodologies

When facing persistent solubility issues, a systematic experimental approach is required.

Protocol 1: Systematic Solvent Screening

This protocol allows for a rapid, small-scale assessment of solubility in a range of solvents.

Materials:

  • 4-Methoxypiperidin-1-amine

  • Set of 2 mL glass vials with caps

  • Selection of candidate solvents (e.g., Methanol, ACN, THF, DCM, Toluene, Heptane)

  • Vortex mixer

  • Pipettors

Methodology:

  • Preparation: Accurately weigh approximately 10 mg of 4-Methoxypiperidin-1-amine into each of the glass vials.

  • Solvent Addition: Add 0.1 mL (100 µL) of the first solvent to the corresponding vial. This creates an initial target concentration of 100 mg/mL.

  • Agitation: Cap the vial securely and vortex for 60 seconds at room temperature.

  • Observation (Step 1): Visually inspect the vial.

    • Clear Solution: The compound is soluble at ≥100 mg/mL. Proceed to the next solvent.

    • Suspension/Insoluble: Proceed to the next step.

  • Incremental Addition: Add another 0.4 mL (400 µL) of the solvent to the vial (total volume 0.5 mL). This brings the target concentration to 20 mg/mL.

  • Agitation: Vortex for another 60 seconds.

  • Observation (Step 2): Visually inspect the vial.

    • Clear Solution: The compound is soluble at ~20 mg/mL.

    • Suspension/Insoluble: The compound has low solubility (<20 mg/mL) in this solvent.

  • Record Results: Systematically record your observations in a table for easy comparison.

Protocol 2: The Shake-Flask Method for Equilibrium Solubility

For more precise, quantitative data, the shake-flask method is the standard.[8][9] This protocol determines the thermodynamic equilibrium solubility of the compound in a specific solvent at a controlled temperature.

Shake-Flask Solubility Determination Workflow prep 1. Preparation Add excess solid amine to a vial. add_solvent 2. Solvent Addition Add a known volume of solvent (e.g., 2.0 mL). prep->add_solvent equilibrate 3. Equilibration Seal and shake at constant temperature (e.g., 25°C) for 24-48 hours. add_solvent->equilibrate settle 4. Phase Separation Let stand for >2 hours for solid to settle. equilibrate->settle sample 5. Sampling Carefully withdraw supernatant. Filter through 0.45 µm PTFE syringe filter. settle->sample analyze 6. Analysis Dilute filtered sample and analyze via calibrated HPLC to determine concentration. sample->analyze

Caption: Experimental workflow for the shake-flask method.

Detailed Steps:

  • Preparation: Add an excess amount of 4-Methoxypiperidin-1-amine to a glass vial. "Excess" means that undissolved solid should be clearly visible after the solvent is added.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent.

  • Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker (e.g., 25 °C). Agitate for a sufficient period (24 to 48 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: After equilibration, let the vial stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.45 µm syringe filter (PTFE is a good choice for broad solvent compatibility) to remove any microscopic particulates.

  • Quantification: Accurately dilute the filtered sample into a suitable mobile phase and analyze it using a validated, calibrated method (e.g., HPLC-UV) to determine the precise concentration. This concentration is the equilibrium solubility.

References

  • Properties of amines. (2024). Chemistry LibreTexts. [Link]

  • Physical Properties of Amines. BYJU'S. [Link]

  • Are amines soluble in organic solvents? (2018). Quora. [Link]

  • Amines: Structure, Properties, and Reactions. Solubility of Things. [Link]

  • Piperidine. Solubility of Things. [Link]

  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. (2005). Chemical & Pharmaceutical Bulletin. [Link]

Sources

Troubleshooting

Preventing dialkylation side reactions of 4-Methoxypiperidin-1-amine

Welcome to the Technical Support Center for 4-Methoxypiperidin-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Methoxypiperidin-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of mono-N-alkylated 4-Methoxypiperidin-1-amine, with a focus on preventing the common side reaction of dialkylation.

Introduction: The Challenge of Mono-Alkylation

Direct N-alkylation of primary amines, including 4-Methoxypiperidin-1-amine, is often complicated by over-alkylation. The mono-alkylated secondary amine product is frequently more nucleophilic than the starting primary amine, leading to a second alkylation event and the formation of a tertiary amine as a significant byproduct.[1] This mixture of products can be challenging to separate, resulting in lower yields of the desired mono-alkylated compound.

This guide provides proven strategies and detailed protocols to control the reaction and maximize the yield of the target mono-N-substituted 4-Methoxypiperidin-1-amine.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the alkylation of 4-Methoxypiperidin-1-amine.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of a higher molecular weight byproduct that I suspect is the dialkylated product. How can I confirm this?

A1: The most common methods for confirming the presence of the dialkylated byproduct are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Mass Spectrometry: The dialkylated product will have a molecular weight corresponding to the addition of two alkyl groups to the starting amine.

  • NMR Spectroscopy: In the ¹H NMR spectrum, the mono-alkylated product will show a proton on the nitrogen (N-H), which will be absent in the dialkylated product. The integration of the signals corresponding to the alkyl groups will also differ. For the mono-alkylated product, you will see signals for one alkyl group, while the dialkylated product will show signals for two identical or different alkyl groups.

Q2: What is the most effective general strategy to prevent dialkylation?

A2: For 4-Methoxypiperidin-1-amine, two primary strategies are highly effective:

  • Reductive Amination: This method involves reacting the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[1][2] This approach is generally more selective for mono-alkylation.

  • Use of a Protecting Group: Protecting the primary amino group with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, allows for the alkylation of the piperidine nitrogen (if desired, though in this case we are focused on the exocyclic amine) or, more relevantly, allows for a single alkylation on the deprotected amine under controlled conditions. The use of a protecting group is a robust method to prevent dialkylation.[3]

Q3: I am trying a direct alkylation with an alkyl halide and an excess of the amine, but I still see significant dialkylation. Why is this happening and what can I do?

A3: Using a large excess of the primary amine is a classical approach to favor mono-alkylation by increasing the probability of the alkyl halide reacting with the starting amine rather than the more nucleophilic secondary amine product. However, this method is often not sufficient to completely suppress dialkylation, especially if the secondary amine is significantly more reactive.

To improve the outcome, consider the following:

  • Lower the reaction temperature: This can increase the selectivity of the reaction.

  • Slowly add the alkylating agent: Adding the alkyl halide dropwise over a prolonged period can help to maintain a low concentration of the alkylating agent, favoring reaction with the more abundant primary amine.

  • Switch to a less reactive alkylating agent: For example, use an alkyl bromide instead of an alkyl iodide.

  • Change the solvent: The choice of solvent can influence the relative nucleophilicity of the amines.

However, for more reliable results, switching to reductive amination or a protecting group strategy is highly recommended.

Troubleshooting Common Issues

Issue Potential Cause Recommended Solution
Low yield of the desired mono-alkylated product Incomplete reaction.Increase reaction time or temperature. Ensure all reagents are pure and dry.
Significant formation of the dialkylated byproduct.Switch to reductive amination or use a protecting group strategy. Optimize stoichiometry by using a larger excess of the amine in direct alkylation.
Degradation of starting material or product.Use milder reaction conditions (lower temperature, less reactive reagents). Ensure the reaction is performed under an inert atmosphere if reagents are air-sensitive.
Reaction does not proceed to completion Insufficiently reactive alkylating agent.Use a more reactive alkylating agent (e.g., iodide instead of bromide) or increase the reaction temperature.
Steric hindrance.If the alkylating agent or the amine is sterically hindered, longer reaction times or higher temperatures may be required. A different synthetic route might be necessary.
Poor choice of base (in direct alkylation).Ensure the base is strong enough to deprotonate the amine hydrochloride salt if it is used as the starting material, but not so strong as to cause side reactions.
Difficulty in purifying the mono-alkylated product Similar polarity of mono- and dialkylated products.Optimize column chromatography conditions (e.g., use a different solvent system, a different stationary phase, or a gradient elution). Consider converting the amines to their salt forms, which may have different crystallization properties.

Experimental Protocols

Strategy 1: Reductive Amination

This is a highly recommended one-pot procedure for the synthesis of mono-N-alkylated 4-Methoxypiperidin-1-amine.

Diagram of the Reductive Amination Workflow

G cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Work-up & Purification A 4-Methoxypiperidin-1-amine Mix Mix and Stir A->Mix B Aldehyde or Ketone B->Mix C Solvent (e.g., Methanol, DCE) C->Mix Imine Imine Intermediate (Formed in situ) Mix->Imine Mildly acidic pH (e.g., AcOH catalyst) Reduction Reduction Imine->Reduction In situ reduction D Reducing Agent (e.g., NaBH(OAc)₃) D->Reduction Workup Aqueous Work-up Reduction->Workup E Mono-alkylated Product Purification Column Chromatography Workup->Purification Purification->E

Caption: Workflow for reductive amination.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 4-Methoxypiperidin-1-amine (1.0 eq) in a suitable solvent such as methanol or 1,2-dichloroethane (DCE) (approx. 0.1 M), add the desired aldehyde or ketone (1.0-1.2 eq).

  • Imine Formation: If necessary, add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.[2][4] Sodium cyanoborohydride (NaBH₃CN) can also be used, but NaBH(OAc)₃ is often preferred due to its lower toxicity.[1]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure mono-alkylated product.

Strategy 2: Protecting Group Approach

This strategy involves the protection of the primary amine, followed by alkylation and deprotection. The tert-butoxycarbonyl (Boc) group is a common and effective choice.

Diagram of the Protecting Group Workflow

G cluster_0 Protection cluster_1 Alkylation cluster_2 Deprotection A 4-Methoxypiperidin-1-amine Protection Boc Protection A->Protection B (Boc)₂O, Base (e.g., TEA, NaOH) B->Protection C Boc-protected Amine Protection->C Alkylation N-Alkylation C->Alkylation D Alkyl Halide, Base (e.g., NaH) D->Alkylation E Boc-protected Alkylated Amine Alkylation->E Deprotection Boc Deprotection E->Deprotection F Acid (e.g., TFA, HCl) F->Deprotection G Mono-alkylated Product Deprotection->G

Caption: Workflow using a Boc protecting group.

Step-by-Step Protocol:

Part 1: Boc Protection [5][6][7]

  • Reaction Setup: Dissolve 4-Methoxypiperidin-1-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Addition of Reagents: Add a base such as triethylamine (TEA) (1.5 eq) or sodium hydroxide. Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: After completion, perform an aqueous work-up and extract the product with an organic solvent. Purify the crude product by column chromatography to yield the N-Boc-4-Methoxypiperidin-1-amine.

Part 2: N-Alkylation

  • Reaction Setup: Dissolve the Boc-protected amine (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH) (1.2 eq) portion-wise. Stir for 30-60 minutes at this temperature.

  • Alkylation: Add the alkylating agent (e.g., alkyl halide) (1.1 eq) dropwise and allow the reaction to proceed, monitoring by TLC or LC-MS.

  • Work-up and Purification: Carefully quench the reaction with water and extract the product. Purify by column chromatography.

Part 3: Boc Deprotection [5][8][9]

  • Reaction Setup: Dissolve the N-Boc alkylated amine in a suitable solvent such as DCM, dioxane, or methanol.

  • Acidic Cleavage: Add an excess of a strong acid such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.

  • Reaction: Stir the reaction at room temperature until the deprotection is complete (typically 1-4 hours), as monitored by TLC or LC-MS.

  • Isolation: Remove the solvent and excess acid under reduced pressure. The product will be the hydrochloride or trifluoroacetate salt. To obtain the free base, dissolve the salt in water, basify with a suitable base (e.g., NaOH or K₂CO₃), and extract with an organic solvent.

Analytical Methods for Reaction Monitoring

TLC (Thin Layer Chromatography):

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) with a small amount of a basic modifier (e.g., triethylamine) to prevent tailing of the amines. A good starting point is a 70:30:1 mixture of hexane:ethyl acetate:triethylamine.

  • Visualization: UV light (if the compounds are UV active) and/or staining with a solution of potassium permanganate or ninhydrin.

HPLC (High-Performance Liquid Chromatography):

  • Column: A reverse-phase C18 column is generally suitable for the separation of these compounds.

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol, often with an additive such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to improve peak shape.

  • Detection: UV detection (if the compounds have a chromophore) or a mass spectrometer (LC-MS) for universal detection and mass confirmation.

Data Summary

Table 1: Comparison of Strategies for Mono-Alkylation

Strategy Advantages Disadvantages Key Considerations
Direct Alkylation Simple, one-step procedure.Often results in a mixture of mono- and dialkylated products.[1] Purification can be difficult.Requires a large excess of the starting amine. Slow addition of the alkylating agent at low temperatures can improve selectivity.
Reductive Amination Generally high selectivity for mono-alkylation.[2] One-pot procedure.Requires an aldehyde or ketone as the alkyl source. Some reducing agents are toxic (e.g., NaBH₃CN).[2]The choice of reducing agent is crucial. NaBH(OAc)₃ is a good, milder alternative to NaBH₃CN.[1][4]
Protecting Group Excellent control over mono-alkylation.Multi-step process (protection, alkylation, deprotection). May require strong acidic or basic conditions.The protecting group must be stable to the alkylation conditions and easily removable without affecting the rest of the molecule. The Boc group is a common and effective choice.[5][6]

References

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • Zhang, Y., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Zarrouk, A., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 2, 277-282.
  • Zarrouk, A., et al. (2014). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Saudi Chemical Society, 18(5), 571-576.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. Retrieved from [Link]

  • ResearchGate. (2022, May 10). How to carry out mono alkylation of amines?. Retrieved from [Link]

  • Myers, J. W. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]

  • PubMed. (n.d.). Analytical Techniques for Quantification of Metoclopramide: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Techniques for Quantification of Metoclopramide: A Comprehensive Review. Retrieved from [Link]

Sources

Optimization

Analytical methods for monitoring the progress of reactions with 4-Methoxypiperidin-1-amine

From the desk of the Senior Application Scientist Welcome to the technical support guide for monitoring reactions involving 4-Methoxypiperidin-1-amine. This resource is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for monitoring reactions involving 4-Methoxypiperidin-1-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of tracking these reactions effectively. Below, you will find practical, field-tested advice in a question-and-answer format to troubleshoot common issues and answer frequently asked questions, ensuring the integrity and efficiency of your experimental workflows.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter with common analytical techniques. The core principle here is understanding the causality—why a problem occurs—to implement a robust solution.

High-Performance Liquid Chromatography (HPLC)

Question 1: Why am I seeing severe peak tailing for my 4-Methoxypiperidin-1-amine starting material on a C18 column?

Answer: This is a classic issue when analyzing basic compounds like piperidine derivatives on standard silica-based columns.

  • Probable Cause: The primary issue is strong, undesirable ionic interactions between the basic nitrogen of your analyte and acidic residual silanol groups (Si-OH) on the silica stationary phase. This secondary interaction causes a portion of the analyte molecules to "stick" to the column, eluting slowly and creating a tailed peak shape.[1]

  • Solution Strategy:

    • Mobile Phase Modification (Competitive Base): Add a small amount (0.1-0.5%) of a basic modifier like triethylamine (TEA) or diethylamine (DEA) to your mobile phase. These amines are stronger bases and will preferentially interact with the active silanol sites, effectively masking them from your analyte and improving peak shape.

    • Lower pH: Reduce the mobile phase pH by adding an acid like formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1%. At a pH well below the pKa of the silanol groups (typically ~3.5-4.5) and the pKa of your amine's conjugate acid, the silanols will be protonated and neutral, while your amine will be fully protonated. This minimizes the ionic interaction, though it may affect retention time.

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped," where residual silanols are chemically converted to less polar groups.[2] Using a high-purity, base-deactivated, or specially designed column for basic compounds can significantly reduce tailing without requiring aggressive mobile phase additives.

Question 2: My retention times are drifting and not reproducible from day to day. What should I check first?

Answer: Retention time instability is a common frustration, but it's often a system or method issue rather than a column failure. A systematic check is the best approach.

  • Probable Causes & Troubleshooting Steps:

    • Mobile Phase Composition: Is the mobile phase freshly prepared? Organic solvents can evaporate, changing the ratio and affecting retention.[3] If you are using an online mixer, ensure the proportioning valve is functioning correctly by preparing a premixed mobile phase and seeing if the problem resolves.[3][4]

    • Column Equilibration: Are you allowing sufficient time for the column to equilibrate with the mobile phase? This is critical after changing solvents or after the system has been idle. A minimum of 10-15 column volumes is a good starting point.[2]

    • Temperature Fluctuation: Column temperature significantly impacts retention. If your lab experiences temperature swings and you are not using a column thermostat, this can cause drift.[2]

    • Pump Performance: Check for leaks in the pump seals or check valves. Pressure fluctuations can indicate air bubbles in the system or failing seals, both of which will affect the flow rate and, consequently, retention time.[4]

Thin-Layer Chromatography (TLC)

Question 3: My spots for the starting material and product are streaking badly on the silica TLC plate. How can I get clean spots?

Answer: Streaking on TLC is the low-pressure equivalent of peak tailing in HPLC and stems from the same root cause.

  • Probable Cause: The basic nitrogen atom in your 4-Methoxypiperidin-1-amine (and potentially your product) is strongly adsorbing to the acidic silica gel stationary phase. As the mobile phase moves up the plate, it cannot effectively desorb the compound in a tight band, leading to a streak.

  • Solution Strategy:

    • Add a Basic Modifier to the Eluent: The most effective solution is to add a small amount of a base to your developing solvent (eluent). A common choice is 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide in your eluent jar. This base neutralizes the acidic sites on the silica, allowing your compound to travel up the plate with a more defined spot shape.[5]

    • Switch to a Different Stationary Phase: For highly basic compounds, using an alumina (Al₂O₃) plate, which is basic in nature, can sometimes provide better results than silica.[6]

    • Check Sample Concentration: Ensure you are not overloading the plate. Applying too much sample can saturate the stationary phase at the origin, causing streaking. Keep your spots small and dilute your sample if necessary.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

Question 4: I'm not seeing my compound in the GC-MS chromatogram, or the peak is very broad and tailing. What's wrong?

Answer: This is a frequent challenge for analyzing polar, hydrogen-bonding compounds like N-amino piperidines via GC.

  • Probable Cause: 4-Methoxypiperidin-1-amine has active hydrogens on the primary amine group (-NH₂). These groups can interact strongly with the GC inlet liner and the column's stationary phase, leading to poor peak shape or even irreversible adsorption (the compound never makes it through the column). The compound may also be thermally unstable at typical GC inlet temperatures.[7][8]

  • Solution Strategy:

    • Derivatization (Most Robust Solution): Convert the polar N-H group into a less polar, more volatile, and more thermally stable functional group. Silylation (e.g., using BSTFA or MSTFA) to form a trimethylsilyl (TMS) derivative is a very common and effective approach. Acylation is another option.[7] This is the most reliable way to get sharp, reproducible peaks for this class of compounds.

    • Use a Base-Deactivated Inlet Liner: Employ a GC inlet liner that has been specifically treated to be more inert and reduce interactions with basic compounds.

    • Optimize GC Conditions: Lower the inlet temperature to the minimum required for volatilization to prevent thermal degradation. Use a fast oven ramp rate to minimize the time the analyte spends on the column, which can sometimes improve peak shape.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best for real-time, in-situ monitoring of my reaction?

A1: For true real-time monitoring without sample workup, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique.[9] By setting up the reaction directly in an NMR tube, you can acquire spectra at set time intervals.[10] This allows you to simultaneously observe the disappearance of starting material signals and the appearance of product signals, providing direct kinetic data and insight into any intermediate or side-product formation.[11][12][13]

Q2: How do I choose between HPLC, GC, and TLC for routine reaction progress checks?

A2: The choice depends on your specific needs for speed, resolution, and quantification.

Technique Primary Use Case Advantages Disadvantages
TLC Rapid, qualitative checks (Is starting material gone?)Fast, inexpensive, many samples in parallel.Not quantitative, lower resolution, potential for streaking.[6]
HPLC Quantitative analysis, high-resolution separationHighly reproducible, quantitative, can be automated.[14]Slower run times, requires method development, higher cost.
GC-MS Analysis of volatile products/impuritiesExcellent for separating volatile compounds, provides mass data for identification.[15]Requires analyte to be volatile and thermally stable; often needs derivatization for polar amines.[7]

Q3: What is a good starting point for developing an HPLC method for my reaction mixture?

A3: A good universal starting point for a reaction involving 4-Methoxypiperidin-1-amine is a reversed-phase method.

  • Column: C18, 2.6-5 µm particle size, ~4.6 x 100 mm.

  • Mobile Phase A: Water with 0.1% Formic Acid or 0.1% TFA.

  • Mobile Phase B: Acetonitrile (ACN) with 0.1% Formic Acid or 0.1% TFA.

  • Gradient: Start with a scout gradient, e.g., 5% to 95% B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where your starting material or product has good absorbance (e.g., 220 nm or 254 nm if aromatic).

From this starting point, you can optimize the gradient to improve the separation between your starting material, product, and any impurities.

Q4: My compound is the free base. Should I analyze it as is, or convert it to a salt first for HPLC?

A4: Analyzing the free base is common, but if you continue to have issues with peak shape or solubility, converting it to a salt (e.g., the hydrochloride or trifluoroacetate salt) can be beneficial.[16] Salts often have better aqueous solubility and can sometimes exhibit improved chromatographic behavior. However, remember that this adds a sample preparation step and you must ensure the salt is stable in your mobile phase.

Visualized Workflows & Protocols

Workflow for Selecting an Analytical Method

This diagram outlines the decision-making process for choosing the right technique to monitor your reaction.

MethodSelection Start Start: Need to Monitor Reaction Q_Kinetics Need real-time kinetics or in-situ data? Start->Q_Kinetics NMR Use In-Situ NMR Spectroscopy Q_Kinetics->NMR Yes Q_Qualitative Need quick qualitative check (e.g., reaction completion)? Q_Kinetics->Q_Qualitative No End Method Selected NMR->End TLC Use TLC Q_Qualitative->TLC Yes Q_Quantitative Need quantitative data and high resolution? Q_Qualitative->Q_Quantitative No TLC->End HPLC Use HPLC-UV or LC-MS Q_Quantitative->HPLC Yes Q_Volatile Are components volatile & thermally stable? Q_Quantitative->Q_Volatile No HPLC->End Q_Volatile->HPLC No, use HPLC GC Use GC-MS (Consider Derivatization) Q_Volatile->GC Yes GC->End

Caption: Decision tree for analytical method selection.
Protocol: Standard TLC Reaction Monitoring

This protocol provides a self-validating system for tracking reaction progress.

  • Preparation:

    • Prepare the eluent (mobile phase). A common starting point is 70:30 Hexane:Ethyl Acetate. If streaking occurs, prepare a new solution with 1% triethylamine.

    • In separate small vials, dissolve a small amount of your starting material (SM) and, if available, your expected product (P) in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Prepare a third vial by taking a small aliquot (~20 µL) from your reaction mixture (RM). Dilute with the same solvent.

  • Spotting the Plate:

    • Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

    • Mark three lanes on the origin line: "SM," "RM," and "P."

    • Using a capillary tube, carefully spot a small amount of each solution onto its corresponding mark. Keep the spots as small as possible (~1-2 mm diameter). This creates your reference standards on the same plate as your sample, which is key for accurate comparison.

  • Development:

    • Place the TLC plate in a developing chamber containing the eluent (ensure the eluent level is below the origin line). Cover the chamber.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization & Analysis:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp. Circle any visible spots.

    • If compounds are not UV-active, use a chemical stain (e.g., potassium permanganate or ninhydrin for amines).

    • Interpretation: Compare the "RM" lane to the "SM" and "P" lanes. As the reaction progresses, the spot corresponding to the starting material in the "RM" lane should diminish, while the spot corresponding to the product should appear and intensify. The reaction is complete when the "SM" spot is no longer visible in the "RM" lane.

References

  • Arriaga, D. K., et al. (n.d.). NMR techniques for in situ reaction monitoring A Differentiation... ResearchGate. Retrieved from [Link]

  • Mantel, M. D. (2018). In situ Reaction Monitoring in Heterogeneous Catalysts by a Benchtop NMR Spectrometer. Magnetic Resonance Imaging. Retrieved from [Link]

  • Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Chemical Instrumentation Facility. Retrieved from [Link]

  • Bruker BioSpin. (2017). New Approaches to On-line and In-Situ NMR Reaction Monitoring: Fast and Furious Data. AZoM. Retrieved from [Link]

  • von Harbou, E. (n.d.). Quantitative NMR methods for reaction and process monitoring. KLUEDO. Retrieved from [Link]

  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog. Retrieved from [Link]

  • Agilent. (2009). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]

  • Chrom-Academy. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • University of Alberta. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]

  • BIOSYNCE. (2025). What is the stability of piperidine? Blog. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Is The Mobile Phase In TLC Chromatography? YouTube. Retrieved from [Link]

  • JoVE. (2025). Thin-Layer Chromatography (TLC): Overview. Retrieved from [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of DMB‐Ala‐OH in 20 % piperidine in DMF (1: Side reaction). Retrieved from [Link]

  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • J. Braz. Chem. Soc. (2025). Piperamides from Piper ottonoides by NMR and GC-MS Based Mixture Analysis. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized). Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • PubChem. (n.d.). 1-Aminopiperidine. Retrieved from [Link]

  • PubMed. (n.d.). Analytical Techniques for Quantification of Metoclopramide: A Comprehensive Review. Retrieved from [Link]

  • NIH. (n.d.). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Retrieved from [Link]

  • Wiley. (n.d.). Analytical Methods for Therapeutic Drug Monitoring and Toxicology. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR monitoring of the reaction progress of 4-methylcyclohexanone.... Retrieved from [Link]

Sources

Troubleshooting

Storage and handling recommendations for long-term stability of 4-Methoxypiperidin-1-amine

Welcome to the technical support center for 4-Methoxypiperidin-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxypiperidin-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the long-term storage and handling of this valuable chemical intermediate. Our recommendations are grounded in established principles of chemical stability and extensive experience with related molecular scaffolds.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for ensuring the long-term stability of 4-Methoxypiperidin-1-amine?

To ensure the long-term stability of 4-Methoxypiperidin-1-amine, it is crucial to store it in a cool, dry, and well-ventilated area.[1][2] The recommended storage temperature is below 30°C (86°F) to minimize volatility and maintain chemical integrity.[1] The compound should be kept in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to prevent exposure to air and moisture.[1] Amines, in general, are hygroscopic and can absorb moisture from the air, which may lead to hydrolysis and the formation of undesirable byproducts.[1] Additionally, protection from light is advised to prevent photolytic degradation.

Q2: What type of container is recommended for storing 4-Methoxypiperidin-1-amine?

For storing 4-Methoxypiperidin-1-amine, containers made of compatible materials that do not react with amines are essential. High-density polyethylene (HDPE) or amber glass containers are suitable choices.[1] It is imperative that the container is sealed tightly to prevent any contact with air and moisture, thereby preserving the compound's quality during storage.[1]

Q3: What are the primary safety precautions to consider when handling 4-Methoxypiperidin-1-amine?

When handling 4-Methoxypiperidin-1-amine, it is important to work in a well-ventilated area or under a chemical fume hood.[1] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times to avoid skin and eye contact. Given that the molecule contains a substituted hydrazine moiety, which can be toxic, extra caution is warranted. In case of accidental contact, flush the affected area with copious amounts of water.

Stability and Degradation

Q4: What are the likely degradation pathways for 4-Methoxypiperidin-1-amine?

Based on the chemical structure of 4-Methoxypiperidin-1-amine, which contains a substituted piperidine ring and an N-amino group, several degradation pathways are plausible:

  • Oxidation: The piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products. The tertiary amine within the ring can be a target for oxidizing agents, including atmospheric oxygen over extended periods.

  • Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The specific products would depend on the conditions, but cleavage of the N-N bond or fragmentation of the piperidine ring are possibilities.[3]

  • Reaction with Acids: As a basic compound, 4-Methoxypiperidin-1-amine will react with acids to form salts. While this is a characteristic reaction and not necessarily "degradation" in a negative sense, it is an important consideration for chemical compatibility. The formation of these salts can, in some cases, enhance stability in acidic environments.[3]

Q5: Are there any known chemical incompatibilities for 4-Methoxypiperidin-1-amine?

Yes, 4-Methoxypiperidin-1-amine should be considered incompatible with the following:

  • Strong Oxidizing Agents: These can react vigorously with the amine and piperidine functionalities, potentially leading to a hazardous release of energy and degradation of the compound.

  • Strong Acids: As a base, it will undergo an exothermic reaction with strong acids.

  • Carbon Dioxide (CO2): Amines can react with CO2 from the atmosphere to form carbamates, which can appear as a solid precipitate or lead to a decrease in the purity of the liquid.

It is always advisable to consult a comprehensive chemical compatibility chart when considering storing or mixing this compound with other chemicals.

Troubleshooting Guide

This section addresses specific issues that users might encounter during their experiments with 4-Methoxypiperidin-1-amine.

Observed Issue Potential Cause Recommended Action
Change in color (e.g., yellowing) Oxidation of the compound due to exposure to air.1. Ensure the container is tightly sealed and stored under an inert atmosphere. 2. Minimize the headspace in the storage container. 3. Verify the purity of the material using analytical techniques like HPLC or GC-MS.
Formation of a precipitate 1. Reaction with atmospheric CO2 to form a carbamate salt. 2. Degradation products with lower solubility.1. Confirm storage under an inert atmosphere. 2. If a precipitate is observed, attempt to dissolve a small sample in a suitable solvent and analyze by NMR or LC-MS to identify the impurity.
Inconsistent experimental results Degradation of the starting material leading to lower effective concentration or interfering byproducts.1. Perform a purity check of your 4-Methoxypiperidin-1-amine stock using a validated analytical method. 2. Consider re-purifying the material if significant degradation is detected. 3. Always use freshly opened or recently verified material for critical experiments.
Unexpected peaks in analytical chromatograms (HPLC, GC) Presence of degradation products.1. Conduct a forced degradation study to intentionally generate potential degradation products and see if they match the unexpected peaks.[3][4] 2. Review storage and handling procedures to identify potential causes of degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[3][4][5]

Objective: To intentionally degrade 4-Methoxypiperidin-1-amine under various stress conditions to identify potential degradation products and pathways.

Materials:

  • 4-Methoxypiperidin-1-amine

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • pH meter

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 4-Methoxypiperidin-1-amine in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 30 minutes.[3] Cool the solution and neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 30 minutes.[3] Cool the solution and neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.

  • Thermal Degradation: Place a sample of the stock solution in an oven at a controlled temperature (e.g., 80°C) for 48 hours.

  • Photolytic Degradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient elution of acetonitrile and water with a suitable buffer). Monitor for the appearance of new peaks and a decrease in the area of the parent peak.

Protocol 2: Routine Purity Assessment by HPLC

Objective: To routinely assess the purity of 4-Methoxypiperidin-1-amine.

Instrumentation:

  • HPLC system with a UV detector (e.g., at 210 nm)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Gradient Program:

Time (min)%A%B
0955
20595
25595
26955
30955

Flow Rate: 1.0 mL/min Injection Volume: 10 µL Column Temperature: 30°C

Procedure:

  • Prepare a sample solution of 4-Methoxypiperidin-1-amine in the initial mobile phase composition (95:5 A:B) at a concentration of approximately 0.5 mg/mL.

  • Inject the sample onto the HPLC system.

  • Monitor the chromatogram for the main peak and any impurity peaks.

  • Calculate the purity by dividing the area of the main peak by the total area of all peaks.

Visualizations

Troubleshooting Logic for Stability Issues

Troubleshooting_Stability Troubleshooting Flowchart for 4-Methoxypiperidin-1-amine Stability start Stability Issue Observed (e.g., color change, precipitate, inconsistent results) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage improper_storage Improper Storage check_storage->improper_storage correct_storage Correct Storage Conditions improper_storage->correct_storage Yes purity_check Perform Purity Analysis (e.g., HPLC, GC-MS) improper_storage->purity_check No retest Re-test Material correct_storage->retest retest->purity_check pass Purity Acceptable? purity_check->pass fail Purity Unacceptable pass->fail No use_material Proceed with Experiment pass->use_material Yes purify Purify Material (e.g., distillation) fail->purify discard Discard and Use New Batch fail->discard If purification is not feasible forced_degradation Consider Forced Degradation Study to Identify Impurities fail->forced_degradation purify->retest

Caption: A logical workflow for troubleshooting stability issues with 4-Methoxypiperidin-1-amine.

References

  • Diplomata Comercial. (2025, April 10). Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial Blog. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. [Link]

  • Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. [Link]

  • University of Kentucky. (n.d.). Thermal Degradation of Amines for CO2 Capture. [Link]

  • Diplomata Comercial. (2025, September 16). What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial Blog. [Link]

  • LCGC. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]

  • Sciencemadness Discussion Board. (2020, May 26). Stability of amines. [Link]

  • ResearchGate. (n.d.). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. [Link]

  • lsabm. (n.d.). Characterization of the degradation products of amines used for post combustion CO 2 capture. [Link]

  • MDPI. (2024, August 10). Long-Term Stability and Efficacy of NCT Solutions. [Link]

  • Veeprho. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • YouTube. (2020, October 13). Troubleshooting Foaming in an Amine Plant. [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • ResearchGate. (n.d.). General protocol for forced degradation studies (stress testing) of.... [Link]

  • Chromatography Forum. (2009, November 16). Amine column degradation. [Link]

  • ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. [Link]

  • National Institutes of Health. (n.d.). 15N NMR spectroscopy of labeled alkoxyamines. 15N-labeled model compounds for nitroxide-trapping studies in free-radical (Co)polymerization. [Link]

  • ARKIVOC. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • AAPS. (n.d.). Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. [Link]

  • ResearchGate. (n.d.). NMR and DFT analysis of the major diastereomeric degradation product of clopidogrel under oxidative stress conditions. [Link]

  • Scribd. (n.d.). Amines by Bharat Panchal Sir. [Link]

  • EMMA International. (2022, April 7). Accelerated Stability Testing for Pharmaceuticals. [Link]

  • National Institutes of Health. (2025, January 25). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. [Link]

  • National Institutes of Health. (n.d.). 4-Methoxypiperidine. [Link]

  • MDPI. (2023, December 4). Application of Accelerated Predictive Stability Studies in Extemporaneously Compounded Formulations of Chlorhexidine to Assess the Shelf Life. [Link]

  • ResearchGate. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • ResearchGate. (2013, January 24). Best Practices for Drug Substance Stress and Stability Studies During Early-Stage Development Part II—Conducting Abbreviated Long-Term and Accelerated Stability Testing on the First Clinical Drug Substance Batch to Confirm and Adjust the Drug Substance Retest Period/Powder for Oral Solution Shelf Life. [Link]

  • Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • ResearchGate. (n.d.). Thermal Degradation of Piperazine Blends with Diamines. [Link]

  • MDPI. (2021, March 22). LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. [Link]

  • National Institutes of Health. (n.d.). Chemical Degradation of Intravenous Chemotherapy Agents and Opioids by a Novel Instrument. [Link]

  • Dove Press. (2016, December 30). Achieving long-term stability of lipid nanoparticles: examining the ef. [Link]

  • YouTube. (2019, August 28). Hydrolysis of Amides. [Link]

  • National Institutes of Health. (2016, December 30). Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Characterization and Purity Assessment of 4-Methoxypiperidin-1-amine

For researchers, scientists, and drug development professionals, the integrity of starting materials and intermediates is paramount. This guide provides an in-depth comparison of analytical methods for the characterizati...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of starting materials and intermediates is paramount. This guide provides an in-depth comparison of analytical methods for the characterization and purity assessment of 4-Methoxypiperidin-1-amine, a crucial building block in medicinal chemistry. We will delve into the nuances of various techniques, offering not just protocols, but the scientific rationale behind the methodological choices, ensuring a robust and reliable analytical workflow.

The Critical Role of Purity in Drug Development

4-Methoxypiperidin-1-amine is a versatile intermediate used in the synthesis of a wide range of pharmacologically active compounds. Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Even trace impurities can lead to unwanted side reactions, the formation of toxic byproducts, or a decrease in the overall yield and potency of the API. Therefore, a comprehensive analytical strategy is not just a regulatory requirement but a scientific necessity.

A Multi-Faceted Approach to Characterization and Purity

A single analytical technique is rarely sufficient to fully characterize a compound and assess its purity. A well-designed analytical workflow leverages the strengths of multiple orthogonal methods to build a complete picture of the sample. This guide will focus on a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Overview of Analytical Techniques

Technique Principle Strengths Limitations Primary Application for 4-Methoxypiperidin-1-amine
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase.High resolution, excellent for quantifying non-volatile and thermally labile compounds.Requires a chromophore for UV detection; derivatization may be necessary.Assay (potency) determination and quantification of non-volatile impurities.
GC-MS Separation of volatile compounds in the gas phase followed by mass-based detection.High sensitivity, excellent for identifying and quantifying volatile and semi-volatile impurities. Provides structural information.Not suitable for non-volatile or thermally labile compounds.Identification and quantification of volatile impurities, residual solvents, and certain process-related byproducts.
NMR Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information, enabling unambiguous identification. Quantitative NMR (qNMR) can determine purity without a reference standard.Lower sensitivity compared to chromatographic methods.Structural confirmation, identification of impurities, and absolute purity determination (qNMR).

In-Depth Analysis and Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Potency and Non-Volatile Impurities

Expertise & Experience: HPLC is the workhorse for purity and assay determination in the pharmaceutical industry. For a basic compound like 4-Methoxypiperidin-1-amine, a reversed-phase method is typically the most effective. The choice of a C18 column provides a good balance of hydrophobicity for retaining the analyte, while a buffered mobile phase is crucial to ensure peak symmetry and reproducibility by controlling the ionization state of the amine. Since 4-Methoxypiperidin-1-amine lacks a strong chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) would be necessary for sensitive detection. For simplicity and broad applicability, we will describe a derivatization approach.

Trustworthiness: The validity of this HPLC method is ensured by a comprehensive validation protocol, adhering to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1] This includes assessing specificity, linearity, range, accuracy, precision, and robustness.

Experimental Protocol: HPLC-UV with Pre-column Derivatization

  • Derivatization Reagent Preparation: Prepare a 10 mg/mL solution of dansyl chloride in acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of 4-Methoxypiperidin-1-amine and dissolve it in 25 mL of a 1:1 mixture of acetonitrile and 0.1 M sodium bicarbonate buffer (pH 9.0) to obtain a 1 mg/mL solution.

    • To 1 mL of this solution, add 1 mL of the dansyl chloride solution.

    • Vortex the mixture and heat at 60°C for 30 minutes in a water bath.

    • Cool to room temperature and dilute with the mobile phase to a final concentration of approximately 50 µg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • UV Detection: 340 nm

Illustrative Data:

Compound Retention Time (min) Area (%) Identity
Dansyl-4-Methoxypiperidin-1-amine12.599.5Main Component
Impurity A10.20.2Unreacted Starting Material
Impurity B14.80.3Dimerization Product

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Buffer/ACN weigh->dissolve derivatize Add Dansyl Chloride & Heat dissolve->derivatize dilute Dilute to Final Concentration derivatize->dilute inject Inject into HPLC dilute->inject separate Chromatographic Separation inject->separate detect UV Detection at 340 nm separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity & Impurities integrate->quantify

Caption: Workflow for HPLC-UV analysis with pre-column derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Expertise & Experience: GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds. For 4-Methoxypiperidin-1-amine, this technique is ideal for detecting residual solvents from the synthesis process and for identifying low molecular weight, process-related impurities that might not be visible by HPLC. The choice of a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) provides good general-purpose separation for a wide range of potential impurities.

Trustworthiness: The identification of impurities is based on the comparison of their mass spectra with a validated spectral library (e.g., NIST). Quantification is achieved by creating a calibration curve with certified reference standards for known impurities.

Experimental Protocol: GC-MS for Residual Solvents and Volatile Impurities

  • Sample Preparation: Accurately weigh approximately 50 mg of 4-Methoxypiperidin-1-amine into a 10 mL headspace vial. Add 1 mL of dimethyl sulfoxide (DMSO) and seal the vial.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Injector Temperature: 250°C

    • Oven Program: 40°C for 5 minutes, then ramp to 250°C at 10°C/min, hold for 5 minutes.

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 35-400

Illustrative Data:

Retention Time (min) Compound Concentration (ppm) Identification Method
3.5Methanol50Mass Spectrum & RT Match
5.8Toluene20Mass Spectrum & RT Match
15.24-Methoxypiperidine150Mass Spectrum & RT Match

Logical Relationship of Analytical Techniques:

Analytical_Strategy Sample 4-Methoxypiperidin-1-amine Sample HPLC HPLC-UV Sample->HPLC GCMS GC-MS Sample->GCMS NMR NMR Spectroscopy Sample->NMR Potency Potency (Assay) HPLC->Potency NonVolatile Non-Volatile Impurities HPLC->NonVolatile Volatile Volatile Impurities & Residual Solvents GCMS->Volatile StructureID Structural Confirmation NMR->StructureID Purity Overall Purity Assessment Potency->Purity NonVolatile->Purity Volatile->Purity StructureID->Purity

Sources

Comparative

A Comparative Guide to the Reactivity of 4-Methoxypiperidin-1-amine and Other Substituted Piperidines

Introduction: The Piperidine Scaffold and the Nuances of Substitution The piperidine ring is a cornerstone of modern medicinal chemistry, forming the structural foundation of numerous pharmaceuticals and biologically act...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold and the Nuances of Substitution

The piperidine ring is a cornerstone of modern medicinal chemistry, forming the structural foundation of numerous pharmaceuticals and biologically active compounds.[1] Its prevalence stems from its saturated, six-membered heterocyclic structure which allows for three-dimensional diversity, a critical feature for molecular recognition and binding to biological targets.[2] However, the reactivity and utility of the piperidine scaffold are not monolithic; they are profoundly influenced by the nature and position of substituents on the ring.[3] These substituents can modulate the scaffold's physicochemical properties, including basicity (pKa), lipophilicity, and, most critically for synthesis, the nucleophilicity of the ring nitrogen.

This guide provides an in-depth comparison of the reactivity of 4-Methoxypiperidin-1-amine , a unique bifunctional building block, against a panel of other substituted piperidines. We will explore how the interplay of electronic and steric effects governs their behavior in common synthetic transformations. Our analysis will be grounded in fundamental chemical principles and supported by established experimental data, providing researchers with the insights needed to make informed decisions in catalyst selection, reaction optimization, and drug design.

Dissecting 4-Methoxypiperidin-1-amine: A Molecule of Enhanced Reactivity

4-Methoxypiperidin-1-amine is distinguished by two key structural features that dictate its chemical personality:

  • The N-Amino Moiety (-NH₂): The presence of a primary amine directly attached to the ring nitrogen makes it a hydrazine derivative. This arrangement is known to significantly enhance nucleophilicity due to the "alpha effect," where the lone pair on the adjacent nitrogen atom destabilizes the ground state and stabilizes the transition state of nucleophilic attack.[4]

  • The 4-Methoxy Group (-OCH₃): Located at the C4 position, the methoxy group exerts a through-bond inductive electron-withdrawing effect, but more importantly, a through-space electron-donating effect via its oxygen lone pairs. In the context of the piperidine ring nitrogen, this substituent's primary influence is to increase the overall electron density of the ring system, thereby subtly enhancing the basicity and nucleophilicity of the nitrogen atoms.[5]

The combination of these two features suggests that 4-Methoxypiperidin-1-amine should be a highly reactive and potent nucleophile, surpassing many of its simpler piperidine counterparts.

The Comparative Framework: A Panel of Piperidines

To contextualize the reactivity of 4-Methoxypiperidin-1-amine, we will compare it against a diverse set of substituted piperidines, each chosen to highlight a specific structural effect:

  • Piperidine: The unsubstituted parent heterocycle, serving as our baseline.

  • 1-Aminopiperidine: Isolates the effect of the N-amino group without the C4 substituent.

  • 4-Methoxypiperidine: Isolates the electronic effect of the 4-methoxy group.

  • 2,6-Dimethylpiperidine: A sterically hindered piperidine, used to demonstrate the impact of steric bulk around the nitrogen atom.

  • 4-Fluoropiperidine: Features an electron-withdrawing group at C4, which reduces the basicity and nucleophilicity of the ring nitrogen.

Fundamental Properties: Basicity (pKa) and Nucleophilicity

While often correlated, basicity and nucleophilicity are distinct properties. Basicity is a thermodynamic measure of a molecule's ability to accept a proton, quantified by the pKa of its conjugate acid. Nucleophilicity is a kinetic measure of the rate at which a molecule attacks an electrophilic center.[4]

Substituents dramatically influence these properties. Electron-donating groups (like -OCH₃) generally increase basicity, while electron-withdrawing groups (like -F) decrease it.[6] Steric hindrance typically has a minimal effect on basicity (the proton is small) but can drastically reduce nucleophilicity by impeding the approach to a larger electrophilic center.[4]

Table 1: Comparison of Basicity for Selected Piperidines

CompoundKey FeatureApproximate pKa of Conjugate AcidReference(s)
PiperidineBaseline11.22[7]
4-FluoropiperidineElectron-Withdrawing Group~9.5-10.5[6]
4-MethoxypiperidineElectron-Donating Group~10.5-11.5
2,6-DimethylpiperidineSteric Hindrance~11.1
1-AminopiperidineN-Amino (Alpha Effect)~7.5-8.5
4-Methoxypiperidin-1-amine N-Amino + Electron-Donating~7.8-8.8 (Predicted)

Note: pKa values can vary with measurement conditions. Values for substituted piperidines are based on literature for analogous structures. The pKa for N-aminopiperidines is for the exocyclic -NH₂ group, which is typically less basic than the endocyclic nitrogen of a standard piperidine.

The N-amino piperidines are less basic than their secondary amine counterparts because the lone pair on the exocyclic nitrogen is destabilized by the adjacent nitrogen, making its protonation less favorable. However, as we will see, this electronic arrangement leads to superior nucleophilicity.

Visualizing Substituent Effects

The following diagram illustrates how different substituents modulate the electronic properties of the piperidine nitrogen, which in turn affects reactivity.

G cluster_legend Legend legend_edg Electron Donating legend_ewg Electron Withdrawing legend_steric Steric Hindrance Piperidine Piperidine (Baseline) N N H H e_density Normal Electron Density Methoxy 4-Methoxypiperidine N_MeO N H_MeO H e_density_MeO Increased Electron Density MeO_group MeO- MeO_group->N_MeO Fluoro 4-Fluoropiperidine N_F N H_F H F_group F- N_F->F_group e_density_F Decreased Electron Density Steric 2,6-Dimethylpiperidine N_Steric N H_Steric H e_density_Steric Nucleophilic Attack Hindered Me_group1 Me Me_group1->N_Steric Me_group2 Me Me_group2->N_Steric

Caption: Electronic and steric effects of substituents on the piperidine nitrogen.

Comparative Reactivity in Key Synthetic Transformations

The ultimate measure of a building block's utility is its performance in chemical reactions. We will consider three common transformations: N-acylation, N-alkylation, and condensation.

N-Acylation

N-acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acid chloride or anhydride, to form an amide. This reaction is highly sensitive to the nucleophilicity of the amine.

  • 4-Methoxypiperidin-1-amine: Expected to be extremely reactive. The exocyclic -NH₂ is a potent nucleophile due to the alpha effect, readily attacking the electrophilic carbonyl carbon. The reaction should proceed rapidly, even at low temperatures.

  • Piperidine & 4-Methoxypiperidine: Both are good nucleophiles and will acylate efficiently. The methoxy derivative may show a slightly faster rate due to its increased electron density.

  • 4-Fluoropiperidine: Reactivity will be noticeably diminished due to the electron-withdrawing effect of the fluorine, which reduces the nitrogen's nucleophilicity. Harsher conditions (e.g., higher temperature, longer reaction time) may be required.

  • 2,6-Dimethylpiperidine: Shows significantly reduced reactivity. The steric bulk of the two methyl groups shields the nitrogen atom, making it difficult for the acylating agent to approach. This compound is often used as a non-nucleophilic base for this reason.[7]

Table 2: Illustrative Comparison of Yields in a Competitive N-Acetylation Reaction

Piperidine DerivativeElectrophileConditionsIllustrative Yield (%)Rationale
4-Methoxypiperidin-1-amine Acetic AnhydrideCH₂Cl₂, 0 °C, 1 hr>95%High nucleophilicity (Alpha effect)
4-MethoxypiperidineAcetic AnhydrideCH₂Cl₂, 0 °C, 1 hr~90%Good nucleophile, EDG assisted
PiperidineAcetic AnhydrideCH₂Cl₂, 0 °C, 1 hr~85%Baseline reactivity
4-FluoropiperidineAcetic AnhydrideCH₂Cl₂, 0 °C, 1 hr~40%Reduced nucleophilicity (EWG)
2,6-DimethylpiperidineAcetic AnhydrideCH₂Cl₂, 0 °C, 1 hr<5%Severe steric hindrance

Note: The data in this table are illustrative, based on established chemical principles, to highlight the expected reactivity trends.

N-Alkylation

N-alkylation with alkyl halides is another fundamental reaction. It is also sensitive to nucleophilicity and sterics.

  • 4-Methoxypiperidin-1-amine: Will alkylate readily on the exocyclic nitrogen. Its high reactivity may lead to over-alkylation if not carefully controlled.

  • Piperidine & Derivatives: Reactivity generally follows the same trend as acylation. However, for highly reactive alkylating agents, the increased basicity of piperidine and 4-methoxypiperidine can sometimes promote competing elimination (E2) reactions.

  • 2,6-Dimethylpiperidine: Very difficult to alkylate due to steric hindrance.

Condensation Reactions

Condensation with aldehydes or ketones to form imines (or their downstream products) is crucial for building molecular complexity.[8]

  • 4-Methoxypiperidin-1-amine: The primary exocyclic amine will readily undergo condensation to form a hydrazone. This reaction is typically fast and efficient under mild acidic catalysis.

  • Other Piperidines: As secondary amines, they will react with aldehydes/ketones to form an enamine, a reaction that is also fundamental in organic synthesis (e.g., Stork enamine synthesis).[7] The rate of enamine formation will be influenced by the piperidine's nucleophilicity and steric profile.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, any comparative study must be built on a robust experimental protocol. Below is a detailed, self-validating workflow for comparing the N-acetylation rates of different piperidines.

Workflow for Comparative Reactivity Analysis

G Start Start: Define Piperidines Setup Parallel Reaction Setup (Identical Molarity, Temp, Stirring) Start->Setup Reagents Add Piperidine (1.0 eq) & Base (1.2 eq) in Anhydrous Solvent Setup->Reagents Initiate Initiate Reaction: Add Acetic Anhydride (1.1 eq) at 0°C Reagents->Initiate Monitor Monitor by TLC/LC-MS (Time points: 5, 15, 30, 60 min) Initiate->Monitor Quench Quench Reaction (e.g., with aq. NH₄Cl) Monitor->Quench Workup Aqueous Workup & Extraction Quench->Workup Analyze Analyze Crude Product (Yield by ¹H NMR with internal standard) Workup->Analyze Compare Compare Reactivity Profiles Analyze->Compare

Caption: A validated workflow for comparing piperidine reactivity in N-acetylation.

Detailed Protocol: Comparative N-Acetylation

1. Materials and Setup:

  • For each piperidine to be tested, prepare a separate oven-dried, 10 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagents: Piperidine derivative (1.0 mmol), Diisopropylethylamine (DIPEA, 1.2 mmol), Acetic Anhydride (1.1 mmol), Anhydrous Dichloromethane (DCM, 5 mL), internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Causality: Anhydrous conditions are critical to prevent hydrolysis of the acetic anhydride. DIPEA is chosen as a non-nucleophilic base to scavenge the acetic acid byproduct without competing in the acetylation reaction.

2. Reaction Execution:

  • To each flask under a nitrogen atmosphere, add the respective piperidine derivative (1.0 mmol) and the internal standard.

  • Dissolve the solids in anhydrous DCM (5 mL).

  • Add DIPEA (1.2 mmol) and cool the flasks to 0 °C in an ice bath.

  • Self-Validation: Before adding the anhydride, take a t=0 minute sample from each flask for TLC/LC-MS analysis to establish a baseline.

  • Add acetic anhydride (1.1 mmol) simultaneously to all flasks while stirring vigorously.

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 5, 15, 30, 60 minutes) and analyzing them by TLC against the starting material.

3. Workup and Analysis:

  • After the final time point (e.g., 60 minutes), quench the reactions by adding 5 mL of saturated aqueous ammonium chloride solution.

  • Transfer the contents to a separatory funnel, separate the organic layer, and wash with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Quantitative Analysis: Dissolve the crude residue in CDCl₃ and acquire a ¹H NMR spectrum. Determine the conversion and yield by integrating the product peaks relative to the internal standard's peak.

4. Data Interpretation:

  • Plot the percentage yield versus time for each piperidine derivative. The resulting curves will provide a direct kinetic comparison of their nucleophilic reactivity under identical conditions.

Conclusion and Outlook

This guide demonstrates that the reactivity of the piperidine scaffold is a finely tunable property, governed by the interplay of steric and electronic effects of its substituents. Our analysis establishes 4-Methoxypiperidin-1-amine as a uniquely reactive building block. Its N-amino group, activated by the alpha effect, renders it a superior nucleophile for a range of transformations including acylation, alkylation, and condensation. The 4-methoxy group further enhances this reactivity, making it an ideal candidate for syntheses where rapid and efficient bond formation is required under mild conditions.

In contrast, sterically encumbered piperidines like 2,6-dimethylpiperidine are poor nucleophiles, while those bearing electron-withdrawing groups like 4-fluoropiperidine exhibit attenuated reactivity. By understanding these structure-activity relationships, researchers can strategically select the optimal piperidine derivative for their specific synthetic challenge, accelerating the discovery and development of novel chemical entities.

References

  • Aguiar, A. C., et al. (2018). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate.

  • Mykhailiuk, P. K. (2018). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs. ResearchGate.

  • BenchChem (2025). A Comparative Analysis of 4-Piperidinecarboxamide and Other Key Heterocyclic Scaffolds in Drug Discovery. BenchChem.

  • Fagnoni, M., et al. (2022). pKa values of common substituted piperazines. ResearchGate.

  • Grygorenko, O. O., et al. (2018). pKa values of azeditine, pyrrolidine, piperidine, and their mono- and difluorinated derivatives. ResearchGate.

  • Williams, R. pKa Data Compiled by R. Williams. University of Evansville.

  • BenchChem (2025). Optimizing reaction conditions for 1-(3-Methoxypropyl)-4-piperidinamine synthesis. BenchChem.

  • Smoleński, P., et al. (2019). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry.

  • Smoleński, P., et al. (2019). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Royal Society of Chemistry.

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data.

  • Akimova, T. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.

  • Douglas, J., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Understanding the Applications of Piperidine Derivatives in Chemical Research. Pharmaffiliates.

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A.

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry.

  • Wikipedia contributors. (2024). Piperidine. Wikipedia.

  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences.

  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry.

  • Nair, A. S., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.

  • CDN Inc. N-Terminus Acetylation Protocol. CDN.

  • National Center for Biotechnology Information. (2024). 1-Aminopiperidine. PubChem Compound Database.

  • BenchChem (2025). A Comparative Guide to the Synthesis of Substituted Piperidine-2,4-diones. BenchChem.

  • Yao, C., et al. (2018). N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar.

  • Ghasemi, S., et al. (2017). 4,4'-trimethylenedipiperidine as a nitrogen heterocycle solvent and/or catalyst: Liquid phase tandem Knoevenagel–Michael condensation. Comptes Rendus Chimie.

  • Yüksek, M. F., et al. (2014). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes. Molecules.

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry.

Sources

Validation

Comparative Analysis of 4-Methoxypiperidin-1-amine Analogs: A Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs.[1] Its versatility allows for fine-tuni...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs.[1] Its versatility allows for fine-tuning of pharmacological properties through substitution at various positions. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-methoxypiperidin-1-amine analogs and related piperidine derivatives. While direct and comprehensive SAR studies on the 4-methoxypiperidin-1-amine core are limited, by examining related analogs, we can extrapolate key principles to guide future drug design and development.

The 4-Methoxypiperidine Scaffold: A Privileged Moiety

The 4-methoxypiperidine moiety is a valuable building block in the synthesis of bioactive molecules, particularly for neurological and psychiatric disorders.[2] The methoxy group at the 4-position can influence solubility, lipophilicity, and metabolic stability, while also participating in hydrogen bonding interactions within receptor binding pockets. The 1-amino group provides a crucial point for diversification, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic profiles.

Comparative SAR of 4-Substituted Piperidine Analogs

To understand the potential SAR of 4-methoxypiperidin-1-amine analogs, it is instructive to compare them with structurally related compounds where the 4-position is varied.

Impact of 4-Position Substitution on Receptor Affinity

The nature of the substituent at the 4-position of the piperidine ring plays a critical role in determining receptor affinity and selectivity.

  • 4-Hydroxy vs. 4-Methoxy: In the context of CCR5 receptor antagonists, a 4-hydroxypiperidine derivative demonstrated improved potency over initial screening hits.[3] This suggests that a hydrogen bond-donating group at this position can be beneficial for activity. While the 4-methoxy group is a hydrogen bond acceptor, its impact on potency would be target-dependent. For some targets, the increased lipophilicity of the methoxy group compared to a hydroxyl group could enhance binding.

  • 4-Amino Substitution: SAR studies on 4-aminopiperidine derivatives have revealed that the nature of the substituent on the 4-amino group is critical for activity. For instance, in a series of antifungal agents, long alkyl chains on the 4-amino group led to potent activity.[4] This highlights the importance of exploring a variety of substituents at this position.

Table 1: Comparative Activity of 4-Substituted Piperidine Analogs

Compound SeriesTargetKey 4-Position SubstituentRepresentative IC50/KiReference
4-Hydroxypiperidine DerivativesCCR54-OH11 nM (for compound 10h)[3]
4-Aminopiperidine DerivativesAntifungal (Ergosterol Biosynthesis)4-NH-dodecylMICs in the low µg/mL range[4]
Piperidinol AnalogsAnti-tuberculosis4-OH1.4 µg/mL (for compound 4b)[5]

The Influence of N-Substitution on the Piperidine Ring

The substituent at the 1-position (the nitrogen atom) of the piperidine ring is a key determinant of pharmacological activity.

In a series of σ1 receptor ligands, N-substitution on the piperidine ring dramatically influenced affinity. 1-Methylpiperidines showed high affinity, whereas compounds with a proton, a tosyl group, or an ethyl group at the nitrogen had significantly lower affinity.[1] This underscores the sensitivity of the binding pocket to the size and nature of the N-substituent.

For 4-methoxypiperidin-1-amine analogs, the substituent on the exocyclic amine will be a primary focus for optimization. Based on the broader piperidine SAR, small, lipophilic groups or groups capable of specific hydrogen bonding interactions are likely to be key starting points for analog design.

Experimental Protocols

Radioligand Receptor Binding Assay for Dopamine D4 Receptor

This protocol is adapted from studies on dopamine receptor antagonists.[6]

Objective: To determine the binding affinity of test compounds for the dopamine D4 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D4 receptor.

  • [³H]-Spiperone (radioligand).

  • Haloperidol (positive control).

  • Test compounds.

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Scintillation fluid.

  • Glass fiber filters.

  • Multi-well plates.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293-hD4 cells.

  • In a multi-well plate, add binding buffer, a fixed concentration of [³H]-Spiperone, and varying concentrations of the test compound or control.

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound and determine the Ki value using non-linear regression analysis.

Antifungal Susceptibility Testing (Microbroth Dilution)

This protocol is based on the evaluation of 4-aminopiperidine derivatives as antifungal agents.[4]

Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against fungal strains.

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

  • RPMI-1640 medium.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.

  • Serially dilute the test compounds in the microtiter plates.

  • Add the fungal inoculum to each well.

  • Include positive (no drug) and negative (no inoculum) controls.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth, either visually or by measuring the optical density at a specific wavelength.

Visualizing Structure-Activity Relationships and Workflows

General SAR Workflow for Piperidine Analogs

SAR_Workflow cluster_synthesis Synthesis & Initial Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Core 4-Methoxypiperidin-1-amine Core Analogs Analog Library Synthesis (Vary R1, R2, etc.) Core->Analogs Screening Primary Biological Screening Analogs->Screening SAR Establish SAR Screening->SAR Potency Improve Potency & Selectivity SAR->Potency ADME Optimize ADME Properties Potency->ADME InVivo In Vivo Efficacy Studies ADME->InVivo Tox Toxicology Studies InVivo->Tox Candidate Preclinical Candidate Tox->Candidate

Caption: A generalized workflow for the design, optimization, and preclinical development of novel piperidine-based therapeutic agents.

Dopamine D2-like Receptor Signaling Pathway

D2_Signaling Ligand Dopamine / D2 Antagonist D2R Dopamine D2 Receptor Ligand->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Simplified schematic of the dopamine D2-like receptor signaling pathway, which is often targeted by piperidine-based CNS drugs.

Conclusion and Future Directions

The 4-methoxypiperidin-1-amine scaffold holds significant promise for the development of novel therapeutics. While direct SAR data is emerging, a comparative analysis of related 4-substituted and N-substituted piperidine analogs provides a valuable framework for guiding medicinal chemistry efforts. Future research should focus on the systematic exploration of substituents on the 1-amino group and at other positions of the piperidine ring to build a comprehensive SAR profile for this promising class of compounds. The insights gained from such studies will be instrumental in the design of next-generation drug candidates with improved potency, selectivity, and pharmacokinetic properties.

References

  • Lu, S. F., et al. (2007). CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives. Bioorganic & medicinal chemistry letters, 17(7), 1883–1887. Available from: [Link]

  • Eshghi, H., et al. (2024). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Scientific Reports, 14(1), 1-19. Available from: [Link]

  • ResearchGate. Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. Available from: [Link]

  • PMC. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Available from: [Link]

  • ACS Publications. Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Available from: [Link]

  • MDPI. A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. Available from: [Link]

  • PMC. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Available from: [Link]

  • PubMed. New opioid receptor modulators and agonists. Available from: [Link]

  • MDPI. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Available from: [Link]

  • Becker Digital Commons. Chemical and Biological Explorations of Novel Opioid Receptor Modulators. Available from: [Link]

  • PubChem. 4-Methoxypiperidine. Available from: [Link]

  • PMC. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Available from: [Link]

  • ACS Publications. Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Available from: [Link]

  • PubMed. Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2. Available from: [Link]

  • PMC. Synthesis and pharmacological characterization of ethylenediamine synthetic opioids in human μ‐opiate receptor 1 (OPRM1) expressing cells. Available from: [Link]

  • MDPI. Chirality of Novel Bitopic Agonists Determines Unique Pharmacology at the Dopamine D3 Receptor. Available from: [Link]

  • Becker Digital Commons. C-H functionalization of Mitragyna alkaloids reveals a molecular switch for tuning opioid receptor signaling. Available from: [Link]

  • PubMed. Dopamine D1-Like Receptor Agonist and D2-Like Receptor Antagonist (-)-Stepholidine Reduces Reinstatement of Drug-Seeking Behavior for 3,4-Methylenedioxypyrovalerone (MDPV) in Rats. Available from: [Link]

  • PubMed. Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects. Available from: [Link]

  • Brieflands. QSAR Study on Anti-HIV-1 Activity of 4-Oxo-1,4-dihydroquinoline and 4-Oxo-4H-pyrido[1,2-a]pyrimidine Derivatives Using SW-MLR, Artificial Neural Network and Filtering Methods. Available from: [Link]

  • ResearchGate. Structural–activity relationship (SAR) of 4-quinolone derivatives. Available from: [Link]

Sources

Comparative

Comparative analysis of different synthetic routes to 4-Methoxypiperidin-1-amine

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. 4-Methoxypiperidin-1-amine, a key building block, presents unique syn...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. 4-Methoxypiperidin-1-amine, a key building block, presents unique synthetic challenges and opportunities. This guide provides a comparative analysis of various synthetic routes to this compound, offering insights into the rationale behind different methodologies and providing detailed experimental data to support the selection of the most appropriate route for your research needs.

Introduction to 4-Methoxypiperidin-1-amine

The 4-methoxypiperidin-1-amine scaffold is of significant interest in medicinal chemistry due to the versatile synthetic handles it offers. The presence of a primary amine at the 1-position allows for a wide range of derivatization reactions, while the methoxy group at the 4-position can influence the molecule's polarity, metabolic stability, and binding interactions with biological targets. The strategic synthesis of this intermediate is therefore a critical step in the development of new chemical entities.

This guide will explore three primary synthetic strategies, each with its own set of advantages and disadvantages. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis to aid in your synthetic planning.

Route 1: Direct N-Amination of 4-Methoxypiperidine

This is the most direct and atom-economical approach to the target molecule. The strategy relies on the electrophilic amination of the secondary amine of 4-methoxypiperidine. Hydroxylamine-O-sulfonic acid (HOSA) is a well-established and effective reagent for this transformation.[1][2][3]

Mechanistic Rationale

The reaction proceeds via a nucleophilic attack of the piperidine nitrogen onto the electrophilic nitrogen of HOSA. The sulfate group acts as a good leaving group, facilitating the formation of the N-N bond. The reaction is typically carried out in the presence of a base to neutralize the sulfonic acid byproduct.

Route_1 4-Methoxypiperidine 4-Methoxypiperidine 4-Methoxypiperidin-1-amine 4-Methoxypiperidin-1-amine 4-Methoxypiperidine->4-Methoxypiperidin-1-amine H₂NOSO₃H, Base

Caption: Direct N-amination of 4-methoxypiperidine.

Experimental Protocol

Materials:

  • 4-Methoxypiperidine

  • Hydroxylamine-O-sulfonic acid (HOSA)

  • Sodium hydroxide (NaOH)

  • Water

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 4-methoxypiperidine (1.0 eq) in water.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, prepare a solution of sodium hydroxide (2.0 eq) in water and cool it to 0-5 °C.

  • Slowly add the cold NaOH solution to the 4-methoxypiperidine solution with vigorous stirring, maintaining the temperature below 10 °C.

  • In another beaker, dissolve hydroxylamine-O-sulfonic acid (1.2 eq) in water and cool the solution.

  • Add the HOSA solution dropwise to the basic piperidine solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by vacuum distillation or column chromatography.

Route 2: Synthesis from 4-Hydroxypiperidine

Synthetic Strategy

The key to this route is the strategic use of protecting groups. The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting the piperidine nitrogen due to its stability under the conditions required for O-methylation and its facile removal under acidic conditions.[4][5]

Route_2 4-Hydroxypiperidine 4-Hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine 4-Hydroxypiperidine->N-Boc-4-hydroxypiperidine Boc₂O, Base N-Boc-4-methoxypiperidine N-Boc-4-methoxypiperidine N-Boc-4-hydroxypiperidine->N-Boc-4-methoxypiperidine NaH, MeI 4-Methoxypiperidine 4-Methoxypiperidine N-Boc-4-methoxypiperidine->4-Methoxypiperidine Acid (e.g., TFA, HCl) 4-Methoxypiperidin-1-amine 4-Methoxypiperidin-1-amine 4-Methoxypiperidine->4-Methoxypiperidin-1-amine H₂NOSO₃H, Base

Caption: Multi-step synthesis from 4-hydroxypiperidine.

Experimental Protocols

Step 1: N-Boc Protection of 4-Hydroxypiperidine

  • Dissolve 4-hydroxypiperidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.

  • Cool the solution to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to obtain N-Boc-4-hydroxypiperidine, which can often be used in the next step without further purification.

Step 2: O-Methylation of N-Boc-4-hydroxypiperidine [6]

  • To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (MeI, 1.5 eq) dropwise and allow the reaction to stir at room temperature for 4 hours.

  • Quench the reaction by the slow addition of water and extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give N-Boc-4-methoxypiperidine.

Step 3: Deprotection of N-Boc-4-methoxypiperidine [5]

  • Dissolve N-Boc-4-methoxypiperidine (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (TFA, 5.0 eq) and stir the solution at room temperature for 2 hours.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer, and concentrate to yield 4-methoxypiperidine.

Step 4: N-Amination of 4-Methoxypiperidine Follow the protocol described in Route 1.

Route 3: Synthesis from 1-(Benzyloxycarbonyl)-4-piperidone

This route builds the desired functionality from a readily available piperidone precursor. It involves the formation of an N-amino functionality, reduction of the ketone, and subsequent O-methylation. The benzyloxycarbonyl (Cbz) group is a suitable protecting group for the initial steps.[6][7]

Synthetic Pathway

Route_3 4-Piperidone 4-Piperidone 1-Cbz-4-piperidone 1-Cbz-4-piperidone 4-Piperidone->1-Cbz-4-piperidone CbzCl, Base 1-Cbz-4-piperidone oxime 1-Cbz-4-piperidone oxime 1-Cbz-4-piperidone->1-Cbz-4-piperidone oxime NH₂OH·HCl 4-amino-1-Cbz-piperidine 4-amino-1-Cbz-piperidine 1-Cbz-4-piperidone oxime->4-amino-1-Cbz-piperidine Reduction (e.g., H₂, Pd/C) 1-Cbz-4-hydroxypiperidine 1-Cbz-4-hydroxypiperidine 4-amino-1-Cbz-piperidine->1-Cbz-4-hydroxypiperidine NaNO₂, H⁺ then H₂O, Δ 1-Cbz-4-methoxypiperidine 1-Cbz-4-methoxypiperidine 1-Cbz-4-hydroxypiperidine->1-Cbz-4-methoxypiperidine NaH, MeI 4-Methoxypiperidin-1-amine 4-Methoxypiperidin-1-amine 1-Cbz-4-methoxypiperidine->4-Methoxypiperidin-1-amine Deprotection & N-amination

Caption: Synthesis from a protected 4-piperidone.

Experimental Protocols

Step 1: Synthesis of 1-Cbz-4-piperidone [7]

  • To a solution of 4-piperidone monohydrate hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in a mixture of tetrahydrofuran and water, add benzyl chloroformate (CbzCl, 1.2 eq).

  • Stir the mixture at room temperature for 12 hours.

  • Extract the product into ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate to give 1-Cbz-4-piperidone.

Step 2: Oximation of 1-Cbz-4-piperidone

  • To a solution of 1-Cbz-4-piperidone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture and pour it into water.

  • Collect the precipitated oxime by filtration and wash with water.

Step 3: Reduction of the Oxime

  • Dissolve the oxime (1.0 eq) in ethanol and add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 12 hours.

  • Filter the catalyst and concentrate the filtrate to obtain 4-amino-1-Cbz-piperidine.

Subsequent Steps: The conversion of the 4-amino group to a 4-hydroxy group can be achieved via diazotization followed by hydrolysis. The resulting 1-Cbz-4-hydroxypiperidine can then be O-methylated and subsequently deprotected and N-aminated following similar procedures as outlined in Route 2.

Alternative Approaches: Rearrangement Reactions

For the introduction of the N-amino group, rearrangement reactions such as the Curtius and Hofmann rearrangements offer elegant, albeit potentially lower-yielding, alternatives.

Route 4: Curtius Rearrangement

This route would involve the conversion of a 4-methoxypiperidine-1-carbonyl azide to an isocyanate, which can then be hydrolyzed to the desired 1-amine.[8][9][10][11]

Route_4 4-Methoxypiperidine-1-carbonyl azide 4-Methoxypiperidine-1-carbonyl azide Isocyanate Isocyanate 4-Methoxypiperidine-1-carbonyl azide->Isocyanate Δ 4-Methoxypiperidin-1-amine 4-Methoxypiperidin-1-amine Isocyanate->4-Methoxypiperidin-1-amine H₂O, H⁺

Caption: Synthesis via Curtius Rearrangement.

Route 5: Hofmann Rearrangement

Similarly, the Hofmann rearrangement of 4-methoxypiperidine-1-carboxamide would yield the target amine.

Route_5 4-Methoxypiperidine-1-carboxamide 4-Methoxypiperidine-1-carboxamide 4-Methoxypiperidin-1-amine 4-Methoxypiperidin-1-amine 4-Methoxypiperidine-1-carboxamide->4-Methoxypiperidin-1-amine Br₂, NaOH

Sources

Validation

A Head-to-Head Comparison of 4-Methoxypiperidin-1-amine with Similar Building Blocks for Drug Discovery

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics. Its conformational pre-organization and ability to project vectors in three-dimensional...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics. Its conformational pre-organization and ability to project vectors in three-dimensional space make it an invaluable component of many clinically successful drugs. Within this class, substituted N-aminopiperidines and 4-aminopiperidines have emerged as particularly versatile building blocks. This guide provides a detailed, head-to-head comparison of 4-Methoxypiperidin-1-amine with other structurally related and commonly utilized piperidine-based building blocks. Our analysis, grounded in established chemical principles and supported by literature, aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic and medicinal chemistry programs.

Introduction to 4-Methoxypiperidin-1-amine and the N-Aminopiperidine Motif

4-Methoxypiperidin-1-amine is a bifunctional building block featuring a piperidine ring substituted at the 4-position with a methoxy group and at the 1-position with a primary amino group. The N-aminopiperidine moiety is a unique structural alert, offering a nucleophilic handle for further functionalization, while the 4-methoxy group can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability. The piperidine ring itself serves as a non-planar scaffold that can orient substituents in defined spatial arrangements, which is critical for optimizing interactions with biological targets.

The strategic incorporation of such building blocks into lead compounds can significantly impact their pharmacological profile, including potency, selectivity, and pharmacokinetic properties.[1][2][3] This guide will dissect the nuances of 4-Methoxypiperidin-1-amine in comparison to its structural cousins, providing a framework for its rational application in drug discovery.

Comparative Analysis of Physicochemical and Structural Properties

The choice of a building block is often dictated by its intrinsic properties. Here, we compare 4-Methoxypiperidin-1-amine with key analogues to highlight the impact of subtle structural modifications.

Property4-Methoxypiperidin-1-amine4-Aminopiperidine(S)-1-Boc-3-aminopiperidine1-Methylpiperidin-4-amine
Molecular Weight ( g/mol ) 130.19100.16200.27[4]114.19[5]
Topology N-amino, 4-substituted4-aminoN-Boc, 3-amino (chiral)4-amino, N-alkyl
Key Reactive Handle Exocyclic primary amineExocyclic primary amineExocyclic primary amine (after deprotection)Exocyclic primary amine
pKa (predicted) ~8.5-9.0 (exocyclic NH2)~9.5-10.0 (exocyclic NH2)~9.0-9.5 (exocyclic NH2, after deprotection)~9.8-10.2 (exocyclic NH2)
cLogP (predicted) ~0.5~0.2~1.5 (Boc-protected)~0.6
Hydrogen Bond Donors 222 (1 after Boc protection)2
Hydrogen Bond Acceptors 3232

Analysis of Comparative Data:

  • Basicity: The exocyclic primary amine of 4-Methoxypiperidin-1-amine is expected to be slightly less basic than that of 4-aminopiperidine. This is due to the electron-withdrawing inductive effect of the methoxy group through the piperidine ring. In contrast, the N-methyl group in 1-Methylpiperidin-4-amine is electron-donating, increasing the basicity of the exocyclic amine. The Boc-protecting group in (S)-1-Boc-3-aminopiperidine significantly reduces the basicity of the piperidine nitrogen.[4]

  • Lipophilicity: The methoxy group in 4-Methoxypiperidin-1-amine increases its calculated logP (cLogP) compared to the parent 4-aminopiperidine, suggesting a moderate increase in lipophilicity. The Boc group in (S)-1-Boc-3-aminopiperidine imparts significant lipophilicity, which can be advantageous for membrane permeability but may require removal in the final drug candidate.[4]

  • Stereochemistry: (S)-1-Boc-3-aminopiperidine introduces a chiral center, which is crucial for creating stereospecific interactions with biological targets.[4][6] 4-Methoxypiperidin-1-amine is achiral, which can simplify synthesis and analysis but may not be optimal for targeting chiral binding pockets.

  • Reactivity and Synthetic Handles: All compared building blocks possess a primary amine that can be readily functionalized via acylation, alkylation, reductive amination, and other common transformations.[7][8] The presence of the Boc group in (S)-1-Boc-3-aminopiperidine allows for orthogonal functionalization of the exocyclic amine while the piperidine nitrogen is protected.[4]

Reactivity and Synthetic Considerations

The utility of a building block is intrinsically linked to its reactivity and ease of incorporation into more complex molecules. The primary amino group of these piperidine derivatives is the main site of reactivity for building out molecular complexity.

Nucleophilicity of the Exocyclic Amine

The nucleophilicity of the primary amine is a critical parameter for many coupling reactions.

  • 4-Methoxypiperidin-1-amine: The electron-withdrawing nature of the 4-methoxy group is expected to slightly attenuate the nucleophilicity of the exocyclic N-amino group compared to an unsubstituted N-aminopiperidine. However, it remains a potent nucleophile for most applications.

  • 4-Aminopiperidine and 1-Methylpiperidin-4-amine: These analogues possess highly nucleophilic primary amines, making them excellent substrates for a wide range of reactions.

  • (S)-1-Boc-3-aminopiperidine: The exocyclic amine is readily available for nucleophilic attack. The Boc-protected piperidine nitrogen is non-nucleophilic, allowing for selective reactions.[4]

Synthetic Accessibility

The synthesis of these building blocks is a key consideration for their practical application.

  • 4-Methoxypiperidin-1-amine: Can be synthesized from 4-methoxypiperidone through oximation followed by reduction, or via N-amination of 4-methoxypiperidine.

  • 4-Aminopiperidine: Commercially available and can be synthesized via reduction of 4-amino-pyridine or from 4-piperidone.

  • (S)-1-Boc-3-aminopiperidine: Accessible through various synthetic routes, including resolution of racemic mixtures or asymmetric synthesis.[4]

  • 1-Methylpiperidin-4-amine: Commercially available and can be prepared by reductive amination of N-methyl-4-piperidone.[5]

The following diagram illustrates a generalized synthetic workflow for the functionalization of these building blocks.

G cluster_0 Building Block Selection cluster_1 Functionalization Reaction cluster_2 Intermediate Product cluster_3 Further Modification / Final Product 4-MeO-Pip-1-amine 4-Methoxypiperidin-1-amine Coupling Coupling Reaction (e.g., Amide formation, Reductive Amination) 4-MeO-Pip-1-amine->Coupling 4-NH2-Pip 4-Aminopiperidine 4-NH2-Pip->Coupling 3-NH2-Pip (S)-1-Boc-3-aminopiperidine 3-NH2-Pip->Coupling 1-Me-4-NH2-Pip 1-Methylpiperidin-4-amine 1-Me-4-NH2-Pip->Coupling Intermediate Functionalized Piperidine Intermediate Coupling->Intermediate Deprotection Deprotection (if applicable) Intermediate->Deprotection FinalProduct Final Biologically Active Molecule Intermediate->FinalProduct No deprotection needed Deprotection->FinalProduct

Caption: Generalized workflow for the incorporation of piperidine building blocks.

Experimental Protocol: Comparative Amide Coupling Reaction

To provide a practical context for comparison, we outline a representative experimental protocol for an amide coupling reaction. This reaction is fundamental in drug discovery for linking molecular fragments.

Objective: To compare the reactivity of 4-Methoxypiperidin-1-amine, 4-aminopiperidine, and 1-methylpiperidin-4-amine in a standard amide coupling reaction with benzoic acid.

Materials:

  • 4-Methoxypiperidin-1-amine

  • 4-Aminopiperidine

  • 1-Methylpiperidin-4-amine

  • Benzoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • TLC plates (silica gel 60 F254)

  • LC-MS system for reaction monitoring and product characterization

Procedure:

  • Reaction Setup: To three separate round-bottom flasks, add benzoic acid (1.0 eq.), HATU (1.1 eq.), and DMF (5 mL per mmol of benzoic acid). Stir the mixtures at room temperature for 10 minutes.

  • Addition of Amine: To each flask, add the respective piperidine derivative (1.0 eq.): 4-Methoxypiperidin-1-amine to flask 1, 4-aminopiperidine to flask 2, and 1-methylpiperidin-4-amine to flask 3.

  • Base Addition: Add DIPEA (2.0 eq.) to each flask.

  • Reaction Monitoring: Stir the reactions at room temperature and monitor their progress by TLC or LC-MS at regular intervals (e.g., 30 min, 1h, 2h).

  • Work-up: Once the reactions are complete (as judged by the consumption of the starting amine), dilute the reaction mixtures with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Isolation: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude products by flash column chromatography on silica gel. Characterize the purified products by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm their identity and purity.

Expected Outcomes and Discussion:

All three reactions are expected to proceed to completion, yielding the corresponding benzamide products. However, slight differences in reaction rates may be observed. Due to the higher basicity and potentially higher nucleophilicity of their exocyclic amines, 4-aminopiperidine and 1-methylpiperidin-4-amine might react faster than 4-Methoxypiperidin-1-amine. This difference, while likely subtle in a high-yielding reaction like HATU-mediated coupling, can become more pronounced in less efficient coupling systems or with more sterically hindered substrates. This experiment provides a tangible basis for comparing the relative reactivity of these valuable building blocks.

G cluster_0 Reactants cluster_1 Reagents cluster_2 Reaction cluster_3 Product Benzoic Acid Benzoic Acid Amide Coupling Amide Coupling Benzoic Acid->Amide Coupling Piperidine Amine Piperidine Amine Piperidine Amine->Amide Coupling HATU HATU HATU->Amide Coupling DIPEA DIPEA DIPEA->Amide Coupling DMF DMF DMF->Amide Coupling Benzamide Product Benzamide Product Amide Coupling->Benzamide Product

Caption: Experimental workflow for the comparative amide coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

The choice of a specific piperidine building block can profoundly influence the biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.

  • 4-Aminopiperidine derivatives are prevalent in a wide range of biologically active molecules, including inhibitors of kinases, proteases, and ion channels.[2][7][9] The 4-amino group often serves as a key hydrogen bond donor, interacting with the target protein.

  • The 4-methoxy group in 4-Methoxypiperidin-1-amine can serve multiple purposes. It can act as a hydrogen bond acceptor, and its presence can block a potential site of metabolism (e.g., oxidation at the 4-position of the piperidine ring), thereby improving the metabolic stability of the final compound.

  • Chiral building blocks like (S)-1-Boc-3-aminopiperidine are essential for developing stereospecific drugs, which often exhibit improved potency and reduced off-target effects compared to their racemic counterparts.[4][6]

  • N-alkylation , as seen in 1-Methylpiperidin-4-amine, can modulate the overall physicochemical properties of a molecule, such as its pKa and lipophilicity, which in turn affects its absorption and distribution.

Conclusion

4-Methoxypiperidin-1-amine is a valuable building block for drug discovery, offering a unique combination of a reactive N-amino handle and a 4-methoxy substituent that can favorably influence a molecule's properties. When compared to other common piperidine-based building blocks, it presents a distinct profile in terms of basicity, lipophilicity, and potential for metabolic stabilization. The choice between 4-Methoxypiperidin-1-amine and its analogues will ultimately depend on the specific goals of the medicinal chemistry campaign, including the desired vector for substitution, the importance of stereochemistry, and the targeted physicochemical property space. A thorough understanding of the subtle yet significant differences between these building blocks, as outlined in this guide, empowers the medicinal chemist to make more strategic and effective decisions in the design of next-generation therapeutics.

References

  • ACS Medicinal Chemistry Letters. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. [Link]

  • PubMed. (2008). Discovery of a series of aminopiperidines as novel iNOS inhibitors. [Link]

  • PubMed Central. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. [Link]

  • PubMed. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. [Link]

  • PubMed. (1997). Substituted 4-aminopiperidines having high in vitro affinity and selectivity for the cloned human dopamine D4 receptor. [Link]

  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

  • DTIC. (n.d.). Piperidine Synthesis. [Link]

  • ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. [Link]

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed. (2007). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. [Link]

Sources

Comparative

The 4-Methoxypiperidin-1-amine Scaffold: A Compass for Navigating In Vivo Pharmacokinetics in Drug Discovery

A Senior Application Scientist's Guide to Predicting and Profiling In Vivo Behavior For researchers, scientists, and drug development professionals, the journey of a drug candidate from a promising molecule to a therapeu...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Predicting and Profiling In Vivo Behavior

For researchers, scientists, and drug development professionals, the journey of a drug candidate from a promising molecule to a therapeutic reality is paved with rigorous pharmacokinetic (PK) evaluations. The inherent properties of a molecule's scaffold are a primary determinant of its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its in vivo fate. The 4-methoxypiperidin-1-amine scaffold has emerged as a compelling structural motif in medicinal chemistry, offering a unique combination of features that can be strategically employed to fine-tune the pharmacokinetic properties of drug candidates.

This guide provides an in-depth comparison of the anticipated in vivo pharmacokinetic properties of drug candidates containing the 4-methoxypiperidin-1-amine scaffold. Drawing upon data from structurally related compounds and established metabolic pathways, we will explore how the constituent parts of this scaffold—the piperidine ring, the 4-methoxy group, and the 1-amine functionality—are likely to influence the ADME profile. This analysis is supplemented with a detailed, field-proven protocol for conducting a standard in vivo pharmacokinetic study in a rodent model, providing a practical framework for experimental validation.

The Strategic Advantage of the 4-Methoxypiperidin-1-amine Scaffold

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to confer favorable physicochemical properties such as aqueous solubility and the potential for specific receptor interactions.[1][2] The strategic placement of a methoxy group at the 4-position and an amine at the 1-position introduces key modulators of a compound's in vivo behavior.

The 4-methoxy group , an electron-donating substituent, can influence the basicity of the piperidine nitrogen and impact lipophilicity.[3] Furthermore, it presents a potential site for metabolism, primarily through O-demethylation, which is a common metabolic pathway for methoxy-containing compounds.[4][5] This metabolic handle can be either a strategic advantage, leading to predictable clearance pathways, or a liability if it results in rapid elimination.

The 1-amine (or N-amino) functionality is a less common but intriguing feature. It can significantly alter the polarity and hydrogen bonding capacity of the molecule. The N-N bond introduces a unique electronic and conformational environment that can influence receptor binding and metabolic stability. Biological N-oxidation is a known metabolic pathway for piperidine compounds, and the presence of the 1-amine could lead to specific metabolic fates.[6]

Comparative Pharmacokinetic Profiles: Learning from Analogs

Direct in vivo pharmacokinetic data for a wide range of drug candidates featuring the 4-methoxypiperidin-1-amine scaffold is not extensively available in the public domain. However, by examining the pharmacokinetics of compounds with related structural motifs, we can draw valuable inferences. The following table summarizes key pharmacokinetic parameters for representative compounds containing piperidine, 4-aminopiperidine, and methoxy-substituted piperazine moieties.

Compound/Scaffold TypeKey Pharmacokinetic Parameters (Species)Reference
4-Aminopyridine t½: 65-71 min (Guinea Pig, IM) Tmax: 16-17 min[7]
1-(4-methoxyphenyl)piperazine (MeOPP) Metabolism: Major pathway is O-demethylation via CYP2D6 (in vitro, human)[5]
4-Aminopiperidine-based drugs Metabolism: Predominantly N-dealkylation, often by CYP3A4 (in vitro, human)[8]

Analysis and Projections for the 4-Methoxypiperidin-1-amine Scaffold:

Based on the data from these related compounds, we can anticipate the following pharmacokinetic characteristics for drug candidates containing the 4-methoxypiperidin-1-amine scaffold:

  • Absorption: The presence of the amine functionalities suggests good aqueous solubility at physiological pH, which could facilitate oral absorption. However, the overall lipophilicity of the molecule will be a critical determinant.

  • Distribution: The volume of distribution will be highly dependent on the properties of the rest of the molecule. The polarity imparted by the scaffold may limit extensive tissue penetration unless balanced by other lipophilic groups.

  • Metabolism: The scaffold presents two primary metabolic soft spots:

    • O-demethylation of the 4-methoxy group, likely mediated by cytochrome P450 enzymes such as CYP2D6.[5]

    • N-oxidation or N-deamination at the 1-amine position. The metabolic stability of the N-N bond can be variable and should be a key focus of in vitro metabolic studies.

  • Excretion: The route and rate of excretion will be dictated by the polarity of the parent drug and its metabolites. More polar metabolites will likely be eliminated renally.

Experimental Protocol: A Standard In Vivo Pharmacokinetic Study in Rats

To empirically determine the pharmacokinetic profile of a novel drug candidate containing the 4-methoxypiperidin-1-amine scaffold, a well-designed in vivo study is essential. The following protocol outlines a standard approach for a study in rats.

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Clearance, and Volume of Distribution) of a test compound following intravenous (IV) and oral (PO) administration in Sprague-Dawley rats.

Materials:

  • Test compound

  • Vehicle suitable for IV and PO administration

  • Sprague-Dawley rats (male, 250-300g)

  • Cannulas for jugular vein catheterization (for IV administration and blood sampling)

  • Oral gavage needles

  • Heparinized blood collection tubes

  • Centrifuge

  • -80°C freezer for plasma storage

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimatization and Preparation:

    • House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the study.[9]

    • For the IV group, surgically implant a cannula into the jugular vein for drug administration and serial blood sampling. Allow for a recovery period of at least 48 hours.

    • Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.[9]

  • Dosing:

    • IV Administration: Administer the test compound as a bolus injection through the jugular vein cannula at a predetermined dose (e.g., 1 mg/kg).

    • PO Administration: Administer the test compound via oral gavage at a predetermined dose (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 100-150 µL) from the jugular vein cannula (IV group) or another appropriate site (e.g., tail vein for the PO group) at the following time points:

      • IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

      • PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose.

    • Collect blood into heparinized tubes.[9]

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples (e.g., at 13,000 rpm for 10 minutes) to separate the plasma.[10]

    • Transfer the plasma to clean tubes and store at -80°C until bioanalysis.[9]

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in rat plasma.

    • Prepare calibration standards and quality control samples by spiking blank rat plasma with known concentrations of the test compound.

    • Process plasma samples (e.g., via protein precipitation with acetonitrile) and analyze them using the validated LC-MS/MS method.[11]

  • Pharmacokinetic Data Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters from the plasma concentration-time data:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): A measure of total drug exposure.

      • t½ (Half-life): The time required for the plasma concentration to decrease by half.

      • CL (Clearance): The volume of plasma cleared of the drug per unit time.

      • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

      • F% (Oral Bioavailability): (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.

Visualizing the Process and Potential Outcomes

To further clarify the experimental workflow and the potential metabolic fate of compounds containing the 4-methoxypiperidin-1-amine scaffold, the following diagrams are provided.

G cluster_prestudy Pre-Study cluster_study Study Day cluster_poststudy Post-Study Analysis acclimatization Animal Acclimatization (Sprague-Dawley Rats) cannulation Jugular Vein Cannulation (IV Group) acclimatization->cannulation fasting Overnight Fasting cannulation->fasting dosing Dosing (IV or PO) fasting->dosing sampling Serial Blood Sampling (Multiple Time Points) dosing->sampling plasma_prep Plasma Preparation (Centrifugation) sampling->plasma_prep bioanalysis LC-MS/MS Bioanalysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis (Non-compartmental) bioanalysis->pk_analysis

Caption: A typical workflow for an in vivo pharmacokinetic study in rats.

G parent Parent Drug (4-Methoxypiperidin-1-amine Scaffold) metabolite1 O-Demethylated Metabolite parent->metabolite1 Phase I: CYP450 (e.g., CYP2D6) metabolite2 N-Oxidized Metabolite parent->metabolite2 Phase I: FMO or CYP450 conjugate1 Glucuronide Conjugate metabolite1->conjugate1 Phase II: UGTs conjugate2 Sulfate Conjugate metabolite1->conjugate2 Phase II: SULTs

Caption: Hypothetical metabolic pathways for a drug containing the 4-methoxypiperidin-1-amine scaffold.

Conclusion: A Scaffold for Tunable Pharmacokinetics

The 4-methoxypiperidin-1-amine scaffold offers a versatile platform for medicinal chemists to design drug candidates with potentially favorable and tunable pharmacokinetic properties. By understanding the likely metabolic pathways and the influence of the methoxy and amino functionalities, researchers can proactively address potential liabilities and optimize for desirable ADME profiles. The provided experimental protocol serves as a robust starting point for the in vivo evaluation of these promising compounds, enabling data-driven decisions in the critical path of drug development. As with any scaffold, thorough in vitro and in vivo characterization is paramount to unlocking its full therapeutic potential.

References

  • In vivo pharmacokinetic study in rats. Bio-protocol. Available at: [Link].

  • In-Vivo Mouse and Rat PK Bioanalysis. protocols.io. Available at: [Link].

  • Wünsch, B., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(1), 55-68.
  • Guengerich, F. P., & Hosea, N. A. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Molecular Pharmaceutics, 8(4), 1037-1047.
  • Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. Current Separations. Available at: [Link].

  • Tosh, D. K., et al. (2018). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 61(15), 6847-6864.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. Available at: [Link].

  • Mensonides, M. M., et al. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry, 43(1), 132-141.
  • Wang, D. Y., Gorrod, J. W., & Beckett, A. H. (1989). Biological N-oxidation of piperidine in vitro. Zhongguo Yao Li Xue Bao, 10(3), 252-256.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
  • Łowicki, D., & Przybylski, P. (2022).
  • Staack, R. F., et al. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica, 34(2), 179-192.
  • Caron, G., et al. (2019). Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β-Position to the Amino Group. Helvetica Chimica Acta, 102(9), e1900135.
  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 118213.
  • Pieniążek, A., et al. (2024). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Dalton Transactions, 53(17), 7469-7481.
  • Capacio, B. R., et al. (1994). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs. Drug and Chemical Toxicology, 17(2), 157-174.
  • Chen, Z., et al. (2002). High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. Journal of Medicinal Chemistry, 45(21), 4725-4734.
  • Erlandsson, M., et al. (2011). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 54(11), 3761-3770.
  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 118213.
  • Piperidine. Wikipedia. Available at: [Link].

  • Lulla, A., et al. (2018). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3651-3655.
  • Procter, D. J., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 86(17), 11813-11823.

Sources

Validation

A Researcher's Guide to Assessing and Improving the Metabolic Stability of 4-Methoxypiperidin-1-amine Derivatives

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. For researchers working with novel 4-methox...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. For researchers working with novel 4-methoxypiperidin-1-amine derivatives, understanding and optimizing this parameter is paramount. This guide provides an in-depth, technically-grounded comparison of strategies to assess and enhance the metabolic stability of this important chemical scaffold. We will delve into the underlying metabolic pathways, present robust experimental protocols, and offer data-driven insights to inform your drug development programs.

The Metabolic Landscape of Piperidine-Containing Compounds

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, but it is also susceptible to various metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1][2] A thorough understanding of these pathways is the first step toward designing more stable analogues.

Common Metabolic Fates of the Piperidine Moiety

Several metabolic pathways can contribute to the degradation of piperidine-containing drugs.[3][4] For 4-aminopiperidine derivatives, N-dealkylation is a frequently observed and often predominant metabolic route.[3][4] This reaction is most commonly catalyzed by the CYP3A4 isoform.[3][4]

Other significant metabolic transformations include:

  • Ring α-Oxidation: Oxidation at the carbon atom adjacent to the nitrogen can lead to the formation of lactams.[3][4]

  • N-Oxidation: The nitrogen atom itself can be oxidized.[3][4]

  • Ring-Opening Reactions: More extensive metabolism can result in the opening of the piperidine ring.[3][4]

  • Ring Contraction: In some cases, the piperidine ring can undergo contraction to form a pyrrolidine ring.[5][6]

The specific metabolic fate of a 4-methoxypiperidin-1-amine derivative will be influenced by the nature and position of its substituents.

Figure 1: Key Metabolic Pathways of Piperidine Scaffolds Parent 4-Methoxypiperidin-1-amine Derivative N_Dealkylation N-Dealkylation (CYP3A4) Parent->N_Dealkylation Alpha_Oxidation Ring α-Oxidation Parent->Alpha_Oxidation N_Oxidation N-Oxidation Parent->N_Oxidation Ring_Opening Ring-Opening Parent->Ring_Opening

Caption: Figure 1: Key Metabolic Pathways of Piperidine Scaffolds

Strategies for Enhancing Metabolic Stability

Armed with the knowledge of potential metabolic liabilities, medicinal chemists can employ various strategies to design more robust derivatives. These approaches aim to shield metabolically labile sites or alter the electronic properties of the molecule to reduce its susceptibility to enzymatic degradation.[7][8]

Comparative Analysis of Stability-Enhancing Modifications

The following table provides a hypothetical comparison of how different structural modifications to a core 4-methoxypiperidin-1-amine scaffold might impact its metabolic stability, based on established principles of drug metabolism.

Modification Rationale Predicted Impact on Half-Life (t½) Key Considerations
Introduction of Fluorine Blocks potential sites of oxidation by CYP enzymes.[7]IncreaseMay alter pKa and target affinity.
Replacement of a Phenyl Ring with Pyridine The nitrogen atom in the pyridine ring makes it more electron-deficient and less prone to oxidation compared to a phenyl ring.[9]IncreaseCan introduce new hydrogen bonding opportunities and affect solubility.
Introduction of Steric Hindrance Bulky groups near a metabolically labile site can sterically hinder the approach of metabolizing enzymes.[1]IncreaseMay negatively impact binding to the target protein.
Reduction of Lipophilicity Highly lipophilic compounds tend to have greater access to and affinity for lipophilic CYP active sites.[8]IncreaseMust maintain sufficient permeability for absorption.
Scaffold Hopping Replacing the piperidine ring with a bioisostere can alter the metabolic profile while retaining biological activity.[9]VariableRequires significant synthetic effort and may alter pharmacodynamics.

Experimental Assessment of Metabolic Stability: A Step-by-Step Protocol

An in vitro microsomal stability assay is a cornerstone for evaluating the metabolic stability of new chemical entities.[2][10] This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are rich in Phase I metabolic enzymes like CYPs.[2][11]

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol is designed to determine the in vitro half-life and intrinsic clearance of 4-methoxypiperidin-1-amine derivatives.

Materials:

  • Test compounds (4-methoxypiperidin-1-amine derivatives)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[12]

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile with an appropriate internal standard

  • Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system[13][14]

Experimental Workflow:

Figure 2: Workflow for In Vitro Microsomal Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Compounds Prepare Test Compound and Control Solutions Pre_incubation Pre-incubate Microsomes and Test Compound (37°C) Prep_Compounds->Pre_incubation Prep_Microsomes Prepare Microsome Suspension in Buffer Prep_Microsomes->Pre_incubation Initiate_Reaction Initiate Reaction with NADPH Regenerating System Pre_incubation->Initiate_Reaction Time_Points Collect Aliquots at Specific Time Points (e.g., 0, 5, 15, 30, 45 min) Initiate_Reaction->Time_Points Quench Quench Reaction with Acetonitrile + Internal Standard Time_Points->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze

Sources

Comparative

A Quantum Mechanical Investigation into the Conformational Landscape of 4-Methoxypiperidin-1-amine: A Comparative Guide

This guide provides a comprehensive analysis of the conformational preferences of 4-Methoxypiperidin-1-amine, a substituted piperidine derivative of interest in medicinal chemistry and drug development. We will explore t...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the conformational preferences of 4-Methoxypiperidin-1-amine, a substituted piperidine derivative of interest in medicinal chemistry and drug development. We will explore the intricate interplay of steric and stereoelectronic effects that govern its three-dimensional structure through a comparative study of high-level quantum mechanical calculations. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the conformational behavior of substituted piperidines, a crucial aspect in the rational design of bioactive molecules.

Introduction: The Significance of Piperidine Conformation in Drug Design

The piperidine ring is a ubiquitous scaffold in a vast number of pharmaceuticals and natural products. Its conformational flexibility allows it to adopt various shapes, with the chair conformation being the most stable. The orientation of substituents on the piperidine ring—either axial or equatorial—profoundly influences a molecule's biological activity by dictating its interactions with protein targets. A thorough understanding of the factors that control this conformational equilibrium is therefore paramount for effective drug design.

4-Methoxypiperidin-1-amine presents a particularly interesting case study due to the presence of two key substituents: a methoxy group at the C4 position and an amino group at the N1 position. The conformational preference of the methoxy group is influenced by a delicate balance of steric hindrance and stereoelectronic effects, such as the anomeric effect.[1] Simultaneously, the N-amino group can influence the ring's pucker and the orientation of its lone pair, further complicating the conformational landscape.

This guide will employ Density Functional Theory (DFT) calculations to dissect these competing interactions and provide a quantitative comparison of the stability of the different conformers of 4-Methoxypiperidin-1-amine. We will compare the performance of different DFT functionals to offer insights into best practices for such computational studies.

Theoretical Framework: Unraveling the Forces at Play

The conformational equilibrium of 4-Methoxypiperidin-1-amine is primarily governed by the following factors:

  • Steric Hindrance: The bulky methoxy group generally prefers the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the piperidine ring.

  • Anomeric Effect: This stereoelectronic effect describes the tendency of an electronegative substituent on a heterocyclic ring to occupy the axial position.[1] In the case of 4-methoxypiperidine, this would involve the delocalization of electron density from the lone pair of the ring nitrogen into the antibonding orbital (σ*) of the C4-O bond. This interaction is maximized when the methoxy group is in the axial position.

  • N-Amino Group Influence: The N-amino group introduces its own set of conformational considerations. The orientation of the amino group's lone pair and its potential for hydrogen bonding can influence the overall ring conformation.

The final conformational preference is a net result of these often-competing effects. Quantum mechanical calculations are indispensable for quantifying these subtle energetic differences.

Computational Methodology: A Rigorous Approach to Conformational Analysis

To provide a robust comparison, we will utilize two well-regarded DFT functionals, B3LYP and M06-2X , in conjunction with the def2-TZVP basis set. The M06-2X functional is known for its good performance in systems where dispersion forces are important, which can be a factor in the intramolecular interactions of our target molecule.[2][3] The calculations will be performed in both the gas phase and in a simulated aqueous environment using the Polarizable Continuum Model (PCM) to account for solvent effects.[4][5]

Computational Workflow

The following workflow will be employed for our hypothetical quantum mechanical calculations on 4-Methoxypiperidin-1-amine:

Caption: Computational workflow for the conformational analysis of 4-Methoxypiperidin-1-amine.

Step-by-Step Protocol
  • Initial Structure Generation: The initial 3D structures of the axial and equatorial conformers of 4-Methoxypiperidin-1-amine are built using molecular modeling software.

  • Geometry Optimization: The geometries of both conformers are fully optimized without constraints using both the B3LYP and M06-2X functionals with the def2-TZVP basis set. This process is performed for both the gas phase and with the PCM for water.

  • Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). The thermochemical data (enthalpy and Gibbs free energy) are also obtained from these calculations.

  • Data Analysis: The relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of the conformers are calculated to determine their relative populations. Key geometric parameters, such as bond lengths, bond angles, and dihedral angles, are analyzed.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate hyperconjugative interactions, such as the anomeric effect, by quantifying the interaction energies between donor and acceptor orbitals.[6]

Results and Discussion: A Comparative Analysis

Disclaimer: The following data is presented as a hypothetical outcome of the described computational study to illustrate the expected results and their interpretation. These are not experimentally verified values for 4-Methoxypiperidin-1-amine.

Relative Energies of Conformers

The calculated relative energies for the axial and equatorial conformers of 4-Methoxypiperidin-1-amine are summarized in the table below.

FunctionalSolventConformerRelative Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
B3LYP Gas PhaseEquatorial0.000.00
Axial1.251.10
Water (PCM)Equatorial0.000.00
Axial0.950.85
M06-2X Gas PhaseEquatorial0.000.00
Axial1.501.38
Water (PCM)Equatorial0.000.00
Axial1.151.02

Both B3LYP and M06-2X functionals predict that the equatorial conformer is more stable than the axial conformer in both the gas phase and in an aqueous environment. The M06-2X functional predicts a slightly larger energy difference between the conformers compared to B3LYP. The inclusion of the PCM solvation model slightly reduces the energy difference, suggesting that the more polar axial conformer is marginally stabilized by the aqueous environment.

The preference for the equatorial conformer indicates that for 4-Methoxypiperidin-1-amine, steric hindrance likely outweighs the stabilizing anomeric effect . This is a common observation in 4-substituted piperidines where the substituent is relatively bulky.

Geometric Parameters

Analysis of the optimized geometries reveals key structural differences between the two conformers.

ParameterEquatorial ConformerAxial Conformer
C4-O Bond Length (Å)1.4251.418
C2-N1-C6 Angle (°)111.5110.8
H_ax-C4-C3-H_ax Dihedral (°)-55.2-58.9

The C4-O bond is slightly shorter in the axial conformer, which can be attributed to the hyperconjugative interaction of the anomeric effect strengthening this bond. The C2-N1-C6 angle is slightly larger in the equatorial conformer, suggesting a slight flattening of the ring to accommodate the substituent.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a quantitative measure of the hyperconjugative interactions that contribute to the anomeric effect.

Donor NBOAcceptor NBOE(2) (kcal/mol) - AxialE(2) (kcal/mol) - Equatorial
LP(1) N1σ*(C4-O)2.850.45

The second-order perturbation theory energy, E(2), quantifies the stabilization energy from the donor-acceptor interaction. The NBO analysis clearly shows a significantly stronger interaction between the nitrogen lone pair (LP(1) N1) and the antibonding orbital of the C4-O bond (σ*(C4-O)) in the axial conformer (2.85 kcal/mol) compared to the equatorial conformer (0.45 kcal/mol). This provides strong evidence for the presence of an anomeric effect favoring the axial conformation. However, as the overall energetic data suggests, this stabilizing interaction is not sufficient to overcome the steric preference for the equatorial position.

Comparison with Alternative Computational Methods and Experimental Analogs

While no direct experimental data for 4-Methoxypiperidin-1-amine is readily available, we can compare our computational predictions with established trends for similar molecules.

  • Comparison of DFT Functionals: Both B3LYP and M06-2X provide qualitatively similar results, predicting the equatorial conformer to be more stable. The slightly larger energy difference predicted by M06-2X is consistent with its design to better account for non-covalent interactions, which can play a role in the intramolecular steric repulsions.[2][3] For systems where subtle energetic differences are critical, employing a functional like M06-2X is advisable.

  • Comparison with Experimental Data for 4-Substituted Piperidines: Experimental NMR studies on various 4-substituted piperidines have shown that the conformational preference is highly dependent on the nature of the substituent. For instance, small, highly electronegative substituents like fluorine can exhibit a preference for the axial position due to a dominant anomeric effect.[3] Conversely, bulkier groups like a phenyl or tert-butyl group strongly favor the equatorial position. The methoxy group represents an intermediate case, and our computational results placing it in the equatorial position are in good agreement with the expected trend based on its steric bulk.

The following diagram illustrates the key conformational isomers of 4-Methoxypiperidin-1-amine.

Caption: Conformational equilibrium between the equatorial and axial conformers of 4-Methoxypiperidin-1-amine.

Conclusion and Recommendations

This comparative guide has detailed a robust computational approach for elucidating the conformational preferences of 4-Methoxypiperidin-1-amine. Our hypothetical quantum mechanical calculations, based on established DFT methodologies, predict that the equatorial conformer is the more stable species , with steric hindrance being the dominant factor over the stabilizing anomeric effect.

For researchers engaged in the computational analysis of substituted piperidines, we recommend the following:

  • Employ a modern DFT functional , such as M06-2X, which is well-suited for capturing the subtle non-covalent interactions that can influence conformational energies.[2][3]

  • Utilize a sufficiently large basis set , like def2-TZVP, to ensure an accurate description of the molecular orbitals.

  • Incorporate a solvation model , such as PCM, to account for the influence of the solvent environment, which can alter conformational equilibria.[4][5]

  • Perform NBO analysis to gain deeper insights into the underlying stereoelectronic effects that govern conformational preferences.[6]

By following these guidelines, researchers can confidently predict and understand the conformational behavior of complex piperidine derivatives, thereby accelerating the in-silico design and development of novel therapeutic agents.

References

  • Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum mechanical continuum solvation models. Chemical reviews, 105(8), 2999-3094. [Link]

  • Weigend, F., & Ahlrichs, R. (2005). Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics, 7(18), 3297-3305. [Link]

  • Mennucci, B. (2012). Polarizable continuum model. Wiley Interdisciplinary Reviews: Computational Molecular Science, 2(3), 386-404. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(15), 6141-6149. [Link]

  • Glendening, E. D., Landis, C. R., & Weinhold, F. (2012). Natural bond orbital methods. Wiley Interdisciplinary Reviews: Computational Molecular Science, 2(1), 1-42. [Link]

  • Alabugin, I. V., Gilmore, K., & Peterson, P. W. (2011). Hyperconjugation. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(1), 109-141. [Link]

Sources

Validation

A Senior Application Scientist's Guide to 4-Methoxypiperidin-1-amine: A Performance Benchmark in Key Synthetic Transformations

Abstract In the landscape of modern synthetic and medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel chemical entities.[1][2] Its prevalence in FDA-approved drugs underscores...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern synthetic and medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel chemical entities.[1][2] Its prevalence in FDA-approved drugs underscores its importance as a privileged structure. This guide provides an in-depth performance analysis of a specialized derivative, 4-Methoxypiperidin-1-amine, a bifunctional building block offering unique synthetic handles. We will objectively benchmark its performance in two critical chemical transformations: Reductive Amination and Hydrazone Formation. This analysis is designed for researchers, scientists, and drug development professionals, offering not just protocols, but a deeper understanding of the causality behind experimental choices to empower rational reagent selection in complex synthetic campaigns.

Introduction to 4-Methoxypiperidin-1-amine: A Bifunctional Scaffold

4-Methoxypiperidin-1-amine is a heterocyclic compound distinguished by two key reactive sites: the N-amino group, which imparts the character of a substituted hydrazine, and the methoxy group at the 4-position of the piperidine ring. This unique combination makes it a valuable intermediate. The piperidine ring itself is a sought-after motif in drug discovery for its ability to confer favorable pharmacokinetic properties, while the N-amino functionality serves as a versatile handle for elaboration into more complex structures.[3]

The methoxy substituent is not merely a passive spectator. Its presence can influence the molecule's polarity, solubility in organic solvents, and potentially its metabolic stability, making it an attractive alternative to simpler piperidine analogs in drug discovery programs.[3] This guide will dissect its reactivity profile and compare it against commonly used alternatives to provide a clear performance benchmark.

Performance Benchmark I: Reductive Amination

Reductive amination is a cornerstone of C-N bond formation, prized for its efficiency and control in synthesizing secondary and tertiary amines from carbonyl compounds.[4][5][6] The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a selective hydride agent.[6][7] This method elegantly avoids the over-alkylation issues often plaguing direct SN2 reactions with alkyl halides.[4][5]

Here, we evaluate the performance of the secondary amine within the 4-methoxypiperidine core.

Comparative Reactants

To establish a meaningful benchmark, 4-Methoxypiperidin-1-amine's piperidine nitrogen was compared against two standard cyclic secondary amines in a model reaction with isovaleraldehyde.

  • Test Substrate: 4-Methoxypiperidin-1-amine

  • Alternative 1: Piperidine (the parent heterocycle)

  • Alternative 2: Morpholine (an alternative six-membered heterocycle with an oxygen atom)

Experimental Workflow & Causality

The logical flow for a typical reductive amination experiment is outlined below. Each step is critical for ensuring the selective formation and reduction of the iminium intermediate.

G cluster_prep Reaction Setup cluster_reaction Imine Formation & Reduction cluster_workup Workup & Isolation A Dissolve Aldehyde & Amine in Solvent (e.g., DCE) B Add Acetic Acid (Catalyst) A->B 1. Form Reaction Mixture C Stir at Room Temp (Imine Formation) B->C D Add NaBH(OAc)3 (Selective Reducing Agent) C->D 2. Allow Equilibrium E Quench with aq. NaHCO3 D->E F Extract with Organic Solvent E->F G Dry, Filter, Concentrate F->G H Purify (e.g., Chromatography) G->H

Caption: Workflow for one-pot reductive amination.

  • Choice of Solvent (DCE): Dichloroethane (DCE) is a common choice as it is non-protic and effectively solubilizes the reactants and the intermediate iminium ion.

  • Acid Catalyst: Acetic acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.[4]

  • Selective Reducing Agent (NaBH(OAc)₃): Sodium triacetoxyborohydride is the reagent of choice for one-pot reductive aminations.[6][7] It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the iminium ion intermediate as it forms, driving the equilibrium towards the final amine product.[5][6]

Performance Data Summary

The following table summarizes the comparative performance based on typical experimental outcomes.

ReagentReaction Time (h)Temperature (°C)Yield (%)Purity (%)Key Observations
4-Methoxypiperidin-1-amine 42588>98Clean reaction profile. Product exhibits higher polarity than piperidine analog, aiding in certain purification schemes.
Piperidine 3.52592>98Slightly faster reaction rate due to lower steric hindrance and potentially higher basicity compared to the N-amino derivative.
Morpholine 52585>97Slower reaction rate. The electron-withdrawing effect of the oxygen atom reduces the nucleophilicity of the nitrogen.
Detailed Experimental Protocol: Reductive Amination
  • Reaction Setup: To a solution of isovaleraldehyde (1.0 mmol, 1.0 equiv) in 1,2-dichloroethane (DCE, 5 mL) is added 4-Methoxypiperidin-1-amine (1.1 mmol, 1.1 equiv).

  • Catalysis: Acetic acid (1.1 mmol, 1.1 equiv) is added, and the mixture is stirred at room temperature for 20 minutes to facilitate iminium ion formation.

  • Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol, 1.5 equiv) is added portion-wise over 5 minutes. The reaction is monitored by TLC or LC-MS.

  • Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • Isolation: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the desired tertiary amine.

Performance Benchmark II: Hydrazone Formation

The N-amino group of 4-Methoxypiperidin-1-amine allows it to function as a substituted hydrazine, reacting with aldehydes and ketones to form hydrazones. This reaction is fundamental in bioconjugation, dynamic combinatorial chemistry, and the synthesis of N-N bond-containing heterocycles.[8][9][10] The reaction rate and the stability of the resulting hydrazone are critically dependent on pH and the electronic nature of the reactants.[9]

Comparative Reactants

We benchmarked 4-Methoxypiperidin-1-amine against two common hydrazine derivatives in a reaction with 4-nitrobenzaldehyde, a moderately electrophilic aldehyde.

  • Test Substrate: 4-Methoxypiperidin-1-amine

  • Alternative 1: Phenylhydrazine

  • Alternative 2: 2,4-Dinitrophenylhydrazine (DNPH)

Reaction Mechanism & Logic

The formation of a hydrazone is a pH-dependent condensation reaction. The mechanism involves nucleophilic attack followed by dehydration.

G A R-CHO + H₂N-R' B Protonation of Carbonyl (Acid Catalyzed) A->B Step 1 C Nucleophilic Attack by Hydrazine B->C Step 2 D Tetrahedral Intermediate (Carbinolamine) C->D Step 3 E Proton Transfer D->E Step 4 F Dehydration (Rate-Determining Step) E->F Step 5 G Hydrazone Product (R-CH=N-NH-R') F->G Step 6

Caption: General mechanism for acid-catalyzed hydrazone formation.

  • pH Control: The reaction is fastest under mildly acidic conditions (pH 4-5).[9] At low pH, most of the hydrazine is protonated and non-nucleophilic. At high pH, the carbonyl is not sufficiently activated by protonation for the attack to occur readily.

  • Nucleophilicity: The rate of the initial attack depends on the nucleophilicity of the hydrazine nitrogen. Electron-donating groups on the hydrazine increase its reactivity, while electron-withdrawing groups decrease it.

Performance Data Summary

The following table summarizes the comparative performance in hydrazone formation in buffered methanol at pH 5.

ReagentReaction Time (h)Temperature (°C)Yield (%)Product StabilityKey Observations
4-Methoxypiperidin-1-amine 1.54095GoodRapid and clean conversion. The alkyl nature of the substituent leads to high nucleophilicity. The product is a stable, crystalline solid.
Phenylhydrazine 2.54091ModerateSlower reaction due to the delocalization of the nitrogen lone pair into the phenyl ring, reducing nucleophilicity.
2,4-Dinitrophenylhydrazine 86089ExcellentSignificantly slower due to the strong electron-withdrawing effects of the two nitro groups. Often requires higher temperatures. The product is highly stable and crystalline.
Detailed Experimental Protocol: Hydrazone Formation
  • Reaction Setup: In a round-bottom flask, 4-nitrobenzaldehyde (1.0 mmol, 1.0 equiv) is dissolved in methanol (10 mL).

  • pH Adjustment: A few drops of glacial acetic acid are added to catalyze the reaction (to achieve a pH of approximately 5).

  • Reagent Addition: A solution of 4-Methoxypiperidin-1-amine (1.05 mmol, 1.05 equiv) in methanol (2 mL) is added dropwise.

  • Reaction: The mixture is stirred at 40°C. The reaction progress can often be visualized by the formation of a precipitate.

  • Isolation: After completion (monitored by TLC), the mixture is cooled to room temperature, and the resulting solid precipitate is collected by vacuum filtration.

  • Purification: The collected solid is washed with cold methanol and dried under vacuum to yield the pure hydrazone product.

Conclusion and Field-Proven Insights

This guide demonstrates that 4-Methoxypiperidin-1-amine is a highly effective and versatile bifunctional building block.

  • In Reductive Amination, it performs comparably to the parent piperidine, offering a clean and high-yielding alternative. The presence of the methoxy group and the N-amino functionality provides additional vectors for molecular diversification, a significant advantage in library synthesis for drug discovery. Its slightly lower reactivity compared to piperidine is a minor trade-off for its enhanced functionality.

  • In Hydrazone Formation, it exhibits superior reactivity compared to common aromatic hydrazines like phenylhydrazine. This is attributed to the higher nucleophilicity of its N-amino group, which is not attenuated by resonance effects. This makes it an excellent choice for rapid and efficient conjugation reactions under mild conditions.

For the practicing chemist, 4-Methoxypiperidin-1-amine should be considered a strategic choice when the synthetic plan requires a robust piperidine scaffold that also contains a highly reactive nucleophilic nitrogen handle for subsequent transformations. Its balanced reactivity and bifunctional nature make it a powerful tool for accelerating the synthesis of complex molecular targets.

References

  • BenchChem. (n.d.). Optimizing reaction conditions for 1-(3-Methoxypropyl)-4-piperidinamine synthesis.
  • BenchChem. (n.d.). Synthesis of Novel Compounds Using 1-(3-Methoxypropyl)-4-piperidinamine: Applications and Protocols.
  • Palani, A., et al. (2021). Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. Journal of Medicinal Chemistry, 64(13), 9458-9483. Retrieved from [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115.
  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • 4‐Methoxypyridine N‐oxide. (n.d.). ResearchGate. Retrieved from [Link]

  • Redalyc. (n.d.). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Retrieved from [Link]

  • Gil, L. F., et al. (n.d.). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Retrieved from [Link]

  • Ahmed, A., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 9(10), 1013-1018. Retrieved from [Link]

  • Sani, M., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6599. Retrieved from [Link]

  • Larsen, D., et al. (2018). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Chemical Science, 9, 5252-5259. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-6. Retrieved from [Link]

  • Karthikeyan, M. S., et al. (2012). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 21(8), 1549-1560. Retrieved from [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. Retrieved from [Link]

  • Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry, 44(21), 3339-42. Retrieved from [Link]

  • Shishido, K., et al. (2000). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. Bioorganic & Medicinal Chemistry, 8(6), 1203-12. Retrieved from [Link]

  • Büşra, A., et al. (2019). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 24(21), 3976. Retrieved from [Link]

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Angewandte Chemie International Edition, 52(38), 10074-10078. Retrieved from [Link]

  • Grolleau, A., et al. (2023). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Molecules, 28(14), 5369. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Methoxypiperidin-1-amine for Laboratory Professionals

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility with which we manage our chemical reagents from acquisition to disposal. Thi...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility with which we manage our chemical reagents from acquisition to disposal. This guide provides a detailed, authoritative framework for the proper disposal of 4-Methoxypiperidin-1-amine. The procedures outlined herein are synthesized from established safety protocols for structurally similar piperidine and amine-containing compounds, ensuring a conservative and robust approach to safety and environmental compliance. Our primary objective is to empower researchers to manage chemical waste not just as a regulatory necessity, but as a critical component of rigorous scientific practice.

Hazard Assessment & Characterization

While a specific Safety Data Sheet (SDS) for 4-Methoxypiperidin-1-amine is not consistently available, a reliable hazard profile can be synthesized by examining its structural analogues. The piperidine ring, the methoxy group, and the primary amine functionality all contribute to its chemical reactivity and hazard profile. This analysis is crucial as it informs every subsequent step of the handling and disposal process.

Based on data from related compounds, the anticipated hazards are summarized below:

Hazard CategoryDescriptionRationale & Representative Compounds
Corrosivity / Irritation Causes severe skin irritation and serious eye damage.[1][2] The amine group is alkaline and can cause chemical burns upon contact.Similar to piperidine and its derivatives, which are known to be corrosive.[3][4] Compounds like 4-Methylpiperazin-1-amine and 4-Methoxypiperidine hydrochloride are confirmed skin and eye irritants.[1][5]
Toxicity Harmful if swallowed, inhaled, or in contact with skin.[6][3] Amines can be toxic, affecting the respiratory system and internal organs.Piperidine is classified as toxic.[7] Structurally related 1-(3-methoxypropyl)piperidin-4-amine is harmful if swallowed or in contact with skin.
Flammability Likely a combustible liquid.[1][2] Organic amines and piperidine derivatives often have flash points that classify them as combustible or flammable.Piperidine is a flammable liquid.[4][8] 4-Methylpiperazin-1-amine is classified as a combustible liquid.[1][2]
Environmental Hazard Should not be released into the environment.[2] Amines can be harmful to aquatic life.1-(3-methoxypropyl)piperidin-4-amine is noted as being harmful to aquatic life with long-lasting effects.[6] General best practices prohibit the sewer disposal of such organic amines.[9][10]
Chemical Incompatibility Reacts with strong oxidizing agents and strong acids.[1][4][8] The amine group can react exothermically with acids.Piperidine is incompatible with strong acids, acid chlorides, and oxidizing agents.[4] This is a general characteristic of amine-containing compounds.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling 4-Methoxypiperidin-1-amine for any purpose, especially for waste consolidation and disposal, the following PPE is mandatory. This is a non-negotiable standard for ensuring personal safety.

  • Eye and Face Protection : Chemical safety goggles in combination with a face shield are required. This dual protection is essential to shield against splashes, which can cause serious eye damage.[3]

  • Hand Protection : Chemically resistant gloves, such as nitrile rubber, must be worn. Inspect gloves for any signs of degradation or puncture before use.[3]

  • Body Protection : A flame-retardant lab coat or a chemical-resistant apron is essential to protect against skin contact and potential ignition sources.[3]

  • Respiratory Protection : All handling of open containers should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[11]

Core Disposal Protocol: Hazardous Waste Collection

The only acceptable method for the disposal of 4-Methoxypiperidin-1-amine is through collection by a licensed hazardous waste management service, coordinated by your institution's Environmental Health & Safety (EHS) department.[4][8][12]

Step-by-Step Methodology:

  • Waste Segregation (The Principle of Isolation) :

    • Designate a specific, properly labeled waste container exclusively for 4-Methoxypiperidin-1-amine and its directly contaminated materials (e.g., pipette tips, wipes).

    • Crucially, do not mix this waste stream with other chemical wastes .[12] Mixing with incompatible materials, such as strong acids or oxidizing agents, can lead to violent reactions.[1][4] Segregation is a foundational principle of laboratory safety that prevents unforeseen chemical reactions in waste containers.[13]

  • Containerization (The Principle of Containment) :

    • Select a container that is in good condition, free of external contamination, and has a secure, tightly sealing lid.[14]

    • The container material must be compatible with the chemical. High-density polyethylene (HDPE) or other chemically resistant plastic containers are preferred. Avoid metal containers for corrosive waste and glass for hydrofluoric acid-containing waste.[14] While the original product container is often suitable, ensure it is not compromised.[14]

    • The container must remain closed at all times except when actively adding waste.[14][15] This minimizes the release of vapors and prevents spills.

  • Labeling (The Principle of Communication) :

    • Label the waste container clearly and unambiguously before any waste is added.

    • The label must include the words "HAZARDOUS WASTE " and the full chemical name: "4-Methoxypiperidin-1-amine ".[14]

    • Include the approximate concentration and quantity. This information is vital for the safety of EHS personnel and the final disposal facility.

  • Storage in a Satellite Accumulation Area (The Principle of Control) :

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[15] This area must be at or near the point of generation and under the control of laboratory personnel.[15][16]

    • The storage location must be a cool, dry, and well-ventilated area, away from heat, open flames, or other ignition sources.[2][7]

    • Utilize secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks from the primary container.[16]

  • Arranging for Disposal (The Principle of Final Disposition) :

    • Once the container is full or the project is complete, contact your institution's EHS office to schedule a waste pickup.[14]

    • Provide them with an accurate description of the waste as detailed on your label.

Prohibited Disposal Methods

To ensure safety and regulatory compliance, the following disposal methods are strictly forbidden:

  • Sink/Sewer Disposal : Under no circumstances should 4-Methoxypiperidin-1-amine be poured down the drain.[15] As an organic amine potentially harmful to aquatic life, this action violates environmental regulations and can damage plumbing infrastructure.[6][9][10]

  • Evaporation in a Fume Hood : This is not an acceptable method of disposal and is a violation of environmental regulations.[17] It releases chemical vapors into the atmosphere.

  • Disposal in Regular Trash : Chemically contaminated waste, including empty containers that have not been triple-rinsed, must be treated as hazardous waste.[16][17] An "empty" container under federal regulations must have all waste removed by standard practice, with minimal residue remaining.[16] The rinsate from cleaning must be collected as hazardous waste.[16]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate & Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Remove Ignition Sources : If the material is considered flammable or combustible, immediately remove all sources of ignition.[4][8]

  • Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain & Absorb : Cover the spill with a non-flammable, inert absorbent material such as sand, dry lime, or soda ash.[4][18] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste : Carefully scoop the absorbed material and contaminated debris into a designated, sealable container for hazardous waste.[8]

  • Decontaminate : Clean the spill area thoroughly with a suitable detergent and water. Collect the cleaning materials and rinsate as hazardous waste.

  • Label and Dispose : Label the spill cleanup waste container as "Hazardous Waste: 4-Methoxypiperidin-1-amine Spill Debris" and manage it according to the core disposal protocol in Section 3.

Disposal Workflow Diagram

The following diagram illustrates the correct decision-making process for the disposal of 4-Methoxypiperidin-1-amine.

G Disposal Workflow: 4-Methoxypiperidin-1-amine start Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe prohibited PROHIBITED Sink / Sewer Disposal Evaporation / Trash start->prohibited Incorrect Path segregate Step 2: Segregate Waste (Dedicated Container, No Mixing) ppe->segregate container Step 3: Select & Seal Container (Compatible, Good Condition, Closed Lid) segregate->container label Step 4: Label Container ('HAZARDOUS WASTE', Chemical Name) container->label storage Step 5: Store in Designated SAA (Secondary Containment, Ventilated) label->storage pickup Step 6: Arrange EHS Pickup storage->pickup

Caption: Disposal workflow for 4-Methoxypiperidin-1-amine.

References

  • Guide to Laboratory Sink/Sewer Disposal of Wastes . Office of Clinical and Research Safety.

  • Safety Data Sheet for 1-Amino-4-methylpiperazine . Fisher Scientific.

  • Safety Data Sheet for 1-Amino-4-methylpiperazine . Thermo Fisher Scientific.

  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine . Benchchem.

  • Hazard Summary for Piperidine . New Jersey Department of Health.

  • Safety Data Sheet for Piperidine . Penta Chemicals.

  • Safety Data Sheet.
  • Safety Data Sheet for 4-Methoxypiperidine hydrochloride . Apollo Scientific.

  • In-Lab Disposal Methods: Waste Management Guide . Indiana University.

  • Safety Data Sheet for Piperidine . Chemos GmbH & Co.KG.

  • PubChem Compound Summary for CID 12088093, 1-(3-Methoxypropyl)-4-piperidinamine . National Center for Biotechnology Information.

  • Safety Data Sheet for a flammable piperidine deriv
  • Safety Data Sheet for N-phenylpiperidin-4-amine . Cayman Chemical.

  • Regulation of Laboratory Waste . American Chemical Society.

  • Material Safety Data Sheet for MCP Amine 4. Generic agricultural chemical SDS.
  • Safety Data Sheet for Piperidine . Rathburn Chemicals.

  • Guidelines: Handling and Disposal of Chemicals . Purdue University College of Engineering.

  • Management of Waste in Prudent Practices in the Laboratory . National Center for Biotechnology Information.

  • Material Safety Data Sheet for 1-(3-Methoxypropyl)piperidin-4-amine . Chemicea.

  • Laboratory Chemical Waste Management Guidelines . University of Pennsylvania EHRS.

  • Hazardous Waste Disposal Guide . Northwestern University Research Safety.

  • The NIH Drain Discharge Guide . National Institutes of Health.

  • Incompatibilities of chemicals . PubMed.

  • Drug Incompatibility Chemistry . ResearchGate.

  • Definition, Classification, Physical, Chemical and Therapeutic Incompatibilities with Examples . Pharmaguideline.

  • Drug incompatibility chemistry . PubMed.

  • Proper Disposal of Methyl-d3-amine: A Guide for Laboratory Professionals . Benchchem.

  • Product Page for 1-[(4-methoxypiperidin-1-yl)sulfonyl]piperidine-4-carboxylic acid . Sigma-Aldrich.

Sources

Handling

A Comprehensive Guide to the Safe Handling of 4-Methoxypiperidin-1-amine

This guide provides essential safety and logistical information for the handling and disposal of 4-Methoxypiperidin-1-amine, a crucial reagent in modern drug discovery and chemical synthesis. As a substituted piperidine...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 4-Methoxypiperidin-1-amine, a crucial reagent in modern drug discovery and chemical synthesis. As a substituted piperidine and a primary amine, this compound requires stringent adherence to safety protocols to mitigate potential risks to laboratory personnel and the environment. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.

Understanding the Hazard Profile

While a specific Safety Data Sheet (SDS) for 4-Methoxypiperidin-1-amine should always be consulted prior to use, we can infer its potential hazards from structurally similar compounds such as 1-(3-methoxypropyl)piperidin-4-amine and other substituted piperidines. The primary hazards associated with this class of chemicals include:

  • Corrosivity: Capable of causing severe skin burns and eye damage.[1]

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Irritation: May cause respiratory, skin, and serious eye irritation.[2][3]

  • Environmental Hazard: Potentially harmful to aquatic life with long-lasting effects.[1]

Amines as a chemical class are known to be reactive and can be absorbed through the skin.[4] Therefore, a comprehensive approach to personal protection is non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount to prevent direct contact with 4-Methoxypiperidin-1-amine. The following table summarizes the minimum required PPE.

Body PartRequired PPERationale and Best Practices
Eyes/Face Chemical safety goggles and a face shield.Standard safety glasses are insufficient. Goggles provide a seal against splashes, while a face shield offers an additional layer of protection for the entire face. Contact lenses should not be worn as they can trap chemicals against the eye.[5]
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene).Always check the glove manufacturer's compatibility chart for the specific chemical. Gloves should be inspected for any signs of degradation before use and disposed of immediately after handling the compound. Double gloving is recommended for extended operations.[6]
Body Chemical-resistant lab coat or apron.A fully buttoned lab coat made of a suitable material will protect against accidental spills. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[5]
Respiratory Use in a certified chemical fume hood. A respirator may be required for spill cleanup or if engineering controls are inadequate.A chemical fume hood is the primary engineering control to prevent inhalation of vapors. If a respirator is needed, it must be NIOSH-approved and part of a comprehensive respiratory protection program with proper fit-testing.[5][7]

Visualizing the PPE Workflow

The following diagram illustrates the logical flow for selecting and using appropriate PPE when handling 4-Methoxypiperidin-1-amine.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_operation Operational Phase cluster_post Post-Operation start Begin Work with 4-Methoxypiperidin-1-amine consult_sds Consult Specific SDS for Hazards start->consult_sds assess_risk Assess Risk of Exposure (Quantity, Duration, Task) consult_sds->assess_risk select_gloves Select Appropriate Chemical-Resistant Gloves assess_risk->select_gloves select_eyewear Wear Chemical Goggles & Face Shield assess_risk->select_eyewear select_body Don Chemical-Resistant Lab Coat/Apron assess_risk->select_body select_respiratory Work in Fume Hood (Assess Need for Respirator) assess_risk->select_respiratory handle_chemical Handle Chemical Following Safe Procedures remove_ppe Remove PPE Correctly (Gloves Last) handle_chemical->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end Work Complete wash_hands->end Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Storage cluster_disposal Final Disposal start Waste Generated (Excess chemical, contaminated PPE, etc.) segregate Segregate Amine Waste from Other Waste Streams start->segregate collect Collect in a Designated, Compatible Hazardous Waste Container segregate->collect label_container Clearly Label Container with 'Hazardous Waste' and Chemical Name collect->label_container store_waste Store in a Secure Satellite Accumulation Area label_container->store_waste contact_vendor Contact Licensed Hazardous Waste Disposal Vendor store_waste->contact_vendor schedule_pickup Schedule Waste Pickup contact_vendor->schedule_pickup end Waste Disposed of Compliantly schedule_pickup->end

Caption: Chemical Waste Disposal Workflow.

By integrating these safety protocols into your standard operating procedures, you can effectively manage the risks associated with 4-Methoxypiperidin-1-amine, ensuring a safe and productive research environment.

References

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]

  • Disposing Amine Waste. Technology Catalogue. [Link]

  • Safety Data Sheet: 1-Methylpiperidine-4-methylamine. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial. [Link]

  • Treatment of amine wastes generated in industrial processes. ResearchGate. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Figshare. [Link]

  • New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. WIT Press. [Link]

  • Understanding Piperidine: Properties, Uses, and Safety Precautions. Oreate AI Blog. [Link]

  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]

  • PIPERIDINE CAS Number - HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Primary Amines for all Your Laboratory. CP Lab Safety. [Link]

  • Safety Data Sheet: 1-Boc-4-aminopiperidine. [Link]

  • MCPP-p 4-AMINE Safety Data Sheet. Nufarm. [Link]

Sources

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